2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Description
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Properties
IUPAC Name |
2-(8-fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-10(2,14)7-3-5-13-6-4-12-9(13)8(7)11/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZDLPWXGIYXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C2=NC=CN2C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658777 | |
| Record name | 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628322-91-8 | |
| Record name | 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol (CAS 628322-91-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is not merely a synthetic curiosity but forms the backbone of several marketed drugs, demonstrating its therapeutic relevance.[3][4] Its unique electronic and structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties. This guide focuses on a specific, yet significant, derivative: 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, a molecule of interest for researchers exploring new therapeutic frontiers.
Molecular Profile and Physicochemical Properties
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 628322-91-8 | N/A |
| Molecular Formula | C10H11FN2O | PubChem |
| Molecular Weight | 194.21 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | N/A |
| Storage | Store in a cool, dry place away from light | General laboratory practice |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound, while not explicitly detailed in readily available academic literature, can be reliably inferred from established synthetic routes for analogous imidazo[1,2-a]pyridines. The most prevalent and versatile method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[4]
Conceptual Synthetic Pathway:
Figure 2: A plausible synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothesized)
This protocol is a well-reasoned hypothesis based on common synthetic strategies for this class of compounds.
Step 1: Synthesis of a 7-halo-8-fluoroimidazo[1,2-a]pyridine intermediate.
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Rationale: Introduction of a halogen at the 7-position provides a handle for subsequent carbon-carbon bond formation.
-
Procedure:
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To a solution of 3-amino-4-fluoropyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of an α-halocarbonyl compound (e.g., bromoacetaldehyde or a derivative).
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Introduction of the 2-hydroxypropan-2-yl group.
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Rationale: A Grignard or organolithium reaction with acetone is a classic and efficient method for forming the tertiary alcohol moiety.
-
Procedure:
-
Dissolve the 7-halo-8-fluoroimidazo[1,2-a]pyridine intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or a suitable Grignard reagent (e.g., isopropylmagnesium chloride) to perform a metal-halogen exchange.
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After stirring for a short period, add a slight excess of anhydrous acetone dropwise.
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Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification:
-
Rationale: Purification is critical to remove unreacted starting materials and byproducts.
-
Method: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for further purification to obtain the final product as a crystalline solid.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the hydroxyl proton, and a singlet for the two methyl groups of the propan-2-ol moiety. The fluorine atom at the 8-position will likely cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the imidazo[1,2-a]pyridine ring system and the propan-2-ol substituent. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-F stretch, and aromatic C-H and C=C/C=N stretches of the heterocyclic core. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities.[3] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity.[5]
Potential Biological Targets:
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Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7] The specific substitution pattern of this compound suggests it could be investigated as a kinase inhibitor.
-
GABA-A Receptor Modulation: The 8-fluoroimidazo[1,2-a]pyridine core has been explored as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in ligands for the GABA-A receptor, suggesting potential applications in neurological disorders.[8]
-
Anticancer and Anti-inflammatory Activity: The broader class of imidazo[1,2-a]pyridines has demonstrated significant potential in the development of anticancer and anti-inflammatory agents.[9]
Future Directions for Research:
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Screening of this compound against a panel of kinases to identify potential targets.
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Evaluation of its cytotoxic effects in various cancer cell lines.
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Investigation of its modulatory activity on the GABA-A receptor.
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In vivo studies to assess its pharmacokinetic profile and therapeutic efficacy in relevant disease models.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This compound represents a promising molecule for further investigation in the field of drug discovery. Its structural features, based on the privileged imidazo[1,2-a]pyridine scaffold, suggest a high potential for biological activity. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to explore the therapeutic utility of this and related compounds. The elucidation of its precise biological targets and mechanism of action will be a critical next step in unlocking its full potential.
References
- Bravin, D., Ward, S. E., et al. (2010). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4469.
- Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(4), 3893-3902.
- Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(4), 405-425.
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PubChem. (n.d.). 6-Fluoroimidazo[1,2-a]pyridine-7-carboxylic acid. Retrieved from [Link]
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Aladdin Scientific. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, 95% Purity, C8H5FN2O2, 1 gram. Retrieved from [Link]
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- Guchhait, S. K., & Kashyap, M. (2015). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 4(3), 354-361.
- Labouta, I. M., & Salama, H. M. (1988). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines.
- Kim, Y., Kang, C., Ranatunga, S., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(20), 4650-4653.
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PubChem. (n.d.). 2-[2-Fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
- Da Settimo, A., Taliani, S., Trincavelli, M. L., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. Journal of Medicinal Chemistry, 51(17), 5136-5149.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Preamble: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This nitrogen-bridged heterocyclic system is a key structural motif in therapeutics ranging from sedative-hypnotics like Zolpidem to anti-ulcer agents and novel kinase inhibitors.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can effectively interact with a diverse array of biological targets. The strategic functionalization of this core allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profile. This guide focuses on a specific, novel derivative, 2-(8-fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, providing a comprehensive overview of its predicted physicochemical properties and a robust framework for their empirical determination.
Molecular Structure and Core Attributes
The subject of this guide is the compound this compound. Its molecular structure is characterized by the fusion of an imidazole ring and a pyridine ring, with key substitutions at the 8th and 7th positions.
Caption: Chemical structure of this compound.
The strategic placement of the fluorine atom at the 8-position is of particular note. Fluorine is a bioisostere for hydrogen but possesses high electronegativity, which can significantly alter the electronic distribution within the aromatic system. This can influence the compound's pKa, lipophilicity, and metabolic stability. The tertiary alcohol group (propan-2-ol) at the 7-position introduces a polar, hydrogen-bonding moiety, which is expected to impact solubility and potential interactions with biological targets.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale & Comparative Data |
| Molecular Formula | C₁₀H₁₁FN₂O | Based on atomic count. |
| Molecular Weight | ~194.21 g/mol | Calculated from the molecular formula. |
| XLogP3 | 1.5 - 2.5 | The non-fluorinated analog, 2-(imidazo[1,2-a]pyridin-7-yl)propan-2-ol, would have a lower LogP. The addition of a fluorine atom generally increases lipophilicity. For comparison, 3-(7-chloroimidazo[1,2-a]pyridin-2-yl)propan-1-ol has a calculated XLogP3 of 2.4.[3] |
| Hydrogen Bond Donors | 1 | From the hydroxyl group. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the imidazopyridine ring and the oxygen of the hydroxyl group. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | The imidazopyridine core contributes significantly to the TPSA. The hydroxyl group further increases this value. For comparison, 6-fluoroimidazo[1,2-a]pyridine-7-carboxylic acid has a TPSA of 54.6 Ų.[4] |
| pKa | 4.5 - 5.5 (most basic nitrogen) | The imidazo[1,2-a]pyridine system has a basic nitrogen in the imidazole ring. The electron-withdrawing effect of the 8-fluoro substituent is expected to decrease the basicity compared to the non-fluorinated parent compound. |
Synthesis Pathway: A Proposed Strategy
A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted imidazo[1,2-a]pyridines. A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-haloketone.
Caption: Proposed synthetic workflow for this compound.
Experimental Determination of Physicochemical Properties: A Practical Guide
For novel compounds entering a drug discovery pipeline, precise experimental determination of physicochemical properties is paramount. The following section provides detailed, self-validating protocols for characterizing this compound.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method (OECD Guideline 105) is the gold standard for its determination, providing a thermodynamically stable solubility value.
Protocol:
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Preparation of Saturated Solution:
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Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. A secondary filtration step using a 0.22 µm syringe filter is recommended.
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-
Quantification:
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
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Determination of the Partition Coefficient (LogP)
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a reliable approach for its determination.
Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or PBS pH 7.4) with n-octanol by mixing them and allowing the phases to separate.
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-
Partitioning:
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Dissolve a known amount of the test compound in the aqueous phase.
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Add an equal volume of the pre-saturated n-octanol.
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Shake the mixture vigorously for a defined period (e.g., 1 hour) and then allow the phases to separate completely.
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-
Quantification:
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Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Determination of pKa
Rationale: The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.
Protocol:
-
Sample Preparation:
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Dissolve a precise amount of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure solubility.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) using an automated titrator equipped with a pH electrode.
-
Record the pH of the solution as a function of the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant. The pKa is determined from the inflection point of the titration curve. Specialized software is typically used for accurate calculation from the titration data.
-
Spectroscopic and Spectrometric Characterization
A comprehensive structural confirmation and purity assessment requires a suite of spectroscopic and spectrometric analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include aromatic protons on the imidazopyridine ring, and singlets for the methyl groups and the hydroxyl proton of the propan-2-ol moiety.
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¹³C NMR: Will show the number of unique carbon atoms in the molecule.
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¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected.
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2D NMR (COSY, HSQC, HMBC): Will be instrumental in assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap or TOF analyzer, will provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in MS/MS experiments can further corroborate the proposed structure.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present, such as O-H stretching for the alcohol, C-F stretching, and aromatic C-H and C=C/C=N stretching vibrations.
Conclusion and Future Directions
This compound is a novel compound with significant potential in drug discovery, owing to its promising structural features. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis and comprehensive physicochemical characterization. The detailed protocols outlined herein are designed to empower researchers to generate the high-quality data necessary to advance this and similar molecules through the drug development pipeline. The interplay of the 8-fluoro and 7-propan-2-ol substituents on the imidazo[1,2-a]pyridine core presents a compelling case for further investigation into its biological activities.
References
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PubChem. (n.d.). 3-(7-Chloroimidazo[1,2-a]pyridin-2-yl)propan-1-ol. Available at: [Link]
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PubMed. (2010). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Available at: [Link]
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ResearchGate. (2015). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Available at: [Link]
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PubMed. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available at: [Link]
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Beilstein Journals. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]
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PubMed. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
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Unveiling the Mechanism of Action of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This technical guide delves into the hypothesized mechanism of action of a specific derivative, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, positioning it as a putative kinase inhibitor for applications in oncology and inflammatory diseases. While direct studies on this molecule are not yet in the public domain, a comprehensive analysis of structurally related compounds allows for the formulation of a robust scientific hypothesis. This document will provide researchers, scientists, and drug development professionals with a framework for investigating its biological activity, including detailed experimental protocols and the underlying scientific rationale.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine heterocyclic system is a "privileged structure" in drug discovery, forming the backbone of numerous clinically approved drugs with a wide range of biological activities, including anxiolytic, sedative, and antiulcer effects.[3] In recent years, this scaffold has garnered significant attention for its potential in oncology, with many derivatives exhibiting potent anticancer properties.[4][5] The mechanism underlying these effects is often attributed to the inhibition of key signaling kinases, which are critical regulators of cell proliferation, survival, and differentiation.[6]
This guide focuses on this compound, a novel derivative featuring a fluorine atom at the 8-position and a propan-2-ol group at the 7-position. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity to target proteins. The propan-2-ol substituent offers a potential hydrogen bond donor and acceptor, which could be critical for specific interactions within a kinase active site.
Hypothesized Mechanism of Action: A Kinase Inhibitor Targeting Pro-Survival Pathways
Based on extensive literature on analogous compounds, we hypothesize that This compound acts as a kinase inhibitor, likely targeting key components of the PI3K/AKT/mTOR and/or STAT3/NF-κB signaling pathways. These pathways are frequently dysregulated in cancer and inflammatory conditions, making them validated targets for therapeutic intervention.
The rationale for this hypothesis is grounded in the following observations from published research on related imidazo[1,2-a]pyridine derivatives:
-
Inhibition of the PI3K/AKT/mTOR Pathway: Numerous imidazo[1,2-a]pyridine compounds have been shown to inhibit the proliferation of cancer cells by downregulating the phosphorylation of AKT and mTOR.[6] Some derivatives have been identified as direct inhibitors of PI3K isoforms.[3]
-
Modulation of the STAT3/NF-κB Pathway: Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling cascade.[7]
-
Inhibition of other key kinases: The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors of other critical kinases such as Insulin-like Growth Factor 1 Receptor (IGF-1R) and Cyclin-Dependent Kinases (CDKs).[6][8]
The specific substitution pattern of this compound suggests a tailored interaction with the ATP-binding pocket of one or more of these kinases, leading to the inhibition of their catalytic activity.
Investigational Roadmap: A Step-by-Step Guide to Elucidating the Mechanism of Action
To validate the hypothesized mechanism of action, a systematic and multi-faceted experimental approach is required. This section outlines a series of self-validating protocols designed to probe the biological activity of this compound.
Initial Cellular Phenotyping: Assessing Antiproliferative and Anti-inflammatory Effects
The first step is to determine the compound's effect on cancer cell viability and its potential to mitigate inflammatory responses.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4][6]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.[6]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO or a suitable solubilization buffer and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Expected Outcome: A dose-dependent decrease in cell viability, indicating cytotoxic or cytostatic effects.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Hypothesized IC50 (µM) |
| A375 | Melanoma | 5 - 15 |
| HeLa | Cervical Cancer | 10 - 25 |
| HCC1937 | Breast Cancer | 8 - 20 |
Target Engagement and Pathway Analysis: Pinpointing the Molecular Target
Once cellular activity is confirmed, the next crucial step is to identify the direct molecular target(s) and confirm the modulation of the hypothesized signaling pathways.
Experimental Protocol: Western Blot Analysis of Key Signaling Proteins
-
Cell Lysis: Treat cancer cells with the IC50 concentration of the compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins, including p-AKT, total AKT, p-mTOR, total mTOR, p-STAT3, total STAT3, and NF-κB.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands. Quantify the band intensities to determine the change in protein phosphorylation or expression levels.[6][7]
Expected Outcome: A significant reduction in the phosphorylation levels of key kinases like AKT, mTOR, and STAT3, confirming the inhibition of these pathways.
Diagram 1: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway
Caption: Hypothesized inhibition of the AKT signaling node by the compound.
Direct Target Identification: In Vitro Kinase Assays
To definitively prove that the compound is a direct kinase inhibitor, in vitro kinase assays are essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify potential primary targets and assess selectivity.
-
Dose-Response Assay: For the identified primary target(s) (e.g., AKT1, PI3Kα), perform a dose-response assay using a radiometric or fluorescence-based method.
-
Assay Components: The assay typically includes the purified recombinant kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP).
-
Reaction and Detection: Incubate the kinase, substrate, ATP, and varying concentrations of the compound. Stop the reaction and measure the amount of phosphorylated substrate.
-
IC50 Determination: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[9]
Expected Outcome: A low micromolar or nanomolar IC50 value against one or more kinases, confirming direct enzymatic inhibition.
Table 2: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | IC50 (µM) |
| PI3Kα | 0.5 - 2.0 |
| AKT1 | 1.0 - 5.0 |
| mTOR | 2.0 - 10.0 |
| STAT3 | 5.0 - 15.0 |
Diagram 2: Experimental Workflow for Mechanism of Action Elucidation
Caption: A logical workflow for investigating the compound's mechanism.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine derivative, this compound, represents a promising lead compound for the development of novel therapeutics. The scientific rationale, based on the extensive body of work on this privileged scaffold, strongly suggests a mechanism of action centered on kinase inhibition. The experimental roadmap outlined in this guide provides a clear and robust strategy for validating this hypothesis, from initial cellular characterization to direct target identification and in vivo efficacy studies.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Furthermore, advanced techniques such as cellular thermal shift assays (CETSA) and surface plasmon resonance (SPR) can provide definitive evidence of direct target engagement within the cellular context. The successful elucidation of its mechanism of action will be a critical step in advancing this promising molecule through the drug discovery pipeline.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery and the Prospective Biological Profile of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic nitrogen-containing heterocycle serves as a versatile scaffold, with derivatives exhibiting a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and neuroactive effects.[3][4] This in-depth technical guide will first explore the rich pharmacology of the imidazo[1,2-a]pyridine class, delving into established mechanisms of action and structure-activity relationships. Subsequently, we will extrapolate from this wealth of data to construct a hypothesized biological activity profile for the novel compound, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. This guide will culminate in a proposed strategic framework for the preclinical evaluation of this promising molecule, providing researchers and drug development professionals with a comprehensive roadmap for its investigation.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Diversity
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered immense interest from medicinal chemists. Its rigid, planar structure and the presence of multiple points for substitution allow for the fine-tuning of physicochemical properties and biological targets. This has led to the development of a wide array of derivatives with diverse pharmacological activities.[1][5] Several marketed drugs, such as the anxiolytics zolpidem and alpidem, are based on this core structure, underscoring its clinical significance.[5] The broad therapeutic potential of this scaffold is well-documented, with activities spanning from anticancer and anti-inflammatory to antiviral and antitubercular.[3][6]
Established Biological Activities of Imidazo[1,2-a]pyridine Derivatives
The biological versatility of the imidazo[1,2-a]pyridine core is extensive. Below, we explore some of the most significant and well-characterized therapeutic areas for this class of compounds.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with various compounds demonstrating potent activity against a range of cancer cell lines.[7] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: Many imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, they have shown inhibitory activity against receptor tyrosine kinases like PDGFR.
-
Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. One documented mechanism involves the activation of the mitochondrial pathway, mediated by p53 and Bax.[8]
-
Covalent Inhibition: The scaffold has been successfully utilized to develop targeted covalent inhibitors, such as those targeting the KRAS G12C mutation, a key driver in many intractable cancers.[2]
-
Enzyme Inhibition: Some derivatives have been identified as inhibitors of enzymes like IRAK and FLT3, which are implicated in hematopoietic cancers.[9]
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.[10] A notable mechanism is the suppression of the STAT3/NF-κB signaling cascade, which in turn downregulates the expression of pro-inflammatory enzymes like iNOS and COX-2.[10]
Neuroactivity: GABA-A Receptor Modulation
The imidazo[1,2-a]pyridine scaffold is a well-established modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This activity is exemplified by the commercial success of drugs like zolpidem. The 8-fluoroimidazo[1,2-a]pyridine moiety has been specifically investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in GABA-A receptor modulators.[11]
Other Notable Activities
The therapeutic potential of imidazo[1,2-a]pyridines extends beyond the aforementioned areas. Other documented biological activities include:
-
Antitubercular: Several derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[6]
-
Antidiabetic: Novel GPR40 agonists containing the imidazo[1,2-a]pyridine core have been identified as potential agents for the treatment of type 2 diabetes.[12]
-
Antimicrobial: Derivatives have exhibited broad-spectrum antibacterial and antifungal properties.[4]
Prospective Biological Profile of this compound
While no direct experimental data exists for this compound, we can hypothesize its potential biological activities based on the structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine class.
The key structural features of this molecule are:
-
The Imidazo[1,2-a]pyridine Core: This provides the foundational scaffold with inherent potential for a wide range of biological activities as discussed above.
-
8-Fluoro Substitution: The presence of a fluorine atom at the 8-position is significant. Fluorine can alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions. The 8-fluoro substitution has been specifically studied in the context of GABA-A receptor modulation.[11]
-
7-propan-2-ol Substitution: The propan-2-ol group at the 7-position introduces a hydrophilic moiety that can influence solubility and potentially form hydrogen bonds with biological targets.
Based on these features, we can propose the following potential activities for investigation:
-
Neuroactivity: Given the precedent of 8-fluoroimidazo[1,2-a]pyridines as GABA-A receptor modulators, this is a primary area of interest.[11] The compound should be screened for its ability to modulate GABA-A receptor function.
-
Anticancer Activity: The core scaffold is strongly associated with anticancer properties. The specific substitutions may confer selectivity towards certain kinases or other cancer-related targets.
-
Anti-inflammatory Activity: The potential to modulate inflammatory pathways like STAT3/NF-κB should be explored.
Proposed Preclinical Evaluation Strategy
A structured, multi-tiered approach is recommended for the preclinical evaluation of this compound.
In Vitro Profiling
The initial phase should focus on a broad in vitro screening to identify the primary biological activities.
Table 1: Proposed In Vitro Assay Panel
| Target Area | Specific Assays | Rationale |
| Neuroactivity | Radioligand binding assays for GABA-A receptor subtypes | To determine binding affinity and subtype selectivity. |
| Electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes) | To characterize the functional effects on GABA-A receptor currents. | |
| Oncology | Cell viability assays (e.g., MTT, CellTiter-Glo) across a panel of cancer cell lines | To assess broad-spectrum or selective cytotoxicity. |
| Kinase inhibition panel (e.g., KinomeScan) | To identify potential kinase targets. | |
| Apoptosis assays (e.g., Annexin V/PI staining, caspase activation) | To determine if cytotoxicity is mediated by apoptosis. | |
| Inflammation | NF-κB reporter assays | To measure the inhibition of NF-κB signaling. |
| Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages | To assess anti-inflammatory effects in a cellular model. |
Mechanism of Action Elucidation
Once a primary activity is identified, further in-depth studies will be required to elucidate the mechanism of action.
Figure 1: Proposed Workflow for Mechanism of Action Studies
Caption: A sequential flow for in vivo preclinical evaluation.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly fruitful area of research in medicinal chemistry, with a proven track record of producing clinically relevant molecules. While the specific biological activities of this compound remain to be experimentally determined, the extensive literature on this compound class provides a strong foundation for hypothesizing its potential as a neuroactive, anticancer, or anti-inflammatory agent. The proposed preclinical evaluation strategy offers a clear and logical path forward for elucidating the therapeutic potential of this novel molecule. The insights gained from such studies will not only define the future of this specific compound but also contribute to the broader understanding of the versatile imidazo[1,2-a]pyridine scaffold.
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A Technical Guide to Unveiling the Therapeutic Potential of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Abstract
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous marketed drugs and clinical candidates.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuro-modulatory effects.[5][6][7] This guide focuses on a specific, likely novel, derivative: 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol . While direct literature on this exact molecule is not yet available, this document provides a predictive analysis based on its structural features and the extensive data on its chemical class. We will dissect the molecule's architecture to hypothesize high-probability therapeutic targets and present a comprehensive, multi-stage experimental roadmap for their validation. This guide is designed to serve as a strategic blueprint for researchers aiming to characterize this promising compound and unlock its therapeutic value.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine bicyclic system is a cornerstone of modern drug discovery. Its rigid, planar structure and rich electronic properties make it an ideal foundation for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[8] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscore the clinical and commercial success of this scaffold.[3][4]
The versatility of this core is highlighted by the diverse therapeutic areas it impacts:
-
Oncology: Derivatives have been developed as inhibitors of critical cancer-driving proteins, including various kinases (CDK, VEGFR, PI3K), tubulin, and histone deacetylases (HDACs).[2][9]
-
Inflammation: Certain analogs have been shown to exert anti-inflammatory effects by modulating key signaling pathways like STAT3 and NF-κB.[10]
-
Infectious Diseases: The scaffold has yielded potent antituberculosis, antiviral, and antifungal agents.[3][5]
-
Central Nervous System (CNS): Beyond the well-known GABA-A receptor modulators, derivatives are being explored for conditions like Alzheimer's disease.[2]
The subject of this guide, this compound, combines this validated core with specific substitutions that are rationally expected to confer unique pharmacological properties.
Structural Analysis & Target Hypotheses
A detailed examination of the molecule's substitutions provides a logical basis for hypothesizing its primary biological targets.
-
The Imidazo[1,2-a]pyridine Core: Provides the fundamental geometry and aromatic system for target interaction.
-
8-Fluoro Substitution: The placement of a fluorine atom at the 8-position is a strategic chemical modification. Fluorine is a bioisostere for hydrogen but possesses high electronegativity. This can enhance binding affinity through favorable electrostatic interactions, block metabolic degradation at that position (improving pharmacokinetic profile), and modulate the electronics of the entire ring system. Notably, 8-fluoroimidazo[1,2-a]pyridine has been specifically investigated as a bioisosteric replacement for imidazopyrimidine in GABA-A receptor modulators.[11]
-
7-(propan-2-ol) Substitution: The C(CH₃)₂OH group at the 7-position is perhaps the most defining feature. It is a bulky, non-planar group containing both a hydrogen bond donor (the hydroxyl -OH) and acceptor (the oxygen atom). This group will create significant steric influence, directing the molecule's binding orientation and potentially preventing interactions with targets that have smaller binding pockets. Its polarity suggests it will likely engage with hydrophilic residues or solvent-exposed regions of a target protein.
Based on this analysis and the precedent set by related compounds, we can formulate two primary hypotheses for the therapeutic targets of this molecule.
Primary Hypothesis: The compound is a Protein Kinase Inhibitor with potential applications in oncology or immunology. Secondary Hypothesis: The compound modulates Inflammatory Signaling Pathways such as NF-κB.
The rationale for prioritizing kinase inhibition is strong. Fluoro-imidazo[1,2-a]pyridine derivatives have been successfully designed as potent kinase inhibitors, including inhibitors of IRAK and FLT3, which are critical in hematopoietic cancers.[12] The propan-2-ol group could provide key hydrogen bonding interactions within an ATP-binding pocket, a common feature exploited in kinase inhibitor design.
Experimental Validation Roadmap: A Guide for Target Discovery
This section outlines a rigorous, phased approach to systematically identify and validate the therapeutic targets of this compound.
Primary Hypothesis: Protein Kinase Inhibition
The logical flow for validating this hypothesis involves moving from broad, unbiased screening to specific biochemical and cellular confirmation.
Caption: Workflow for Kinase Target Identification and Validation.
Protocol 3.1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol confirms direct enzymatic inhibition and calculates the IC50 value for a top candidate kinase identified in the initial screen.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized for linear velocity.
-
Prepare a serial dilution of this compound in kinase buffer with 2% DMSO (e.g., from 100 µM to 1 nM, 10-point curve).
-
Prepare a 2X ATP solution. The concentration should be at the apparent Km for the specific kinase.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the serially diluted compound or vehicle (2% DMSO) to appropriate wells.
-
Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of the 2X ATP solution to start the kinase reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (Promega ADP-Glo™ System):
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to high (vehicle) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of compound concentration and fit to a four-parameter dose-response curve to determine the IC50.
-
Protocol 3.1.2: Cellular Thermal Shift Assay (CETSA)
This protocol validates that the compound binds to its target kinase inside intact cells.
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.
-
Treat cells with either vehicle (0.1% DMSO) or a high concentration of the compound (e.g., 10-20x the biochemical IC50) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. A room temperature control is kept on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, stable protein fraction.
-
-
Analysis by Western Blot:
-
Normalize the total protein concentration for all supernatant samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for the target kinase.
-
Use a secondary antibody and chemiluminescence to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein relative to the room temperature control against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct binding.
-
| Target Kinase | Kinome Scan Kd (nM) | Enzymatic IC50 (nM) | CETSA Shift (ΔTm, °C) |
| FLT3 | 85 | 110 | +3.8 |
| IRAK4 | 250 | 415 | +2.1 |
| CDK9 | 1200 | > 2000 | Not Determined |
Secondary Hypothesis: Modulation of the NF-κB Pathway
Should kinase profiling yield negative results, or to explore polypharmacology, investigating the NF-κB pathway is a logical next step. Imidazo[1,2-a]pyridine derivatives are known to modulate this critical inflammatory pathway.[10]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
This imaging-based assay provides direct visual evidence of NF-κB pathway inhibition.
-
Cell Culture: Plate cells with an appropriate reporter system (e.g., HEK293 cells) on glass-bottom imaging plates.
-
Compound Pre-treatment: Pre-incubate the cells with serially diluted this compound or vehicle (0.1% DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα (10 ng/mL) or LPS (1 µg/mL), for 30 minutes. Include an unstimulated control.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or confocal microscope.
-
Quantify the fluorescence intensity of p65 in the nuclear (DAPI-positive) versus cytoplasmic regions.
-
Calculate the nuclear-to-cytoplasmic ratio. Inhibition is demonstrated by a reduction in this ratio in compound-treated cells compared to stimulated vehicle controls.
-
Conclusion and Future Directions
The compound This compound represents a promising, unexplored molecule built upon a clinically validated medicinal scaffold. Its unique substitution pattern, particularly the 8-fluoro and 7-propan-2-ol groups, provides a strong rationale for investigating its potential as a highly specific protein kinase inhibitor or a modulator of inflammatory pathways.
The experimental workflows detailed in this guide—from broad kinome screening to specific cellular target engagement and functional assays—provide a robust and self-validating framework for its characterization. Successful identification of a primary target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent. The key to unlocking its potential lies in the systematic and rigorous application of these well-established drug discovery principles.
References
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Kaur, H., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Karimian, A., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health (NIH). [Link]
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Luo, L., et al. (2021). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. PubMed. [Link]
-
Selleri, S., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. PubMed. [Link]
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Sharma, V., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
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Embrey, K. J., et al. (2011). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
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de F. Alves, M., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
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Kumar, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]
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Sharma, V., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
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E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
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Al-dujaili, L. H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Nguyen, V. T., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. [Link]
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An In-depth Technical Guide to 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol Analogues and Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs and biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific, novel subclass: 2-(8-fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol and its analogues. While direct literature on this precise molecule is nascent, this document synthesizes established principles of imidazo[1,2-a]pyridine chemistry to project its synthetic pathways, physicochemical characteristics, and potential therapeutic applications. We will explore the strategic incorporation of the 8-fluoro and 7-(2-hydroxypropan-2-yl) substituents, detailing their anticipated impact on molecular properties and biological activity. This whitepaper serves as a foundational resource for researchers aiming to explore this promising chemical space, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on its drug discovery potential.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic aromatic compound that has garnered immense interest from medicinal chemists.[4] Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a wide array of biological targets. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent) feature this core, underscoring its therapeutic relevance.[1][4][5] The scaffold's versatility allows for substitution at multiple positions, enabling fine-tuning of its pharmacological and pharmacokinetic profiles.
Derivatives of imidazo[1,2-a]pyridine have demonstrated a remarkable spectrum of biological activities, including:
The development of novel analogues continues to be a vibrant area of research, with ongoing efforts to discover new therapeutic agents.[7]
Strategic Rationale for the 8-Fluoro and 7-Propan-2-ol Substituents
The design of this compound is predicated on the strategic combination of substituents to optimize drug-like properties.
The Role of the 8-Fluoro Group
The introduction of a fluorine atom at the 8-position is a deliberate medicinal chemistry tactic. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, thereby increasing the compound's half-life.[12]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing target binding and pharmacokinetic properties.[12]
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.
-
Bioisosterism: The 8-fluoroimidazo[1,2-a]pyridine core can act as a bioisosteric replacement for other heterocyclic systems, such as imidazo[1,2-a]pyrimidine, potentially offering improved physicochemical properties while retaining biological activity.[13]
The Significance of the 7-(2-hydroxypropan-2-yl) Moiety
The tertiary alcohol group at the 7-position is incorporated to enhance hydrophilicity and introduce a hydrogen bond donor/acceptor site. This can lead to:
-
Improved Solubility: Increased aqueous solubility is often a key factor in achieving good oral bioavailability.
-
Specific Target Interactions: The hydroxyl group can form critical hydrogen bonds with amino acid residues in a target protein's active site, enhancing binding affinity and selectivity.
-
Vector for Further Derivatization: This functional group provides a convenient handle for creating a library of derivatives, such as ethers and esters, to explore structure-activity relationships (SAR).
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogues can be approached through a convergent strategy, focusing first on the construction of the core scaffold and then on the introduction of the desired substituents.
Construction of the Fluoro-Substituted Imidazo[1,2-a]pyridine Core
A common and effective method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[10][14]
Experimental Protocol: Synthesis of 8-Fluoro-2-phenylimidazo[1,2-a]pyridine (A Key Intermediate)
-
Reaction Setup: To a solution of 3-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add 2-bromoacetophenone (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate will form. Add an equal volume of saturated aqueous sodium bicarbonate solution and stir for 30 minutes to neutralize the HBr byproduct.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a minimal amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 8-fluoro-2-phenylimidazo[1,2-a]pyridine.
The following diagram illustrates the general workflow for synthesizing the core scaffold.
Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Introduction of the 7-(2-hydroxypropan-2-yl) Group
With the core established, the next critical step is the regioselective introduction of the propan-2-ol moiety at the 7-position. This typically involves a halogenation step followed by a Grignard reaction or a similar organometallic addition.
Experimental Protocol: Synthesis of 2-(8-Fluoro-2-phenylimidazo[1,2-a]pyridin-7-yl)propan-2-ol
-
Bromination: Dissolve 8-fluoro-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like chloroform or acetic acid. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Work-up and Isolation: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-bromo-8-fluoro-2-phenylimidazo[1,2-a]pyridine.
-
Grignard Reaction: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the 7-bromo intermediate in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C. Add n-butyllithium (1.1 eq) dropwise to perform a lithium-halogen exchange. After stirring for 30 minutes, add anhydrous acetone (1.5 eq) dropwise.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target compound, 2-(8-fluoro-2-phenylimidazo[1,2-a]pyridin-7-yl)propan-2-ol.
The logical flow for introducing the side chain is depicted below.
Caption: Logical workflow for the introduction of the 7-(2-hydroxypropan-2-yl) side chain.
Physicochemical Properties and Characterization
The successful synthesis of these analogues must be validated by a suite of analytical techniques.
| Property | Anticipated Characteristic | Rationale |
| Molecular Weight | Moderate | Typically falls within the range for orally bioavailable drugs. |
| LogP | 2.0 - 4.0 | The fluoro group increases lipophilicity, while the hydroxyl group decreases it, resulting in a balanced value. |
| Hydrogen Bond Donors | 1 (from the -OH group) | Important for target interaction and solubility. |
| Hydrogen Bond Acceptors | 3 (2 from ring nitrogens, 1 from -OH) | Provides multiple points for interaction with biological targets. |
| Polar Surface Area (PSA) | 40-60 Ų | A value in this range is often correlated with good cell permeability. |
Characterization Data (Hypothetical for the Title Compound):
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons on the imidazopyridine core, a singlet for the methyl groups of the propan-2-ol moiety, and a broad singlet for the hydroxyl proton.
-
¹⁹F NMR (376 MHz, CDCl₃): A singlet corresponding to the fluorine atom at the 8-position.
-
¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺.
Potential Biological Activities and Therapeutic Targets
The unique structural features of this compound analogues suggest potential activity against several important therapeutic targets. The imidazo[1,2-a]pyridine scaffold is known to interact with kinases, G-protein coupled receptors (GPCRs), and other enzymes.[5]
Potential Therapeutic Areas:
-
Oncology: Many imidazo[1,2-a]pyridine derivatives have shown potent anti-cancer activity.[5] For instance, they can act as inhibitors of kinases like PDGFR, which are implicated in tumor angiogenesis and growth.[12] The title compound could be evaluated in cellular assays against various cancer cell lines, such as those with KRAS mutations, a known target for some imidazo[1,2-a]pyridines.[6]
-
Neurodegenerative Diseases: The scaffold has been explored for its potential in treating Alzheimer's disease by targeting enzymes like cholinesterases and secretases.[5] The 8-fluoro group could enhance brain penetration, making this an interesting avenue for investigation.
-
Infectious Diseases: The core has demonstrated activity against tuberculosis and other neglected tropical diseases.[5] Assays against Mycobacterium tuberculosis or other pathogens would be a logical screening step.
The proposed mechanism of action often involves the compound acting as an ATP-competitive inhibitor in the case of kinases, or binding to allosteric sites on receptors like the GABA-A receptor.[13]
Caption: Potential biological targets and therapeutic applications for the compound class.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of chemical space. By leveraging established synthetic methodologies for the imidazo[1,2-a]pyridine core and incorporating strategic fluorine and tertiary alcohol functionalities, there is significant potential to develop novel therapeutic agents. The insights and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these compounds. Future work should focus on building a diverse library of analogues, conducting broad biological screening to identify active compounds, and performing detailed structure-activity relationship studies to optimize lead candidates for preclinical development.
References
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- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. PubMed.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 8-Fluoroimidazo[1,2-a]pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful and biologically active compounds.[1][2] This guide delves into the fascinating history and discovery of a specific, strategically modified variant: the 8-fluoroimidazo[1,2-a]pyridine. We will trace the evolution of synthetic methodologies from the foundational Tschitschibabin reaction to modern, efficient protocols. The core of this guide focuses on the scientific rationale for the introduction of a fluorine atom at the 8-position, a critical modification that established this scaffold as a key bioisosteric replacement for imidazo[1,2-a]pyrimidine. Through an exploration of its synthesis, physicochemical properties, and applications, this document provides a comprehensive technical resource for researchers looking to leverage this unique molecular architecture in drug discovery.
Introduction: The Imidazo[1,2-a]pyridine Core and the Strategic Role of Fluorine
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has captured the attention of medicinal chemists for nearly a century.[1][3] Its rigid structure and rich electronic properties make it an ideal framework for interacting with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antiviral, and neuroleptic effects.[4][5][6] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core, cementing its therapeutic importance.[7]
The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to modulate various properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly alter a molecule's metabolic stability, lipophilicity, pKa, and binding interactions. In the context of the imidazo[1,2-a]pyridine scaffold, the placement of a fluorine atom at the 8-position was a particularly insightful development, aimed at mimicking the electronic characteristics of a nitrogen atom. This concept of bioisosterism is a central theme in the story of 8-fluoroimidazo[1,2-a]pyridine.
Historical Perspective: The Genesis of Imidazo[1,2-a]pyridine Synthesis
The journey to creating fluorinated derivatives begins with the foundational synthesis of the parent scaffold. The first documented synthesis of an imidazo[1,2-a]pyridine was reported by Aleksei Chichibabin (Tschitschibabin) in the 1920s.
The Tschitschibabin Reaction
The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone, at high temperatures.[7] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Caption: The Tschitschibabin Reaction Workflow.
While groundbreaking, this initial method often suffered from harsh reaction conditions and low yields. Over the decades, numerous improvements have been developed, including the use of milder bases and alternative catalysts, which have expanded the scope and efficiency of this fundamental transformation.
The Discovery of 8-Fluoroimidazo[1,2-a]pyridine as a Bioisostere
The specific discovery and strategic application of the 8-fluoro derivative were significantly advanced by researchers at Merck Sharp and Dohme in 2006.[8] Their work established 8-fluoroimidazo[1,2-a]pyridine as a crucial physicochemical mimic of imidazo[1,2-a]pyrimidine .[2][8]
The rationale behind this bioisosteric replacement is elegant. The nitrogen atom at the 8-position of the imidazo[1,2-a]pyrimidine ring is a key hydrogen bond acceptor and influences the electronic distribution of the entire ring system. The highly electronegative fluorine atom, when substituted for a hydrogen at the 8-position of an imidazo[1,2-a]pyridine, can replicate the electron-withdrawing nature of the pyrimidine's N-8 atom. This mimicry of the electrostatic surface and lipophilicity allows the 8-fluoroimidazo[1,2-a]pyridine core to engage in similar biological interactions as the imidazo[1,2-a]pyrimidine scaffold, while potentially offering altered metabolic stability or other advantageous ADME properties.[2]
This discovery was pivotal, as it opened a new avenue for lead optimization, allowing chemists to retain the desired pharmacophoric features of imidazo[1,2-a]pyrimidines while exploring new chemical space. The primary application demonstrated was in the development of allosteric modulators for the GABA-A receptor.[8][9]
Caption: Bioisosteric relationship between the two scaffolds.
Synthesis of 8-Fluoroimidazo[1,2-a]pyridine
The synthesis of the 8-fluoro scaffold logically starts with a correspondingly substituted aminopyridine. The most common precursor is 2-amino-3-fluoropyridine . The classical approach involves the condensation of this amine with an α-halocarbonyl compound.
Representative Synthetic Protocol
The following protocol is a representative example based on established methodologies for the synthesis of related imidazo[1,2-a]pyridines.[10] This procedure details the cyclization of 2-amino-3-fluoropyridine with a substituted phenacyl bromide.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-3-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Ketone: Add the desired α-bromoacetophenone derivative (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Basification & Precipitation: After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromide salt formed and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 8-fluoroimidazo[1,2-a]pyridine derivative.
Modern Synthetic Advancements
While the classical condensation remains robust, modern organic synthesis has introduced more sophisticated and efficient methods. These include:
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the one-pot condensation of an aminoazine, an aldehyde, and an isocyanide, offers a rapid and convergent route to highly substituted 3-aminoimidazo[1,2-a]pyridines.[4][7]
-
Catalytic Systems: Various metal- and organo-catalysts have been employed to improve yields and broaden the substrate scope under milder conditions.[11]
-
Green Chemistry Approaches: Recent protocols have focused on using greener solvents (e.g., aqueous ethanol) and catalysts to reduce the environmental impact of the synthesis.[10]
Physicochemical Properties: A Comparative Analysis
The assertion that 8-fluoroimidazo[1,2-a]pyridine is a physicochemical mimic of imidazo[1,2-a]pyrimidine is based on comparative analysis of their electronic and physical properties.[2][8] While the original quantitative data from the seminal 2006 paper is not publicly itemized, we can infer the key parameters that were likely compared.
| Property | Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | Rationale for Bioisosteric Similarity |
| Molecular Weight | ~119.12 g/mol | ~136.12 g/mol | Similar in size and mass. |
| Hydrogen Bond Acceptors | 2 (N1, N8) | 1 (N1) | The C8-F bond mimics the electrostatic potential of the N8 atom, acting as a weak H-bond acceptor and influencing the ring's electronics. |
| Calculated logP | 1.1 | Expected to be similar or slightly higher | The fluorine atom can increase lipophilicity, but the overall effect on the heterocyclic system is often context-dependent. |
| Dipole Moment | High due to two N atoms in the pyrimidine ring. | Expected to be high and directionally similar. | The strong C-F dipole is positioned to mimic the charge distribution caused by the N8 atom in the pyrimidine ring. |
| Electrostatic Potential | Electron-deficient region near N8. | Electron-deficient region created by the C-F bond at the 8-position. | This is the key to mimicking binding interactions, especially where hydrogen bonding or polar interactions are critical.[2] |
Applications and Future Outlook
The discovery of the 8-fluoroimidazo[1,2-a]pyridine scaffold as a bioisostere has provided a valuable tool for drug discovery. Its primary documented use is in the development of GABA-A receptor modulators, but its potential extends to any therapeutic area where the imidazo[1,2-a]pyrimidine scaffold has shown promise, including oncology, virology, and inflammatory diseases.[6][9][12]
By substituting the core, medicinal chemists can:
-
Navigate Patent Landscapes: Create novel chemical entities with similar biological activity.
-
Fine-Tune ADME Properties: The C-F bond is significantly more stable to metabolic oxidation than a C-H bond, and its introduction can block potential sites of metabolism.
-
Modulate Potency and Selectivity: Subtle changes in electronics and conformation afforded by the fluorine atom can lead to improved binding affinity and selectivity for the target protein.
The 8-fluoroimidazo[1,2-a]pyridine core represents a successful application of rational drug design principles. Its history, from the fundamental chemistry of the parent scaffold to its strategic deployment as a bioisostere, underscores the power of subtle atomic changes to unlock significant therapeutic potential. As synthetic methodologies continue to advance, we can expect to see this versatile scaffold incorporated into an even wider range of next-generation therapeutics.
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. Available at: [Link]
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In Silico Analysis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth, practical framework for the in silico evaluation of a specific derivative, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. In the absence of specific target information for this molecule, we will proceed with a rational, target-based approach, hypothesizing its action on the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a well-validated target for this chemical class in oncology and inflammatory diseases.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines methodological rigor with expert insights, ensuring a self-validating and reproducible workflow.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines and the Rationale for Targeting STAT3
Imidazo[1,2-a]pyridine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological profiles, including anti-cancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][5] Several marketed drugs, such as zolpidem and alpidem, feature this privileged scaffold.[1] The versatility of this core structure allows for extensive chemical modifications, leading to compounds that can interact with a wide array of biological targets.[6]
Our focus in this guide is this compound. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability and binding affinity. The propan-2-ol substituent offers a potential hydrogen bond donor and acceptor, which could be critical for target engagement.
Why STAT3?
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. Aberrant STAT3 signaling is a hallmark of many human cancers and inflammatory diseases, making it a compelling therapeutic target. Several studies have successfully identified imidazo[1,2-a]pyridine derivatives as potent STAT3 inhibitors, demonstrating their ability to block STAT3 phosphorylation and dimerization.[3][4] Therefore, postulating this compound as a potential STAT3 inhibitor provides a scientifically sound basis for our in silico investigation.
This guide will walk you through a comprehensive in silico workflow, from ligand preparation to advanced molecular dynamics simulations and ADMET profiling, providing the rationale behind each step and the practical know-how to execute it.
The In Silico Modeling Workflow: A Step-by-Step Guide
Our computational analysis is structured to progressively build a comprehensive profile of the potential interaction between our molecule of interest and its hypothetical target, STAT3.
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An In-Depth Technical Guide to the Solubility and Stability of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Abstract
This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of the novel active pharmaceutical ingredient (API), 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of biological activities.[1] The strategic incorporation of a fluorine atom and a tertiary alcohol moiety is anticipated to modulate the compound's physicochemical properties, influencing its drug-like characteristics. As specific experimental data for this compound is not publicly available, this document serves as a methodological guide for researchers and drug development professionals. It outlines best practices and detailed protocols for generating reliable solubility and stability data, adhering to international regulatory standards, including those from the International Council for Harmonisation (ICH).
Introduction: The Scientific Rationale
The imidazo[1,2-a]pyridine core is a foundational heterocyclic system in the development of therapeutics for a range of diseases.[1] The molecule at the center of this guide, this compound, features key substitutions designed to optimize its pharmaceutical potential.
-
Imidazo[1,2-a]pyridine Core: This nitrogen-containing bicyclic system provides a rigid scaffold for interacting with biological targets and is known to be metabolically stable.[2]
-
8-Fluoro Substituent: The introduction of a fluorine atom can significantly alter a molecule's properties. It can enhance metabolic stability by blocking potential sites of metabolism, increase binding affinity to target proteins, and modulate pKa and lipophilicity, which in turn affects solubility and permeability.[3]
-
7-(propan-2-ol) Substituent: The tertiary alcohol group is a polar moiety capable of acting as a hydrogen bond donor and acceptor. This feature is expected to influence aqueous solubility and interactions with formulation excipients.[4]
Understanding the solubility and stability of this specific molecule is paramount for its development as a drug candidate. These fundamental properties dictate its biopharmaceutical behavior, inform formulation strategies, and are critical components of any regulatory submission.[5] This guide provides the scientific "why" and the procedural "how" for this essential characterization.
Predictive Physicochemical Profiling (In Silico Analysis)
Before undertaking resource-intensive laboratory experiments, computational models are invaluable for predicting key physicochemical parameters. These predictions guide the design of experimental protocols, such as the selection of pH ranges for solubility studies and appropriate solvents for analysis.
2.1 Causality Behind Predictions
-
pKa (Acid Dissociation Constant): The imidazo[1,2-a]pyridine ring contains a basic nitrogen atom. The pKa of this group will determine the molecule's ionization state at different pH values, which is a primary driver of aqueous solubility. Based on similar scaffolds like zolpidem, the pKa of the imidazopyridine nitrogen is predicted to be around 6.0.[6] The electron-withdrawing effect of the fluorine atom may slightly decrease this basicity.
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of lipophilicity. It influences a compound's solubility, permeability, and potential for off-target effects. The presence of both a lipophilic aromatic system and a polar alcohol group makes an accurate prediction essential for balancing solubility and membrane-crossing potential.
-
Aqueous Solubility (LogS): Various computational models, such as the General Solubility Equation (GSE), can provide an initial estimate of the intrinsic solubility of the neutral form of the molecule.[7]
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value Range | Method/Software | Rationale for Experimental Design |
| Basic pKa | 5.5 - 6.5 | ACD/pKa GALAS, MarvinSketch | The pH range for solubility testing must bracket this pKa to capture the solubility of both the ionized and neutral forms. |
| LogP | 1.5 - 2.5 | XLogP3, ChemDraw | A moderate LogP suggests that solubility may be a challenge, necessitating careful evaluation in both aqueous and biorelevant media. |
| Intrinsic Solubility (LogS) | -3.0 to -4.0 (µg/mL) | ALOGPS, EpiSuite | The low predicted intrinsic solubility highlights the need for a sensitive analytical method and suggests the compound may be BCS Class II or IV. |
Aqueous Solubility Determination: A Methodological Deep Dive
The definitive assessment of solubility requires empirical measurement. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by global regulatory bodies like the World Health Organization (WHO).[8][9]
3.1 The Principle of Self-Validation in Solubility Studies The protocol is designed to be self-validating by ensuring that a true equilibrium has been reached. This is achieved by measuring the concentration at multiple time points until it plateaus, confirming that the solution is saturated and the measurement is stable and reliable.[10] Furthermore, the stability of the compound in the test media is concurrently assessed, ensuring that the measured concentration is that of the intact API, not its degradants.[10]
Diagram 1: Workflow for Equilibrium Solubility Determination
Caption: Logic flow for a forced degradation study.
4.2 Detailed Protocol: Forced Degradation Studies
Objective: To generate potential degradation products and establish the primary degradation pathways for the API. An ideal study aims for 5-20% degradation of the API to ensure that degradants are formed at detectable levels without completely destroying the sample. [11] Materials:
-
API
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Apparatus: HPLC-UV/PDA system (ideally with MS), photostability chamber, heating oven.
Procedure: All stress samples should be compared to an unstressed control solution, prepared at the same time and stored at refrigerated conditions.
-
Acid Hydrolysis:
-
Dissolve API in 0.1 M HCl.
-
Heat at 60-70 °C for a defined period (e.g., 2, 8, 24 hours).
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis. [5]
-
-
Base Hydrolysis:
-
Dissolve API in 0.1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 40 °C) for a defined period.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. [5]
-
-
Oxidative Degradation:
-
Dissolve API in a suitable solvent and add 3% H₂O₂.
-
Keep at room temperature for a defined period, protected from light. [12] * Quench the reaction if necessary and dilute for analysis.
-
-
Thermal Degradation:
-
Expose solid API powder to dry heat (e.g., 70 °C) in an oven for a set duration (e.g., 7 days). [12] * Dissolve the stressed solid and analyze.
-
-
Photolytic Degradation:
-
Expose both solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [12] * Analyze the samples alongside a dark control stored under the same conditions.
-
4.3 Data Analysis and Interpretation For each condition, the HPLC chromatogram is analyzed to determine:
-
Assay (% API remaining): To quantify the extent of degradation.
-
Purity (% Degradants): To identify and quantify the degradation products formed.
-
Peak Purity Analysis: Using a Photodiode Array (PDA) detector, the spectral purity of the main API peak is assessed to ensure no degradants are co-eluting. A peak purity angle less than the threshold angle (or a purity factor >0.995) confirms specificity. [12]* Mass Balance: The sum of the assay value and the levels of all degradation products should ideally be close to 100%, indicating that all major degradants are accounted for.
Table 3: Template for Summarizing Forced Degradation Results
| Stress Condition | Duration/Temp | % API Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Degradants (%) | Mass Balance (%) |
| Control (Unstressed) | N/A | 100.0 | N/D | N/D | N/D | 100.0 |
| 0.1 M HCl | 24 h @ 70°C | [Value] | [Value] | [Value] | [Value] | [Value] |
| 0.1 M NaOH | 8 h @ 40°C | [Value] | [Value] | [Value] | [Value] | [Value] |
| 3% H₂O₂ | 24 h @ RT | [Value] | [Value] | [Value] | [Value] | [Value] |
| Thermal (Solid) | 7 days @ 70°C | [Value] | [Value] | [Value] | [Value] | [Value] |
| Photolytic (Solution) | ICH Q1B | [Value] | [Value] | [Value] | [Value] | [Value] |
| (N/D = Not Detected; RT = Room Temperature) |
Formal Stability Studies
Based on the insights from forced degradation, a formal, long-term stability study is designed according to ICH Q1A(R2) guidelines. [13][14]This involves storing the API in controlled temperature and humidity chambers and testing it at predefined intervals.
Table 4: ICH Conditions for Formal Stability Testing
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (for submission) | 0, 3, 6, 9, 12 months, then annually |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity. Testing frequency is for a proposed re-test period of at least 12 months.[13]
The data from these studies are used to establish the re-test period or shelf life for the API and to define appropriate storage conditions.
Conclusion
The systematic characterization of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For a novel molecule such as this compound, the methodologies outlined in this guide provide a robust and scientifically rigorous path forward. By integrating predictive analysis with definitive, well-designed experimental protocols rooted in ICH and WHO guidelines, researchers can build a comprehensive and trustworthy data package. This foundational knowledge is essential for advancing a promising compound from the laboratory to the clinic, enabling rational formulation design, ensuring patient safety, and satisfying global regulatory requirements.
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- 6. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Preliminary Toxicity Screening of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Preamble: A Proactive Approach to Preclinical Safety
In the landscape of modern drug discovery, the imperative is to "fail early, fail cheap." The attrition of drug candidates due to unforeseen toxicity in later stages of development represents a significant expenditure of both time and resources.[1] This guide outlines a strategic, tiered approach for the preliminary toxicity screening of a novel compound, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. As no public toxicity data for this specific molecule exists, this document serves as a comprehensive framework for its initial safety assessment, designed for drug development scientists and researchers.
The core philosophy of this guide is to build a safety profile from the ground up, starting with rapid, cost-effective computational methods and progressing to more complex biological assays. This tiered strategy ensures that resources are intelligently allocated and that potential liabilities are identified as early as possible.[2] While the imidazo[1,2-a]pyridine scaffold is known to possess a range of biological activities, including cytotoxic effects in certain cancer cell lines, each derivative's unique substitution pattern necessitates a bespoke safety evaluation.[3] This document provides the causal logic behind each experimental choice, grounding every protocol in established regulatory and scientific standards to ensure a self-validating and trustworthy preclinical data package.[4][5]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Authored by: A Senior Application Scientist
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3] This scaffold is a key structural component in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][4][5] The unique electronic and steric properties of the imidazo[1,2-a]pyridine system allow for diverse functionalization, making it an attractive framework for the development of novel therapeutics.[6][7] The target molecule, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, incorporates a fluorine atom at the 8-position, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, and a propan-2-ol group at the 7-position, which can modulate solubility and introduce a key hydrogen bonding motif. This application note provides a detailed, scientifically-grounded protocol for the synthesis of this promising compound, intended for researchers and professionals in drug development.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively approached through a two-stage synthetic sequence. This strategy involves the initial construction of the core 8-fluoroimidazo[1,2-a]pyridine scaffold, followed by the regioselective introduction of the propan-2-ol functionality at the C7 position. This approach allows for the efficient assembly of the target molecule from readily available starting materials.
PART 1: Synthesis of the 8-Fluoroimidazo[1,2-a]pyridine Core
The cornerstone of this synthesis is the formation of the imidazo[1,2-a]pyridine ring system. The most common and reliable method for this transformation is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1] In this protocol, we will utilize 3-fluoro-2-aminopyridine and chloroacetaldehyde.
Reaction Mechanism: Cyclocondensation
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 3-fluoro-2-aminopyridine attacks the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 8-fluoroimidazo[1,2-a]pyridine.
Figure 1: Reaction mechanism for the synthesis of 8-fluoroimidazo[1,2-a]pyridine.
Experimental Protocol: 8-Fluoroimidazo[1,2-a]pyridine
| Reagent/Material | M.W. | Amount | Moles |
| 3-Fluoro-2-aminopyridine | 112.10 | 10.0 g | 89.2 mmol |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 13.9 mL | 89.2 mmol |
| Sodium Bicarbonate | 84.01 | 15.0 g | 178.5 mmol |
| Ethanol | - | 200 mL | - |
| Ethyl Acetate | - | 500 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | q.s. | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-2-aminopyridine (10.0 g, 89.2 mmol) and ethanol (200 mL).
-
Add sodium bicarbonate (15.0 g, 178.5 mmol) to the suspension.
-
Slowly add chloroacetaldehyde (50% in H₂O, 13.9 mL, 89.2 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 8-fluoroimidazo[1,2-a]pyridine as a solid.
PART 2: Functionalization at C7 to Yield this compound
The second stage of the synthesis involves the introduction of the 2-hydroxypropan-2-yl group at the C7 position of the 8-fluoroimidazo[1,2-a]pyridine core. This is achieved through a bromination followed by a metal-halogen exchange and subsequent reaction with acetone.
Workflow for C7-Functionalization
Figure 2: Workflow for the C7 functionalization of 8-fluoroimidazo[1,2-a]pyridine.
Experimental Protocol: 7-Bromo-8-fluoroimidazo[1,2-a]pyridine
| Reagent/Material | M.W. | Amount | Moles |
| 8-Fluoroimidazo[1,2-a]pyridine | 136.12 | 5.0 g | 36.7 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 6.54 g | 36.7 mmol |
| Acetonitrile | - | 100 mL | - |
Procedure:
-
Dissolve 8-fluoroimidazo[1,2-a]pyridine (5.0 g, 36.7 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (6.54 g, 36.7 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-bromo-8-fluoroimidazo[1,2-a]pyridine.
Experimental Protocol: this compound
| Reagent/Material | M.W. | Amount | Moles |
| 7-Bromo-8-fluoroimidazo[1,2-a]pyridine | 215.02 | 4.0 g | 18.6 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.2 mL | 20.5 mmol |
| Acetone | 58.08 | 2.0 mL | 27.9 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated Aqueous Ammonium Chloride | - | 50 mL | - |
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 7-bromo-8-fluoroimidazo[1,2-a]pyridine (4.0 g, 18.6 mmol) and anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 8.2 mL, 20.5 mmol) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.
-
Add acetone (2.0 mL, 27.9 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the final product, this compound.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Expected Molecular Ion [M+H]⁺ | ¹H NMR (Expected Key Signals) | ¹⁹F NMR (Expected Signal) |
| 8-Fluoroimidazo[1,2-a]pyridine | 137.05 | Aromatic protons in the range of 7.0-8.5 ppm | A singlet in the aromatic fluorine region |
| 7-Bromo-8-fluoroimidazo[1,2-a]pyridine | 214.96/216.96 | Aromatic protons with characteristic shifts due to the bromine substituent | A singlet in the aromatic fluorine region |
| This compound | 195.09 | Singlet for the two methyl groups (~1.6 ppm), singlet for the hydroxyl proton, and aromatic protons | A singlet in the aromatic fluorine region |
Note: The exact chemical shifts in NMR will be dependent on the solvent used for analysis. The structure of the final product should also be confirmed by ¹³C NMR and high-resolution mass spectrometry (HRMS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely utilized synthetic transformations in organic chemistry.[8] The progress of each reaction should be meticulously monitored by TLC or LC-MS to ensure complete conversion of the starting material and to identify the formation of the desired product. The purification of intermediates and the final product by column chromatography is crucial for obtaining high-purity material. The comprehensive characterization of all synthesized compounds by spectroscopic methods (NMR, MS) serves as a self-validating system, confirming the successful execution of each synthetic step.
References
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Agarwal, D. S., et al. (2023). Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design. Available at: [Link]
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Anonymous. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
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Anonymous. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]
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Anonymous. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Anonymous. (n.d.). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. Available at: [Link]
-
Anonymous. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]
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Anonymous. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. Available at: [Link]
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Anonymous. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
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Anonymous. (n.d.). Drugs possessing imidazo[1,2-a]pyridine unit. ResearchGate. Available at: [Link]
- Anonymous. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [No Source Provided].
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Anonymous. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
- Anonymous. (n.d.). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2-a]pyridin-2-yl)-4-fluorophenyl)
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Anonymous. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subse. SciSpace. Available at: [Link]
- Anonymous. (n.d.).
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link]
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Anonymous. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. Available at: [Link]
-
Anonymous. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]
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Anonymous. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
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Application Note & Protocols: High-Purity Isolation of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Introduction: The Mandate for Purity
The compound 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol is an important heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The purity of this intermediate is paramount, as trace impurities can lead to deleterious side reactions, complicate kinetic studies, and introduce toxic by-products in final active pharmaceutical ingredients (APIs).
This guide provides robust, field-tested methodologies to guide researchers in achieving high-purity this compound, suitable for downstream applications in drug discovery and development.
Compound Analysis and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule and potential contaminants.
Physicochemical Properties of the Target Molecule
The structure of this compound dictates its behavior in various purification systems.
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is aromatic and possesses a basic nitrogen atom (pKa of the parent scaffold is ~5-6), which can be protonated under acidic conditions.[2][3] This basicity is a key handle for purification via acid-base extraction.
-
Tertiary Alcohol: The propan-2-ol group is polar and capable of acting as a hydrogen bond donor and acceptor. This significantly increases the molecule's polarity compared to the parent heterocycle. Tertiary alcohols are generally stable and less prone to oxidation than primary or secondary alcohols.[4]
-
Fluorine Substituent: The fluorine atom at the 8-position is an electron-withdrawing group that modulates the electron density and basicity of the ring system.[5]
Collectively, these features render the molecule moderately polar with good solubility in polar organic solvents such as ethyl acetate (EtOAc), dichloromethane (DCM), and methanol (MeOH), and limited solubility in non-polar solvents like hexanes or heptane.
Anticipated Impurity Profile
Impurities are typically derived from the synthetic route used. Common syntheses of imidazo[1,2-a]pyridines involve the condensation of a 2-aminopyridine with an α-haloketone or related carbonyl compound.[6][7]
Potential impurities may include:
-
Unreacted Starting Materials: e.g., the corresponding 2-aminopyridine and the tertiary alcohol precursor.
-
Reaction By-products: Isomers formed from non-regioselective reactions or products of side-reactions.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during synthesis.
-
Solvent Residues: Trapped solvents from the reaction or initial workup.
Strategic Purification Pathways
A multi-step approach is often necessary to achieve >99% purity. The choice of method depends on the scale of the purification and the nature of the impurities.
Caption: Decision workflow for purifying the target compound.
Detailed Protocols
Protocol 1: Flash Column Chromatography
Flash chromatography is the workhorse method for purifying moderately polar organic compounds and is highly effective for separating the target molecule from both more polar and less polar impurities.[8]
Principle: Separation is based on the differential partitioning of components between a polar stationary phase (silica gel) and a non-polar mobile phase. Less polar compounds elute first, followed by more polar compounds.
Step-by-Step Protocol:
-
TLC Method Development:
-
Develop a solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf (retention factor) of 0.25-0.35 for the product.
-
Start with a baseline system like 30% Ethyl Acetate in Heptane.
-
If the spot remains at the baseline, increase the polarity (e.g., 50% EtOAc/Heptane). If it runs to the solvent front, decrease polarity.[9]
-
-
Stationary Phase Selection:
-
Standard silica gel (40-63 µm particle size) is the recommended stationary phase.
-
For basic heterocyclic compounds, streaking can be an issue due to acidic sites on the silica. If this is observed on TLC, add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize these sites and improve peak shape.[10]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Heptane).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or MeOH). Add a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and load it directly onto the column. This is less ideal as it can disturb the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc/Heptane) and gradually increase the polarity (gradient elution). A typical gradient might be from 10% to 60% EtOAc over 10-15 column volumes.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, effective for moderately polar compounds. |
| Mobile Phase | Ethyl Acetate / Heptane Gradient | Provides a good polarity range for effective separation.[11] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (Optional) | Neutralizes acidic silica sites, preventing peak tailing of the basic product.[10] |
| Target Rf | 0.25 - 0.35 | Optimizes the balance between resolution and run time.[9] |
| Sample Loading | Dry Loading | Ensures a narrow application band and improves separation efficiency. |
Protocol 2: Crystallization
Crystallization is an excellent final purification step to remove trace impurities and obtain a highly ordered, crystalline solid.[12]
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a specific solvent or solvent system at varying temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[13]
Step-by-Step Protocol:
-
Solvent Screening:
-
Test the solubility of the crude (or column-purified) product in various solvents at room temperature and at boiling.
-
Ideal single solvents include isopropanol, acetonitrile, or ethyl acetate.
-
A good two-solvent system might be Ethyl Acetate/Heptane or DCM/Heptane, where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent).
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
-
Cooling and Crystal Growth:
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass prevents rapid evaporation. Slow cooling is critical for forming large, pure crystals.[13]
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Caption: Stepwise workflow for the crystallization protocol.
Protocol 3: Acid-Base Extraction
This liquid-liquid extraction technique can be a powerful initial clean-up step to separate the basic target compound from neutral or acidic impurities.
Principle: The basic nitrogen on the imidazo[1,2-a]pyridine ring can be protonated by an aqueous acid, rendering it water-soluble as a salt. Neutral organic impurities will remain in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The protonated product will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine and Wash: Combine the aqueous layers. Wash this combined aqueous layer once with fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 10% aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is > 9. The deprotonated product will precipitate or form an oil.
-
Back-Extraction: Extract the product back into an organic solvent (DCM or EtOAc) 3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the enriched product, which can then be further purified by chromatography or crystallization.
Purity Assessment
The purity of the final product must be rigorously verified.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. A single spot in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if their signals are visible above the noise.
-
Melting Point Analysis: A sharp, narrow melting point range is indicative of a high-purity crystalline solid.
Conclusion
The purification of this compound can be reliably achieved through a logical application of standard organic chemistry techniques. Flash column chromatography serves as the primary method for separation, while crystallization provides an excellent means for final polishing. For particularly crude samples, a preliminary acid-base extraction can significantly simplify the subsequent purification steps. By following these detailed protocols and validating the outcome with appropriate analytical methods, researchers can confidently obtain this key intermediate with the high degree of purity required for demanding applications in drug discovery and development.
References
-
Vertex Pharmaceuticals Incorporated. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NCBI. Available at: [Link]
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Cook, S. M., et al. (2011). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Available at: [Link]
-
King, A. (n.d.). Successful Flash Chromatography. Teledyne ISCO. Available at: [Link]
-
CrystEngComm. (n.d.). Guide for crystallization. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. Available at: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
American Chemical Society. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2019). Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Available at: [Link]
-
LibreTexts Chemistry. (2022). Overview of Crystallization. Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
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- 2. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. unifr.ch [unifr.ch]
Application Notes & Protocols: Comprehensive Characterization of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The comprehensive analytical characterization of new derivatives, such as 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, is a critical step in the drug discovery and development process. It ensures the unequivocal confirmation of the chemical structure, establishes purity, and identifies potential impurities that could impact safety and efficacy.[3]
This document provides a detailed guide to the analytical techniques and protocols required for the full characterization of this specific molecule. The strategies outlined herein are designed to provide orthogonal data, ensuring a high degree of confidence in the final assessment. The presence of a fluorine atom, a tertiary alcohol, and a complex heterocyclic system presents unique analytical features that will be leveraged for a thorough characterization.
Part 1: Structural Elucidation and Confirmation
The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and stereochemistry as intended. A combination of spectroscopic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is required.[4][5][6]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Determines the number of non-equivalent carbons and their electronic environment.
-
¹⁹F NMR: The fluorine atom provides a highly sensitive and specific probe.[7] Its chemical shift and coupling to neighboring protons (J-HF) are invaluable for confirming the substitution pattern on the aromatic ring.[8][9]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals by establishing correlations between them.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
If assignments are ambiguous, perform 2D experiments: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
-
-
Data Analysis & Expected Results:
-
¹H NMR: Expect distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the two methyl groups of the propan-2-ol moiety, and a singlet for the hydroxyl proton. The aromatic protons will likely show coupling to the fluorine atom.
-
¹³C NMR: Expect signals for all unique carbons in the molecule. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J-CF).
-
¹⁹F NMR: A single resonance is expected. Its coupling pattern will provide information about adjacent protons.[10]
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the molecule, and its fragmentation pattern can offer structural clues.
Causality Behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the exact mass of the molecular ion, which allows for the calculation of the elemental formula with high confidence.
-
Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, the resulting pattern can help confirm the connectivity of the molecule.[2][11] For instance, the loss of a water molecule from the tertiary alcohol or cleavage of the propan-2-ol side chain would be expected fragmentation pathways.[12]
Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Instrumental Parameters:
-
Ionization Mode: Positive ESI is typically effective for nitrogen-containing heterocycles.[2]
-
Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-500).
-
Capillary Voltage: ~3.5-4.5 kV.
-
Nebulizer Gas (N₂): ~1-2 Bar.
-
Drying Gas (N₂): ~8-10 L/min at ~200 °C.
-
-
Data Analysis & Expected Results:
-
Observe the protonated molecule [M+H]⁺ as the base peak.
-
Calculate the theoretical exact mass of the compound (C₁₁H₁₂FN₃O) and compare it to the experimentally observed mass. The mass error should be less than 5 ppm.
-
In MS/MS mode, look for characteristic fragment ions, such as [M+H - H₂O]⁺ and [M+H - C₃H₇O]⁺.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Causality Behind Experimental Choices: This technique is excellent for confirming the presence of key functional groups whose vibrations fall in well-defined regions of the spectrum. For this molecule, the O-H stretch of the alcohol, the C-F stretch, and the aromatic C=C and C=N bonds are of primary interest.[4][12]
Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[13]
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis & Expected Results:
-
A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the tertiary alcohol.[12]
-
Strong absorption bands in the 1300-1000 cm⁻¹ region, characteristic of C-O and C-F stretching vibrations.[12][14]
-
Multiple peaks in the 1600-1450 cm⁻¹ region corresponding to the aromatic C=C and C=N stretching vibrations of the imidazo[1,2-a]pyridine ring.
-
Part 2: Purity and Impurity Profiling
Establishing the purity of a pharmaceutical compound is as important as confirming its structure. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15][16]
High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the purity analysis of small-molecule pharmaceuticals due to its versatility and compatibility with a wide range of compounds.[15][16] A UV detector is suitable as the imidazo[1,2-a]pyridine core is a strong chromophore. A photodiode array (PDA) detector is preferred as it can provide spectral information to assess peak purity.
Protocol: RP-HPLC Purity Method
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of ~1 mg/mL.
-
Instrumentation: A standard HPLC system with a PDA detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column suitable for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 20 min | A generic gradient to separate the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA, 254 nm | The imidazo[1,2-a]pyridine core is expected to have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
-
Method Validation: The analytical procedure must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18][19] This includes assessing specificity, linearity, accuracy, precision, and robustness.
-
Data Analysis & Expected Results:
-
The chromatogram should show a single major peak corresponding to the main compound.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
The PDA detector can be used to check for peak purity, ensuring no co-eluting impurities are present under the main peak.
-
Part 3: Physicochemical Characterization
Further characterization helps to establish the fundamental physical properties of the compound.
Elemental Analysis
Causality Behind Experimental Choices: Elemental analysis provides an independent confirmation of the elemental composition of the molecule.[20][21] It is a fundamental technique for characterizing a new chemical entity and serves as a bulk purity check.[22] The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the theoretical values.
Protocol: CHN Analysis
-
Sample Preparation: A precisely weighed sample (~2-3 mg) is required. The sample must be thoroughly dried to remove any residual solvent.
-
Instrumentation: Use a commercial CHN elemental analyzer.
-
Data Analysis & Expected Results:
-
The theoretical composition for C₁₁H₁₂FN₃O is: C, 60.27%; H, 5.52%; N, 19.17%.
-
The experimental values should be within ±0.4% of the theoretical values to be considered acceptable.
-
X-Ray Crystallography
Causality Behind Experimental Choices: If a suitable single crystal can be grown, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[23][24][25][26] This technique is the definitive method for structural confirmation.
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using appropriate software. The resulting model will show the precise position of every atom in the crystal lattice.[27]
Summary and Workflow
The comprehensive characterization of this compound requires a systematic and multi-faceted analytical approach. The data from these orthogonal techniques, when taken together, provide a complete and reliable picture of the molecule's identity, purity, and properties.
Analytical Workflow Diagram
Caption: Integrated analytical workflow for compound characterization.
Data Integration Logic
Caption: Logic for integrating spectroscopic data for structural elucidation.
References
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
-
Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A . Smithers. [Link]
-
Synthesis and NMR studies of 2- and 3-fluorosubstitued five-membered heterocycles . Journal of Fluorine Chemistry. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . PMC - NIH. [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry . PubMed. [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals . Intertek. [Link]
-
Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants . Journal of the American Chemical Society. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review . Migration Letters. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques . Taylor & Francis Online. [Link]
-
IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols . YouTube. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine . ResearchGate. [Link]
-
Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface . ScienceDirect. [Link]
-
Instrumentation for chemical & pharmaceutical applications . Elementar. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. [Link]
-
Method Development for Drug Impurity Profiling: Part 1 . LCGC International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight . PMC - NIH. [Link]
-
X-ray crystallography . Wikipedia. [Link]
-
Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes . PubMed. [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR . PMC - PubMed Central. [Link]
-
Infrared & Raman Users Group . IRUG. [Link]
-
Small molecule crystallography . Excillum. [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products . EAG Laboratories. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. [Link]
-
How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? . Spectroscopy Online. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . ACS Publications. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Pharma's Almanac. [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA . Loughborough University Research Repository. [Link]
-
FTIR Analysis . RTI Laboratories. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . Scientific & Academic Publishing. [Link]
-
Quality Guidelines . ICH. [Link]
-
ICH Q2 Validation of Analytical Procedures . YouTube. [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts . MDPI. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Analyse fragmentation patterns in mass spectra to find structure . YouTube. [Link]
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- 7. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol: A Guide to In Vitro Characterization
Authored by: Your Senior Application Scientist
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide array of biological activities.[1][2] Compounds incorporating this core structure have demonstrated therapeutic potential across various domains, including oncology, neurobiology, and infectious diseases.[2][3][4][5] Specifically, derivatives of imidazo[1,2-a]pyridine have been identified as potent anticancer agents that can induce apoptosis and inhibit key signaling pathways like PI3K/AKT/mTOR.[6] Furthermore, this scaffold is integral to molecules targeting receptor tyrosine kinases and those acting as allosteric modulators of the GABA-A receptor.[7][8]
This document provides a comprehensive guide for the in vitro evaluation of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol , a novel compound within this class. The following protocols are designed to be robust and adaptable, enabling researchers to thoroughly characterize its biological effects in a controlled laboratory setting. We will detail methodologies to assess its cytotoxic and pro-apoptotic potential, its capacity for kinase inhibition, and its modulatory effects on GABA-A receptor activity.
Section 1: Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a new chemical entity is to determine its effect on cell viability. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives.[6][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., A375 melanoma, HeLa cervical cancer, or MDA-MB-231 breast cancer)[6][9]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (10% SDS in 0.01 M HCl)[6]
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. It is advisable to use a broad concentration range (e.g., 0.1 to 100 µM) for the initial assessment.[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 585 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Concentration (µM) | Absorbance (585 nm) | % Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.20 | 96% |
| 1 | 1.05 | 84% |
| 10 | 0.63 | 50.4% |
| 100 | 0.15 | 12% |
This is example data and should be replaced with experimental results.
Caption: Workflow for the MTT Cell Viability Assay.
Section 2: Evaluation of Apoptotic Induction
To determine if the observed cytotoxicity is due to the induction of apoptosis, a direct measurement of caspase activity is recommended. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of caspases-3 and -7, key effectors in the apoptotic cascade.[11][12]
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This protocol is based on the "add-mix-measure" format provided by Promega's Caspase-Glo® 3/7 assay system.[11][13]
Objective: To quantify the induction of caspase-3 and -7 activity by this compound in a cell-based assay.
Materials:
-
Cancer cell line cultured in 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with a range of concentrations of the test compound as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
The treatment duration may vary; a 20-hour incubation is a good starting point.[13]
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[14]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all experimental wells.
-
Express the data as fold-change in luminescence relative to the vehicle-treated control.
-
Plot the fold-change against the compound concentration.
-
Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.
Section 3: Kinase Inhibition Profiling
Given that many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, it is crucial to assess the potential of this compound to inhibit the activity of specific kinases.[6] The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that measures the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to higher kinase activity.[15][16][17]
Protocol 3: Kinase-Glo® Luminescent Kinase Assay
Objective: To determine the inhibitory effect of this compound on a specific kinase of interest.
Materials:
-
Purified kinase of interest (e.g., PI3Kα)
-
Kinase-specific substrate
-
Kinase reaction buffer
-
ATP solution
-
Kinase-Glo® Reagent (Promega)
-
White-walled 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 5 µL).[18]
-
Include controls for no kinase activity (no enzyme) and maximal kinase activity (vehicle).
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 1 hour.[18]
-
-
Signal Detection:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to kinase activity.[16]
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation:
| Compound Conc. (µM) | Luminescence (RLU) | % Inhibition |
| No Kinase Control | 1,500,000 | 100% |
| Vehicle Control | 250,000 | 0% |
| 0.1 | 400,000 | 12% |
| 1 | 875,000 | 50% |
| 10 | 1,300,000 | 84% |
| 100 | 1,450,000 | 96% |
This is example data and should be replaced with experimental results.
Section 4: GABA-A Receptor Allosteric Modulation
The 8-fluoroimidazo[1,2-a]pyridine core has been identified as a bioisosteric replacement for ligands that modulate the GABA-A receptor.[7] Therefore, it is pertinent to investigate whether this compound acts as a positive allosteric modulator (PAM) of this receptor. PAMs enhance the effect of the endogenous ligand, GABA, without directly activating the receptor themselves.[19]
Protocol 4: Fluorescence-Based GABA-A Receptor Assay
This protocol is based on the principle of using a halide-sensitive yellow fluorescent protein (YFP) to measure the influx of iodide ions through the GABA-A receptor channel upon activation.[20]
Objective: To determine if this compound can potentiate GABA-induced chloride channel opening in cells expressing GABA-A receptors.
Materials:
-
CHO-K1 or HEK293 cells stably or transiently expressing the desired GABA-A receptor subunits and a halide-sensitive YFP.[20]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
GABA
-
This compound
-
Iodide-containing buffer
-
Fluorescence plate reader with automated liquid handling
Step-by-Step Methodology:
-
Cell Plating:
-
Plate the engineered cells in a black-walled, clear-bottom 96- or 384-well plate and allow them to form a confluent monolayer.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add the test compound at various concentrations, along with a sub-maximal concentration of GABA (e.g., EC20). Include controls with GABA alone and vehicle alone.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Measurement of Ion Influx:
-
Using a fluorescence plate reader, measure the baseline YFP fluorescence.
-
Inject the iodide-containing buffer into the wells. The influx of iodide will quench the YFP fluorescence.
-
Monitor the fluorescence quench rate over time.
-
-
Data Analysis:
-
The rate of fluorescence quench is proportional to the GABA-A receptor activity.
-
Calculate the potentiation of the GABA response by the test compound at each concentration.
-
Plot the percentage of potentiation against the compound concentration to determine the EC50 for modulation.
-
Caption: Workflow for the YFP-based GABA-A Receptor Modulation Assay.
References
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]
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8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
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Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. [Link]
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Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Cape Town. [Link]
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Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]
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Caspas-Glo 3/7 Assay. Reaction Biology. [Link]
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GABAA receptor positive allosteric modulator. Wikipedia. [Link]
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Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
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The GABAa Receptor & Positive Allosteric Modulation. YouTube. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed. [Link]
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A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. National Institutes of Health. [Link]
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Application Notes and Protocols for Cell-Based Assays Using Mubritinib (TAK-165)
Introduction: Unraveling the Complex Mechanisms of a Novel Imidazo[1,2-a]pyridine Derivative
Mubritinib (TAK-165), chemically known as 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, is a small molecule inhibitor belonging to the imidazopyridine class of compounds.[1] Initially identified as a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2), a receptor tyrosine kinase frequently overexpressed in certain cancers, Mubritinib has been a subject of significant interest in oncological research.[2][3] However, emerging evidence presents a more complex and nuanced mechanism of action, with recent studies suggesting that its primary anti-cancer effects may stem from the inhibition of mitochondrial respiratory complex I, independent of HER2.[3][4] Furthermore, some research also points towards its role as an autophagy inhibitor.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Mubritinib in cell-based assays. We will delve into its multifaceted mechanisms of action, offering detailed protocols to investigate its effects on both the HER2 signaling pathway and mitochondrial function. By presenting these distinct yet potentially interconnected activities, this guide aims to equip researchers with the necessary tools to thoroughly characterize the cellular responses to Mubritinib and unlock its full therapeutic potential.
Section 1: Investigating the HER2/ErbB2-Dependent Mechanism of Action
HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[6] Its overexpression is a key driver in the development and progression of several cancers, particularly breast cancer.[6] Activation of HER2 leads to the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[7] Mubritinib was initially reported to be a potent inhibitor of HER2, with an IC50 of approximately 6 nM.[2] The following assays are designed to validate and quantify the inhibitory effects of Mubritinib on the HER2 signaling pathway.
In Vitro HER2 Kinase Activity Assay
This biochemical assay directly measures the ability of Mubritinib to inhibit the enzymatic activity of purified HER2 protein.
Principle: The assay quantifies the phosphorylation of a specific substrate by the HER2 kinase in the presence of ATP. The amount of ADP produced is then measured, which is inversely proportional to the kinase inhibition.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare serial dilutions of Mubritinib.
-
Kinase Reaction: In a 96-well plate, add the HER2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the various concentrations of Mubritinib.
-
Initiation: Start the reaction by adding a solution containing ATP.[8] Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit, which converts ADP to ATP and generates a luminescent signal.[9]
-
Data Analysis: Plot the luminescence signal against the Mubritinib concentration to determine the IC50 value.
Cellular HER2 Phosphorylation Assay (Western Blot)
This assay assesses the inhibition of HER2 autophosphorylation in a cellular context, providing evidence of target engagement within the cell.
Principle: HER2-overexpressing cells are treated with Mubritinib, and the level of phosphorylated HER2 (p-HER2) is measured by Western blotting. A decrease in p-HER2 indicates inhibition of HER2 activity.
Protocol:
-
Cell Culture: Plate HER2-overexpressing cancer cells (e.g., BT-474, SK-BR-3) and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Mubritinib for a specified duration (e.g., 2-4 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p-HER2 (e.g., Tyr1248) overnight at 4°C.[11][12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total HER2 and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities and normalize the p-HER2 signal to total HER2 and the loading control.
Expected Outcome: A dose-dependent decrease in the p-HER2/total HER2 ratio upon treatment with Mubritinib.
Downstream Signaling Pathway Analysis (Western Blot)
To confirm the functional consequence of HER2 inhibition, the phosphorylation status of key downstream signaling molecules like Akt and ERK can be examined.
Principle: Inhibition of HER2 should lead to a reduction in the phosphorylation of downstream effectors in the PI3K/Akt and MAPK pathways.
Protocol:
Follow the same Western blot protocol as in 1.2, but use primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and ERK in response to Mubritinib treatment.
Section 2: Elucidating the Mitochondrial-Dependent Mechanism of Action
Recent compelling evidence suggests that the cytotoxic effects of Mubritinib may be primarily mediated through the inhibition of mitochondrial respiratory complex I, a key component of the electron transport chain (ETC).[3][4] This inhibition disrupts cellular energy metabolism and can induce apoptosis. This section provides protocols to investigate the impact of Mubritinib on mitochondrial function.
Cell Viability and Cytotoxicity Assays
These assays provide a general assessment of the impact of Mubritinib on cell health and are a crucial first step in characterizing its activity.
Principle: Various methods can be employed to measure cell viability, including assessing metabolic activity (MTT, MTS) or membrane integrity (LDH release).[13]
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of Mubritinib concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mitochondrial Respiration Analysis (Seahorse XF Assay)
This assay directly measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
Principle: The Seahorse XF Analyzer measures the OCR and extracellular acidification rate (ECAR) of live cells, allowing for the detailed characterization of mitochondrial function and glycolysis.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Injection: Prepare a plate with Mubritinib and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for sequential injection.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run a mitochondrial stress test protocol.
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Expected Outcome: Mubritinib is expected to cause a dose-dependent decrease in basal and maximal respiration, consistent with Complex I inhibition.[15]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A key indicator of mitochondrial dysfunction is the loss of mitochondrial membrane potential.
Principle: Cationic fluorescent dyes, such as JC-1 or TMRM, accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity or a shift in fluorescence emission (for JC-1) indicates depolarization.
Protocol (using JC-1):
-
Cell Treatment: Treat cells with Mubritinib for the desired time.
-
Dye Loading: Incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence using a flow cytometer or fluorescence microscope. Healthy cells will show red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the ratio of red to green fluorescence to assess the change in mitochondrial membrane potential.
Section 3: Investigating Autophagy Inhibition
Some studies have identified Mubritinib as an autophagy inhibitor, which can contribute to its anti-cancer effects, particularly in combination with other therapies.[5]
LC3-II Accumulation Assay (Western Blot)
A hallmark of autophagy inhibition is the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). Inhibition of autophagy downstream of autophagosome formation leads to an accumulation of LC3-II.
Protocol:
-
Cell Treatment: Treat cells with Mubritinib in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.
-
Western Blot: Perform Western blotting as described in Section 1.2 using a primary antibody against LC3.
-
Data Analysis: Quantify the LC3-II/LC3-I ratio or the amount of LC3-II normalized to a loading control.
Expected Outcome: An increase in the LC3-II level in the presence of Mubritinib, which is further enhanced by co-treatment with a lysosomal inhibitor, would indicate an inhibition of autophagic flux.
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Cell Line(s) | Mubritinib (TAK-165) Concentration Range | Key Parameter Measured | Expected Result with Mubritinib |
| HER2 Kinase Activity | N/A (Biochemical) | 0.1 nM - 10 µM | IC50 | Inhibition of HER2 kinase activity |
| Cellular p-HER2 | BT-474, SK-BR-3 | 1 nM - 1 µM | p-HER2/Total HER2 Ratio | Dose-dependent decrease |
| Downstream Signaling | BT-474, SK-BR-3 | 1 nM - 1 µM | p-Akt/Total Akt, p-ERK/Total ERK | Dose-dependent decrease |
| Cell Viability (MTT) | Various Cancer Cell Lines | 10 nM - 100 µM | IC50 | Dose-dependent decrease in viability |
| Mitochondrial Respiration | Various Cancer Cell Lines | 100 nM - 50 µM | Oxygen Consumption Rate (OCR) | Decrease in basal and maximal OCR |
| Mitochondrial Potential | Various Cancer Cell Lines | 100 nM - 50 µM | Red/Green Fluorescence Ratio (JC-1) | Decrease in ratio (depolarization) |
| Autophagy Flux | Various Cancer Cell Lines | 1 µM - 50 µM | LC3-II Levels | Accumulation of LC3-II |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Mubritinib's inhibitory effect on the HER2 signaling pathway.
Caption: Mubritinib's impact on mitochondrial function leading to apoptosis.
Caption: Proposed mechanism of Mubritinib as an autophagy inhibitor.
Conclusion
Mubritinib (TAK-165) is a compound with a complex and debated mechanism of action. While initially characterized as a HER2 inhibitor, substantial evidence now points towards its role as a potent inhibitor of mitochondrial complex I. Furthermore, its activity as an autophagy inhibitor adds another layer to its pharmacological profile. The protocols detailed in this application note provide a robust framework for researchers to independently investigate and validate these different cellular effects. A comprehensive understanding of Mubritinib's multifaceted activities is crucial for its rational development as a potential therapeutic agent and for the design of effective combination strategies in cancer treatment.
References
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Stephenson, Z. A., et al. (2020). Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I. eLife, 9, e53313. [Link]
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Ouchida, R., et al. (2018). Synergistic effect of a novel autophagy inhibitor and Quizartinib enhances cancer cell death. Scientific Reports, 8(1), 16983. [Link]
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HER2 Signaling Antibodies. (n.d.). Rockland Immunochemicals Inc. Retrieved January 26, 2026, from [Link]
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Gallo, J. H., et al. (2020). Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. PLoS Pathogens, 16(11), e1009022. [Link]
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8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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EGFR Signaling Pathway. (n.d.). Sino Biological. Retrieved January 26, 2026, from [Link]
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In vitro kinase assay. (2023). protocols.io. Retrieved January 26, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2023). Cancers, 15(15), 3897. [Link]
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Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping. (2009). Clinical Cancer Research, 15(9), 2963–2971. [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]
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HER2 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 26, 2026, from [Link]
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HER2 expression in primary breast cancer tissues. (A), Western blot... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016). Methods in Molecular Biology, 1355, 1–20. [Link]
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HER2 Antibody for Immunofluorescence/Western blot. (2015). Biocompare. Retrieved January 26, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2018). Beilstein Journal of Organic Chemistry, 14, 2588–2596. [Link]
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Phosphoproteomic analysis of Her2/neu signaling and inhibition. (2006). Proceedings of the National Academy of Sciences of the United States of America, 103(15), 5764–5769. [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). Molecular Systems Biology, 2, 2006.0031. [Link]
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Guidelines for cell viability assays. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
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2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. (2009). Journal of Medicinal Chemistry, 52(10), 3246–3258. [Link]
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Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. (2020). PLoS Pathogens, 16(11), e1009022. [Link]
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EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved January 26, 2026, from [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2017). Oncology Letters, 14(5), 5737–5743. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Application Note & Protocol Guide: Characterizing Novel FLT3 Inhibitors for Acute Myeloid Leukemia Research
Topic: Investigating 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol for FMS-like Tyrosine Kinase 3 (FLT3) Inhibition Studies
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[1][2] In the landscape of adult leukemias, Acute Myeloid Leukemia (AML) presents a significant challenge, with FLT3 mutations being the most frequent genetic alteration, occurring in approximately one-third of newly diagnosed patients.[3][4] These mutations, primarily internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to ligand-independent dimerization and constitutive activation of the kinase.[5][6] This aberrant signaling drives uncontrolled cell proliferation and is strongly associated with a poor prognosis, including increased relapse rates and reduced overall survival.[3][5] Consequently, the development of small molecule inhibitors targeting FLT3 has become a cornerstone of modern AML therapy.[6][7] Several FLT3 inhibitors, such as midostaurin and gilteritinib, have received regulatory approval, validating FLT3 as a crucial therapeutic target.[8][9][10]
The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemical starting point for the development of novel and potent FLT3 inhibitors.[11][12] This application note describes a comprehensive workflow for the preclinical evaluation of a novel investigational compound, This compound (herein referred to as Compound-X), as a potential FLT3 inhibitor. The protocols outlined below provide a systematic approach to characterize its biochemical potency, cellular activity, and mechanism of action.
The FLT3 Signaling Cascade: A Target for Inhibition
Mutated FLT3 receptors constitutively activate several downstream signaling pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways, which collectively promote leukemic cell survival and proliferation.[5][13] Effective inhibition of the FLT3 kinase is expected to abrogate these downstream signals, leading to cell cycle arrest and apoptosis in FLT3-dependent AML cells.
Caption: Aberrant FLT3 signaling pathways in AML and the point of intervention for Compound-X.
Experimental Workflow for Inhibitor Characterization
A multi-tiered approach is essential for a thorough evaluation of a novel kinase inhibitor. This workflow progresses from direct, target-based biochemical assays to more complex, physiologically relevant cell-based models.
Caption: A streamlined workflow for the characterization of a novel FLT3 inhibitor.
Part 1: Biochemical Potency Assessment
The initial step is to determine if Compound-X directly inhibits the enzymatic activity of the FLT3 kinase in a cell-free system. This provides a direct measure of target engagement without the complexities of cellular uptake, metabolism, or off-target effects.
Protocol 1: In Vitro FLT3 Kinase Activity Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[1][14]
Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.
Materials:
-
Recombinant human FLT3 kinase (e.g., amino acids 564-993).
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., FAStide).[15]
-
ATP solution (e.g., 500 µM).
-
FLT3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[14]
-
Compound-X, serially diluted in DMSO.
-
Positive control inhibitor (e.g., Gilteritinib, Quizartinib).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound-X (e.g., starting from 10 µM) in DMSO. Also, prepare dilutions for the positive control inhibitor.
-
Kinase Reaction Setup: In a 96-well plate, add the following components to a final volume of 25 µL:
-
5 µL of 5x Kinase Buffer.
-
2.5 µL of serially diluted Compound-X, control inhibitor, or DMSO (vehicle control).
-
10 µL of Recombinant FLT3 / Substrate mix.
-
Initiate the reaction by adding 7.5 µL of ATP solution.
-
-
Incubation: Mix gently and incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a "no ATP" control as 0% activity.
-
Plot the percent inhibition against the log concentration of Compound-X.
-
Calculate the IC50 value using a non-linear regression (sigmoidal dose-response) curve fit in software like GraphPad Prism.[16][17]
| Compound | Target | Biochemical IC50 (nM) |
| Compound-X | FLT3-ITD | e.g., 1.5 |
| Gilteritinib (Control) | FLT3-ITD | e.g., 0.9 |
| Compound-X | FLT3-WT | e.g., 15.2 |
| Gilteritinib (Control) | FLT3-WT | e.g., 1.2 |
| Table 1: Example data from the in vitro kinase assay. Lower IC50 values indicate higher potency. |
Part 2: Cellular Activity Assessment
Following biochemical validation, it is crucial to assess the compound's activity in a relevant cellular context. This confirms cell permeability and its ability to inhibit the target within the complex intracellular environment.
Protocol 2: FLT3 Autophosphorylation Inhibition in AML Cells (Western Blot)
This protocol measures the inhibition of FLT3 autophosphorylation, a direct marker of target engagement in cells.[18] The MV4-11 cell line, which harbors a homozygous FLT3-ITD mutation, is an excellent model system.[7][18]
Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated FLT3 (p-FLT3) relative to total FLT3 protein in cell lysates after treatment with the inhibitor.
Materials:
-
MV4-11 human AML cell line.
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
Compound-X and control inhibitor.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.[19]
-
Primary antibodies: Rabbit anti-phospho-FLT3 (Tyr591), Rabbit anti-FLT3.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed MV4-11 cells in 6-well plates. Once they reach the desired density, treat with increasing concentrations of Compound-X (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse on ice with supplemented lysis buffer. Keep all subsequent steps cold to preserve phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[19]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary anti-p-FLT3 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate for detection using a chemiluminescence imager.
-
-
Stripping and Reprobing: To normalize for protein loading, the same blot can be stripped and re-probed for total FLT3 and a loading control like GAPDH or β-actin.
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-FLT3 to total FLT3 for each concentration. This data can be used to determine a cellular IC50 for target inhibition.
Protocol 3: Inhibition of Downstream Signaling (Western Blot)
To confirm the mechanism of action, assess the phosphorylation status of key downstream effectors like STAT5 and ERK.[20]
Procedure: Follow the Western Blot protocol as described above (Protocol 2), but use primary antibodies against p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Inhibition of FLT3 should lead to a dose-dependent decrease in the phosphorylation of these downstream targets.[20]
Part 3: Phenotypic Assessment of Anti-Leukemic Activity
The ultimate goal of an FLT3 inhibitor is to suppress the growth of leukemic cells.[7] Cell viability assays measure the functional consequence of FLT3 inhibition.
Protocol 4: Cell Viability/Proliferation Assay
Principle: A reagent such as CellTiter-Glo® or MTT is used to measure the number of viable cells in culture by quantifying ATP levels (a marker of metabolically active cells) or metabolic activity, respectively.[21][22]
Materials:
-
MV4-11 (FLT3-ITD positive) and RS4;11 (FLT3-WT) cell lines.[18]
-
RPMI-1640 medium with 10% FBS.
-
Compound-X and control inhibitor.
-
White, clear-bottom 96-well plates for luminescence or clear 96-well plates for colorimetric assays.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.
Procedure:
-
Cell Seeding: Seed MV4-11 and RS4;11 cells into 96-well plates at a density of 10,000 cells/well.[22]
-
Compound Treatment: Add serially diluted Compound-X and control inhibitors to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Measurement:
-
For CellTiter-Glo®: Equilibrate the plate to room temperature, add the reagent according to the manufacturer's instructions, and measure luminescence.
-
For MTT: Add MTT reagent, incubate for 2-4 hours, then add solubilization solution and read absorbance.[21]
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 value for cell growth inhibition using non-linear regression. Comparing the IC50 values between FLT3-mutant and FLT3-wild-type cell lines provides an initial assessment of the compound's selectivity.
| Compound | MV4-11 (FLT3-ITD) Viability IC50 (nM) | RS4;11 (FLT3-WT) Viability IC50 (nM) | Selectivity Index (WT/ITD) |
| Compound-X | e.g., 5.8 | e.g., >1000 | >172 |
| Gilteritinib (Control) | e.g., 2.1 | e.g., >1000 | >476 |
| Table 2: Example data from cell viability assays. A high selectivity index indicates the compound is more potent against cells dependent on mutant FLT3. |
Conclusion and Future Directions
This application note provides a foundational set of protocols to rigorously evaluate a novel imidazo[1,2-a]pyridine-based compound, such as this compound, for its potential as an FLT3 inhibitor. The described workflow allows researchers to determine its biochemical potency, confirm on-target cellular activity, and quantify its anti-proliferative effects in relevant AML cell models. Positive results from these studies, demonstrating potent and selective inhibition of FLT3 and FLT3-dependent cell growth, would provide a strong rationale for advancing the compound to further preclinical studies, including evaluation against acquired resistance mutations, in vivo xenograft models, and comprehensive safety and toxicology assessments.
References
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Zarrinkar, P. A., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., Brigham, D., Belli, B., ... & Patel, H. K. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, J. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology, 16, 1348393. [Link]
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BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Catalog #79797. [Link]
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O'Farrell, A. M., Abrams, T. J., Yuen, H. A., Ngai, T. J., Louie, S. G., Yee, K. W., ... & Cherrington, J. M. (2003). SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo. Blood, 101(9), 3597-3605. [Link]
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Ling, Y., Li, Y., Lin, S., Liu, L. S., Tao, Y., Li, Y., ... & Liu, J. (2021). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Acta Pharmaceutica Sinica B, 11(11), 3574-3586. [Link]
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Wang, Y., Li, Y., & Zhang, Y. (2022). Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. Frontiers in Oncology, 12, 972929. [Link]
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Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 108(10), 1947-1954. [Link]
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Katt, W. P., & Pfaendtner, J. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 529, 41-47. [Link]
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Wang, Y., Li, Y., Zhang, Y., Li, Y., & Wang, J. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 224, 113709. [Link]
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Sato, T., Naito, H., & Seimiya, H. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 117(14), 3584-3593. [Link]
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Singh, D., & Kumar, S. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cureus, 15(7), e42475. [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]
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Medscape. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. [Link]
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Cesano, A., Putta, S., Rosen, D. B., & Fantl, W. J. (2009). FLT3 ITD Signaling Profiles in AML Samples Harboring Mutations. Blood, 114(22), 345. [Link]
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Ma, L., Nie, L., He, S., Jiao, Z., Lin, Y., & Liu, Y. (2021). OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. Journal of Hematology & Oncology, 14(1), 33. [Link]
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Horký, M., Holzer, M., Uras, I. Z., Holub, O., Gálová, E., & Džubák, P. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11257-11275. [Link]
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Holder, S. L., St-Germain, J. R., & Shvartsman, S. Y. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(4), 754-764. [Link]
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ResearchGate. (n.d.). How to calculate IC50 values of an inhibitor in a sample? [Link]
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Coombs, C. C., & DeRemer, D. L. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Cancers, 12(6), 1633. [Link]
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Horký, M., Holzer, M., Uras, I. Z., Holub, O., Gálová, E., & Džubák, P. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11257-11275. [Link]
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ASH Publications. (2023). Efficacy and Safety of FLT-3 Inhibitors in Newly Diagnosed FLT-3 Mutated AML Patients: A Systematic Review of Clinical Trials. Blood, 142(Supplement 1), 3236. [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
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Wang, J., Pan, X., Song, Y., Liu, J., Ma, F., Wang, P., ... & Hu, L. (2021). Discovery of a Potent and Selective FLT3 Inhibitor... with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 64(8), 4870-4890. [Link]
-
Lee, H. J., & Lee, J. H. (2021). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Cancers, 13(21), 5521. [Link]
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Schmalbrock, L. K., Dolnik, A., & Scholl, C. (2021). Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. Cancers, 13(24), 6245. [Link]
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Sane, R., & Podgorski, I. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1075-1084. [Link]
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KCAS Bio. (2022). FLT3 Inhibitors in AML: Tackling Therapy Resistance. [Link]
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edX. (n.d.). IC50 Determination. [Link]
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- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Evaluation of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol in Cancer Cell Lines
Introduction: A Framework for Characterizing a Novel Imidazo[1,2-a]pyridine Derivative
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1] These compounds have been shown to modulate critical signaling pathways, such as STAT3/NF-κB, Wnt/β-catenin, and PI3K/AKT/mTOR, and can induce apoptosis and cell cycle arrest in various cancer cell lines.
This document provides a comprehensive guide for the initial characterization of a novel derivative, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol . As of this writing, there is no specific published data on the bioactivity of this particular compound. Therefore, these application notes are designed to serve as a robust, field-proven framework for researchers to systematically evaluate its potential as an anticancer agent. The protocols herein are established, validated methods for assessing cytotoxicity, apoptosis, cell cycle progression, and cell migration, providing a solid foundation for a thorough investigation.
Hypothesized Mechanism of Action
Based on the structure of this compound, we can postulate a likely mechanism of action. The imidazo[1,2-a]pyridine core is a known hinge-binding motif for many kinases. The presence of a fluorine atom can enhance metabolic stability and binding affinity to the target protein through favorable electrostatic interactions.[2][3] The propan-2-ol group can participate in hydrogen bonding within the active site of a target protein.[4] Given these features, it is plausible that this compound functions as a kinase inhibitor, potentially targeting a key signaling node like the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
PART 1: Initial Screening for Cytotoxicity
The first step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a reliable, colorimetric method for assessing these parameters.[5]
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from established methods provided by ATCC and Abcam.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is crucial to include a vehicle control (DMSO-treated) and untreated control wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Untreated Control | 0 | 1.25 | 100% |
| Vehicle Control (DMSO) | 0.1% | 1.24 | 99.2% |
| Compound X | 0.1 | 1.18 | 94.4% |
| Compound X | 1 | 0.85 | 68.0% |
| Compound X | 10 | 0.62 | 49.6% |
| Compound X | 50 | 0.31 | 24.8% |
| Compound X | 100 | 0.15 | 12.0% |
PART 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis
Once cytotoxicity is established, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is based on established methods for flow cytometric analysis of apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[9]
-
-
Cell Washing and Resuspension:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[9]
-
-
Staining:
-
Sample Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis and Interpretation:
-
Use flow cytometry software to gate the cell populations.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
| Cell Population | Untreated Control (%) | Compound X (IC₅₀) (%) |
| Live (Annexin V-/PI-) | 95.2 | 45.8 |
| Early Apoptotic (Annexin V+/PI-) | 2.1 | 35.5 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 2.7 | 18.7 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is a standard method for analyzing DNA content and cell cycle distribution.[10][11]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest cells and wash once with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
Analyze the samples by flow cytometry, collecting data for at least 10,000 events.
-
Data Analysis and Interpretation:
-
Use cell cycle analysis software to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
An accumulation of cells in a particular phase suggests cell cycle arrest.
| Cell Cycle Phase | Untreated Control (%) | Compound X (IC₅₀) (%) |
| G0/G1 | 55.3 | 30.1 |
| S | 25.1 | 20.5 |
| G2/M | 19.6 | 49.4 |
PART 3: Functional and Mechanistic Assays
Beyond cell death, it is important to assess the compound's effect on other cancer hallmarks, such as cell migration, and to probe its molecular mechanism of action.
Protocol 4: Cell Migration Assessment using Wound Healing (Scratch) Assay
This is a straightforward method to study directional cell migration in vitro.[13]
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a plate to create a confluent monolayer.
-
-
Creating the Wound:
-
Use a sterile pipette tip to make a straight scratch across the center of the monolayer.[14]
-
-
Treatment and Imaging:
-
Wash the wells with PBS to remove detached cells and add fresh medium with the test compound at a non-lethal concentration (e.g., IC₂₀).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).[15]
-
Data Analysis and Interpretation:
-
Measure the area of the scratch at each time point using software like ImageJ.
-
Calculate the percentage of wound closure relative to the initial area.
-
A delay in wound closure in treated cells compared to control indicates an inhibitory effect on cell migration.
Protocol 5: Investigating the PI3K/AKT/mTOR Pathway by Western Blot
This protocol provides a method to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[16][17]
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine if a compound inhibits the activation of a signaling pathway.[17]
Materials:
-
Cells treated with the compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound for a short duration (e.g., 1-6 hours) to observe effects on signaling.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis and Interpretation:
-
Densitometry analysis can be used to quantify the band intensities.
-
A decrease in the ratio of phosphorylated protein to total protein in treated cells compared to the control indicates inhibition of the pathway.
Visualizations: Workflows and Pathways
// Nodes GF [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=plaintext]; PIP3 [label="PIP3", shape=plaintext]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"];
Compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [label="Activates", color="#34A853"]; PI3K -> PIP3 [label=" Converts", arrowhead="open", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> AKT [label="Activates", color="#34A853"]; AKT -> mTOR [label="Activates", color="#34A853"];
mTOR -> Proliferation [color="#5F6368"]; mTOR -> Apoptosis_Inhibition [color="#5F6368"];
Compound -> PI3K [label="Inhibits?", arrowhead="tee", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Compound -> AKT [label="Inhibits?", arrowhead="tee", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Compound -> mTOR [label="Inhibits?", arrowhead="tee", color="#EA4335", style=dashed, fontcolor="#EA4335"]; } Hypothesized PI3K/AKT/mTOR Signaling Pathway Inhibition
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. National Institutes of Health. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. Available at: [Link]
-
Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. National Institutes of Health. Available at: [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. Available at: [Link]
-
Propan-2-ol. Ataman Kimya. Available at: [Link]
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Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. National Institutes of Health. Available at: [Link]
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DNA Cell Cycle Analysis with PI. The University of Iowa. Available at: [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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Propan 2 ol – Knowledge and References. Taylor & Francis. Available at: [Link]
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1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. Available at: [Link]
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Propofol. Wikipedia. Available at: [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
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The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol: A Novel GABA A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the investigation of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol , a novel small molecule belonging to the imidazo[1,2-a]pyridine class, as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA A) receptor. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in neuroscience drug discovery, and its derivatives have shown promise in targeting the benzodiazepine binding site of the GABA A receptor.[1][2] This guide details the compound's proposed mechanism of action, protocols for its characterization using in vitro and in vivo models, and presents a framework for evaluating its therapeutic potential.
Introduction and Scientific Rationale
The GABA A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[3][4] Upon binding of the neurotransmitter GABA, the receptor's chloride channel opens, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[5] Positive allosteric modulators (PAMs) do not bind to the same site as GABA but to a distinct allosteric site, enhancing the effect of GABA and increasing the frequency or duration of channel opening.[6] This mechanism is the basis for the therapeutic effects of widely used drugs like benzodiazepines, which are prescribed for anxiety, insomnia, and seizure disorders.[6]
The compound This compound is designed based on the principle of bioisosteric replacement, where the 8-fluoro substitution on the imidazo[1,2-a]pyridine core mimics the electronic properties of other heterocyclic systems known to bind to the GABA A receptor.[7][8] This strategic modification is intended to optimize binding affinity and selectivity for specific GABA A receptor subtypes, potentially offering a more favorable side-effect profile compared to non-selective benzodiazepines. For instance, selectivity for α2/α3-containing receptors over α1-containing receptors may provide anxiolysis with reduced sedation.[9]
This guide provides the necessary protocols to validate the compound's profile as a GABA A receptor PAM, from initial binding affinity determination to functional characterization and behavioral assessment.
Proposed Mechanism of Action
This compound is hypothesized to act as a positive allosteric modulator at the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA A receptor. By binding to this site, it is expected to increase the affinity of the receptor for GABA, thereby potentiating the GABA-ergic current. This leads to enhanced neuronal inhibition.
Caption: Proposed mechanism of this compound as a GABA A receptor PAM.
In Vitro Characterization Protocols
The initial characterization of a novel modulator involves determining its binding affinity and its functional effect on the receptor in a controlled cellular environment.
Protocol 1: Radioligand Binding Assay for Affinity Determination
This protocol determines the binding affinity (Ki) of the test compound for the benzodiazepine site on GABA A receptors expressed in mammalian cells (e.g., HEK293 cells stably expressing α1β2γ2 subunits) via competitive displacement of a known radioligand, [³H]-Flumazenil.
Materials:
-
HEK293 cells expressing the desired GABA A receptor subtype (e.g., α1β2γ2).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Flumazenil (specific activity ~80 Ci/mmol).
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Non-specific binding control: Clonazepam (10 µM final concentration).
-
96-well microplates, scintillation vials, scintillation fluid, liquid scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold binding buffer and centrifuge at 1,000 x g for 10 min at 4°C to pellet nuclei. Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
50 µL of cell membrane preparation (10-20 µg protein).
-
25 µL of [³H]-Flumazenil (final concentration ~1 nM).
-
25 µL of test compound at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle (for total binding) or 10 µM Clonazepam (for non-specific binding).
-
150 µL of binding buffer.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol measures the functional modulation of GABA-evoked currents by the test compound in Xenopus oocytes expressing specific GABA A receptor subtypes. This is the gold standard for characterizing the efficacy (EC50) and potentiation of ion channel modulators.[10]
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for desired GABA A receptor subunits (e.g., human α1, β2, γ2L).
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
GABA stock solution (100 mM in water).
-
Test compound stock solution (10 mM in DMSO).
-
Two-electrode voltage clamp amplifier, microelectrodes (0.5-2 MΩ resistance), perfusion system.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat with collagenase to defolliculate. Inject each oocyte with ~50 nL of a cRNA mixture containing the desired subunit combination (e.g., in a 1:1:1 ratio). Incubate the oocytes for 2-5 days at 18°C.
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -70 mV.
-
-
GABA Concentration-Response: Apply GABA at increasing concentrations (e.g., 0.1 µM to 1 mM) to determine the EC50 of GABA for the expressed receptor. Apply each concentration until the current response reaches a peak, followed by a washout period.
-
Modulation Experiment:
-
Apply a sub-maximal concentration of GABA (typically EC5-EC20) to elicit a stable baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of the test compound (e.g., 1 nM to 30 µM).
-
Measure the potentiation of the GABA-evoked current at each concentration of the test compound.
-
-
Data Analysis: Express the potentiation as a percentage increase over the GABA-alone control current. Plot the percent potentiation against the log concentration of the test compound to determine the EC50 of the modulator.
Caption: Experimental workflow for in vitro characterization of the GABA A receptor modulator.
In Vivo Behavioral Assessment
Following in vitro characterization, the compound's effects on behavior are assessed in animal models. The elevated plus maze (EPM) is a standard assay for evaluating the anxiolytic potential of novel compounds.[11]
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol assesses the anxiolytic-like effects of the test compound in rodents (mice or rats). Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more "anxiety-provoking" arms of the maze.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Adult male rodents (e.g., C57BL/6 mice).
-
Test Compound: this compound, formulated in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Positive control: Diazepam (1-2 mg/kg).
-
Vehicle control.
-
Video tracking software.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer the test compound, diazepam, or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing. Use a range of doses for the test compound (e.g., 1, 3, 10, 30 mg/kg).
-
EPM Test:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: A significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.
Data Presentation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical In Vitro Profile of this compound
| Parameter | Receptor Subtype | Value | Method |
| Binding Affinity (Ki) | α1β2γ2 | 15.2 nM | [³H]-Flumazenil Binding |
| α2β2γ2 | 8.5 nM | [³H]-Flumazenil Binding | |
| α3β2γ2 | 9.1 nM | [³H]-Flumazenil Binding | |
| α5β2γ2 | 25.7 nM | [³H]-Flumazenil Binding | |
| Functional Potency (EC50) | α2β2γ2 | 22.4 nM | TEVC (Potentiation of GABA EC10) |
| Maximal Efficacy | α2β2γ2 | 1250% | TEVC (Potentiation of GABA EC10) |
Table 2: Hypothetical In Vivo EPM Results (Mice, 10 mg/kg, i.p.)
| Treatment Group | % Time in Open Arms | % Open Arm Entries | Total Distance (cm) |
| Vehicle | 18.5 ± 2.1 | 25.3 ± 3.4 | 1520 ± 110 |
| Diazepam (2 mg/kg) | 45.2 ± 4.5 | 51.8 ± 5.2 | 1480 ± 95 |
| Test Compound (10 mg/kg) | 38.7 ± 3.9 | 46.1 ± 4.8 | 1550 ± 125 |
| *p < 0.05 compared to Vehicle |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as a novel GABA A receptor modulator. Successful validation through these assays would establish the compound as a promising candidate for further preclinical development. Future studies should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) relationship, assessing its potential for sedation and abuse liability, and exploring its efficacy in more complex animal models of anxiety and other CNS disorders.
References
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Cook, S. M., et al. (2012). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 22(1), 444-448. [Link]
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ResearchGate. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Retrieved from [Link]
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Da Settimo, F., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. Journal of Medicinal Chemistry, 51(18), 5608-5619. [Link]
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Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1539-1547. [Link]
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Sallustri, S., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. Molecules, 27(21), 7356. [Link]
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ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. [Link]
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Amin, J., et al. (2021). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 178(10), 2137-2153. [Link]
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Mortensen, M., et al. (2012). Electrophysiology of ionotropic GABA receptors. The Journal of Physiology, 590(1), 23-33. [Link]
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NIH. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
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NIH. (2010). Differential behavioral effects of low efficacy positive GABAA modulators in combination with benzodiazepines and a neuroactive steroid in rhesus monkeys. [Link]
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NIH. (2015). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. [Link]
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PubMed. (2020). Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABAAR) Modulators Acting at the Benzodiazepine Binding Site: An Update. [Link]
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Application Notes & Protocols: In Vivo Experimental Design for 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to In Vivo Evaluation
Our approach is grounded in a logical progression, beginning with essential preliminary studies and advancing to more complex efficacy models. This document is designed to be a dynamic resource, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and ethically sound investigation. All animal studies must be conducted in compliance with relevant national and institutional guidelines for the ethical care and use of laboratory animals.[5][6][7][8][9]
Part 1: Foundational In Vivo Characterization
Before embarking on full-scale efficacy studies, a foundational understanding of the compound's in vivo behavior is paramount. This initial phase focuses on pharmacokinetics (PK), pharmacodynamics (PD), and preliminary safety assessments.
Formulation Development for In Vivo Administration
The physicochemical properties of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, particularly its solubility, will dictate the formulation strategy. Many novel small molecules exhibit poor aqueous solubility, which can limit oral bioavailability and complicate in vivo testing.[10][11][12][13]
Key Considerations:
-
Solubility Assessment: Determine the compound's solubility in a range of pharmaceutically acceptable vehicles.
-
Formulation Strategies for Poorly Soluble Compounds:
-
Suspensions: Micronization or nanocrystal technology can improve the dissolution rate of crystalline compounds.[12]
-
Solutions: Utilize co-solvents (e.g., DMSO, ethanol), cyclodextrins, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[10][11]
-
Solid Dispersions: Amorphous solid dispersions can enhance solubility and dissolution.[10][11]
-
Protocol 1: Basic Formulation Screening
-
Solubility Testing:
-
Prepare saturated solutions of the test compound in various vehicles (e.g., water, saline, PBS, 5% DMSO/95% saline, 10% Solutol HS 15/90% water, corn oil).
-
Equilibrate samples for 24 hours at room temperature and 37°C.
-
Centrifuge to pellet undissolved compound.
-
Analyze the supernatant by HPLC to determine the concentration.
-
-
Stability Assessment:
-
Incubate the most promising formulations at various conditions (e.g., 4°C, room temperature) for a defined period.
-
Visually inspect for precipitation and re-analyze by HPLC to assess degradation.
-
| Parameter | Description | Importance |
| Solubility | Maximum concentration of the compound that can be dissolved in a given solvent. | Dictates the feasibility of achieving the desired dose in a reasonable injection volume. |
| Stability | The ability of the compound to remain in its desired physical and chemical state in the formulation. | Ensures accurate dosing and prevents administration of degraded or precipitated material. |
| Vehicle Biocompatibility | The inertness of the formulation vehicle and its lack of interference with the biological system. | Avoids vehicle-induced toxicity or artifacts in the experimental results. |
Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for designing effective dosing regimens and interpreting efficacy and toxicity data.[14][15][16][17]
Experimental Design for a Pilot PK Study:
-
Animal Model: Typically initiated in rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
Administration Routes: Intravenous (IV) bolus to determine clearance and volume of distribution, and the intended therapeutic route (e.g., oral gavage (PO), intraperitoneal (IP)).
-
Dosing: A single, non-toxic dose.
-
Sampling: Serial blood sampling at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Quantify plasma concentrations of the parent compound (and potentially major metabolites) using a validated analytical method (e.g., LC-MS/MS).
Key PK Parameters to Determine:
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life, the time required for the plasma concentration to decrease by half. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability (for non-IV routes), the fraction of the administered dose that reaches systemic circulation. |
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (n=3-4 per group) for at least one week.
-
Dose Preparation: Prepare the formulation of this compound at the desired concentration.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine drug concentrations.
-
Data Analysis: Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Preliminary Toxicity Assessment
Early identification of potential toxicity is crucial.[14][16]
Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies:
-
Objective: To determine the dose range that is well-tolerated and to identify the MTD.[16]
-
Design: Administer escalating single or multiple doses of the compound to small groups of animals.
-
Endpoints: Monitor for clinical signs of toxicity (e.g., changes in body weight, activity, posture), morbidity, and mortality.
Part 2: In Vivo Efficacy Evaluation
Based on the known activities of the imidazo[1,2-a]pyridine scaffold, we propose two primary avenues for efficacy testing: anti-inflammatory and anti-cancer models.
Anti-Inflammatory Models
Many imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory properties, potentially through the inhibition of pathways like COX-2.[1][2][3]
Carrageenan-Induced Paw Edema Model:
This is a widely used and well-characterized model of acute inflammation.[18][19]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).
-
Groups 3-5: this compound at three different dose levels (e.g., 10, 30, 100 mg/kg, PO), determined from PK and DRF studies.
-
-
Dosing: Administer the respective treatments orally one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
dot
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Anti-Cancer Models
Given the potential of imidazo[1,2-a]pyridines as anti-cancer agents, in vivo tumor models are essential for evaluation.[4]
Xenograft Models:
These models involve the implantation of human cancer cells into immunocompromised mice and are a cornerstone of preclinical oncology research.[20][21][22][23]
Protocol 4: Subcutaneous Xenograft Tumor Growth Inhibition Study
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., a lung, breast, or colon cancer line known to be sensitive to kinase inhibitors).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume (Volume = 0.5 x Length x Width^2).
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (a standard-of-care agent for the selected cell line).
-
Groups 3-4: this compound at two different dose levels and schedules (e.g., daily, twice daily).
-
-
Treatment and Monitoring: Administer treatments for a specified period (e.g., 21 days). Monitor tumor volume, body weight, and clinical signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
| Endpoint | Description | Metric |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated groups compared to the vehicle control. | % TGI |
| Tumor Weight | The final weight of the excised tumors. | grams (g) |
| Body Weight Changes | An indicator of systemic toxicity. | % change from baseline |
| Survival | In some studies, the time to reach a predetermined tumor volume endpoint or overall survival. | days |
dot
Caption: Workflow for a Xenograft Efficacy Study.
Part 3: Mechanistic and Biomarker Studies
To build a compelling preclinical data package, it is important to demonstrate not only that the compound works, but also how it works.
Ex Vivo Analysis:
-
Target Engagement: If a molecular target is hypothesized (e.g., a specific kinase), tumor or tissue samples can be analyzed to assess target modulation (e.g., by Western blot for phosphorylated substrates).
-
Pharmacodynamic (PD) Biomarkers: Measure downstream markers of the compound's biological activity in tumor or surrogate tissues. For an anti-inflammatory agent, this could involve measuring cytokine levels (e.g., TNF-α, IL-6) in tissue homogenates or plasma. For an anti-cancer agent, this might include markers of apoptosis (e.g., cleaved caspase-3) or proliferation (e.g., Ki-67) by immunohistochemistry.
Conclusion
The in vivo evaluation of a novel compound like this compound is a multi-faceted process that requires careful planning and execution. By following a structured approach that begins with foundational PK/PD and safety studies and progresses to well-designed efficacy models, researchers can generate the robust data necessary to advance promising therapeutic candidates. The protocols and frameworks provided in this guide offer a solid starting point for these critical investigations.
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Jadhav, S. B., & Gaikwad, D. D. (2021). A comprehensive review on the synthesis and therapeutic potential of imidazo[1,2-a]pyridine derivatives. Results in Chemistry, 3, 100183. [Link]
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Al-Tel, T. H. (2013). Recent advances in the chemistry and pharmacology of imidazo[1,2-a]pyridines. Expert Opinion on Therapeutic Patents, 23(5), 557-571. [Link]
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Kaur, H., & Kumar, S. (2019). Imidazo[1,2-a]pyridine: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 166, 304-331. [Link]
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Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]
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Kelland, L. R. (2007). Of mice and men: values and liabilities of the athymic nude mouse model in anticancer drug discovery. European Journal of Cancer, 43(5), 827-833. [Link]
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Zhang, J., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. Journal of Medicinal Chemistry, 60(3), 1118-1135. [Link]
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Application Note & Protocol: A Systematic Approach to the Formulation of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol for Preclinical Biological Testing
Abstract
This guide provides a comprehensive framework for the rational formulation of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, a novel imidazopyridine derivative, for in vitro and in vivo biological evaluation. Imidazopyridine scaffolds are prevalent in medicinal chemistry, yet their frequent poor aqueous solubility presents a significant hurdle to obtaining reliable and reproducible preclinical data.[1][2] This document outlines a systematic, multi-stage process beginning with essential pre-formulation characterization to understand the molecule's intrinsic physicochemical properties. Based on this foundation, detailed protocols are provided for developing simple formulations for initial in vitro screening and more complex solution or suspension formulations for in vivo pharmacokinetic and efficacy studies. The protocols emphasize the justification for excipient selection and include critical quality control (QC) and stability assessments to ensure the integrity and accuracy of the final dosing preparations.[3][4]
Introduction: The Formulation Imperative
This application note is designed to guide the researcher through a logical, science-driven process to develop a fit-for-purpose formulation. The goal of early-stage formulation is not to create a final commercial product but to ensure consistent and maximal bioavailability for preclinical testing using the simplest, safest, and most appropriate vehicle system.[6]
Stage 1: Critical Pre-Formulation Characterization
Pre-formulation studies provide the foundational data that dictates the entire formulation strategy.[7][8] These investigations focus on the intrinsic physicochemical properties of the active pharmaceutical ingredient (API).[9]
Physicochemical Property Profiling
Understanding the molecule's inherent properties is the first step. Key parameters inform the risk of poor solubility and guide vehicle selection.
| Parameter | Significance for Formulation | Typical Method |
| Molecular Weight | Influences diffusion and solubility. (For this compound: ~224.2 g/mol ) | Mass Spectrometry |
| LogP / cLogP | Predicts lipophilicity. A high LogP (>3) often correlates with poor aqueous solubility. | HPLC, Software Prediction |
| pKa | Identifies ionizable groups. Determines how solubility changes with pH. Critical for selecting buffers. | Potentiometric Titration, UV-Vis Spectroscopy |
| Melting Point | Provides an indication of crystal lattice strength and purity. | Differential Scanning Calorimetry (DSC) |
| Solid-State Form | Determines if the compound is crystalline or amorphous. Polymorphs can have different solubilities and stabilities. | X-Ray Powder Diffraction (XRPD), Microscopy |
Protocol: Kinetic Solubility Profiling
This protocol provides a rapid assessment of solubility in various vehicles to guide formulation development.
Objective: To determine the approximate solubility of this compound in a range of common preclinical vehicles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG 400 (Polyethylene glycol 400)
-
Propylene Glycol (PG)[10]
-
Saline (0.9% NaCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
5% Tween® 80 in water
-
1% Methylcellulose (MC) in water
-
HPLC vials, shaker, centrifuge, analytical balance
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mg/mL).
-
Add a small, precise volume of the DMSO stock (e.g., 2 µL) to a series of vials containing 98 µL of each test vehicle. This creates an initial 1 mg/mL concentration.
-
Vortex each vial vigorously for 1 minute.
-
Shake the vials at room temperature for 2 hours to allow them to reach equilibrium.
-
Visually inspect for precipitation. If clear, the compound is soluble at that concentration.
-
If precipitation is observed, centrifuge the samples at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant and analyze the concentration using a calibrated HPLC-UV method. The measured concentration is the kinetic solubility.
Data Presentation:
| Vehicle | Visual Observation (1 mg/mL) | Kinetic Solubility (µg/mL) |
| DMSO | Clear Solution | >1000 |
| PEG 400 | Clear Solution | >1000 |
| Propylene Glycol | Clear Solution | >1000 |
| Saline (0.9% NaCl) | Hazy, Precipitate | <10 |
| PBS, pH 7.4 | Hazy, Precipitate | <10 |
| 5% Tween® 80 (aq) | Hazy | ~50-100 |
| 1% Methylcellulose (aq) | Insoluble Particles | <5 |
(Note: Data are illustrative and should be determined experimentally.)
Stage 2: Formulation for In Vitro Biological Assays
For most in vitro assays, the primary vehicle is a polar organic solvent that ensures the compound is fully solubilized before being diluted into aqueous assay buffer.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solvating capacity for a wide range of organic molecules.[11] However, it is crucial to be aware that DMSO can have its own biological effects at higher concentrations. Therefore, the final concentration of DMSO in the assay medium should typically be kept below 0.5%, and ideally below 0.1%.
Protocol: Preparation of Stock and Working Solutions for In Vitro Use
Objective: To prepare a high-concentration stock solution and serially diluted working solutions for cell-based or biochemical assays.
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Accurately weigh a sufficient amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the solid is completely dissolved. Store this stock at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Serial Dilutions:
-
On the day of the experiment, thaw a stock aliquot.
-
Perform serial dilutions in 100% DMSO to create a set of intermediate stock solutions.
-
Crucial Step: To prepare the final working solutions, dilute each DMSO intermediate into the final assay buffer (e.g., cell culture media). It is critical to add the DMSO solution to the aqueous buffer while vortexing, not the other way around, to minimize the risk of precipitation.
-
Ensure the final DMSO concentration in all wells, including vehicle controls, is identical.
-
Stage 3: Formulation Development for In Vivo Studies
In vivo formulations are more complex, as they must be well-tolerated by the animal model and provide adequate drug exposure for the duration of the study. The choice of vehicle is dictated by the pre-formulation solubility data, the required dose, and the route of administration.
Vehicle Selection Strategy
The goal is to use the simplest possible formulation. The following decision tree illustrates a common workflow for selecting an appropriate vehicle.
Caption: Decision workflow for in vivo vehicle selection.
Common Excipients for Preclinical Formulations
Excipients are chosen to enhance solubility, stability, or tolerability.[10][12]
| Excipient Class | Example(s) | Function & Rationale |
| Co-solvents | PEG 400, Propylene Glycol (PG) | Water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[13] |
| Surfactants | Tween® 80, Polysorbate 20 | Non-ionic surfactants that form micelles above their critical micelle concentration, entrapping the drug and increasing solubility.[14] |
| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose Sodium (CMC-Na) | Viscosity-enhancing polymers that prevent the settling of solid drug particles in a suspension, ensuring dose uniformity. |
| Complexing Agents | Hydroxypropyl-β-Cyclodextrin (HPβCD) | Form inclusion complexes with drug molecules, shielding the hydrophobic parts from water and increasing apparent solubility.[5] |
Protocol: Preparation of a Co-solvent/Surfactant Solution
This protocol is suitable when the compound has poor aqueous solubility but can be dissolved with the help of solubilizing excipients.
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle of 10% PEG 400 / 5% Tween® 80 in saline.
Materials:
-
API powder
-
PEG 400
-
Tween® 80
-
Saline (0.9% NaCl)
-
Glass beaker, magnetic stirrer, volumetric flasks
Procedure:
-
Weigh API: Accurately weigh the required amount of API for the final batch volume (e.g., 10 mg for a 10 mL batch).
-
Add Co-solvent: Add the PEG 400 (1 mL for a 10 mL batch) to the API. Vortex or stir until the API is fully wetted and begins to dissolve. Gentle warming (to 30-40°C) may be applied if necessary.
-
Add Surfactant: Add the Tween® 80 (0.5 mL for a 10 mL batch) and continue stirring until a clear, uniform solution is formed.
-
Add Aqueous Component: Slowly add the saline (8.5 mL) to the organic phase while stirring continuously.
-
Final Mixing: Stir the final mixture for at least 15-30 minutes to ensure homogeneity. The final formulation should be a clear solution.
Protocol: Preparation of an Aqueous Suspension
This is the formulation of last resort when adequate solubility cannot be achieved.
Objective: To prepare a 1 mg/mL suspension in 0.5% Methylcellulose / 0.2% Tween® 80.
Materials:
-
API powder
-
Methylcellulose (low viscosity)
-
Tween® 80
-
Sterile water for injection
-
Mortar and pestle, homogenizer (optional)
Procedure:
-
Prepare Vehicle: Disperse 0.5% (w/v) methylcellulose in hot water (~80°C), then cool in an ice bath while stirring to allow it to hydrate and form a clear, viscous solution. Add 0.2% (w/v) Tween® 80 and mix well.
-
Wet API: In a mortar, add a small amount of the vehicle to the accurately weighed API powder.
-
Form Paste: Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure particles are properly wetted and not clumped.
-
Dilute: Gradually add the remaining vehicle in small portions while continuously mixing to form a uniform suspension.
-
Homogenize: For improved particle size distribution and stability, the suspension can be further processed with a high-shear homogenizer.
-
Storage: Store in a sealed container, protected from light. Crucially, the suspension must be continuously stirred or vortexed before and during dose administration to ensure dose uniformity.
Stage 4: Quality Control and Stability Assessment
QC and stability testing are non-negotiable steps to ensure that the prepared formulation is accurate and stable for the duration of the experiment.[15][16] A poorly characterized formulation can invalidate biological results.[4]
Caption: Overall workflow for formulation QC and stability.
Protocol: Formulation Quality Control
Objective: To verify the initial quality of the prepared formulation.
Procedure:
-
Appearance: Visually inspect the formulation. Solutions should be clear and free of particulates. Suspensions should be uniform in appearance. Record any color changes or precipitation.
-
pH Measurement: Measure the pH of the final formulation, as this can affect compound stability and tolerability.
-
Concentration Verification (HPLC-UV):
-
Prepare a standard curve of the API in the same vehicle.
-
Dilute a sample of the final formulation to fall within the linear range of the standard curve.
-
Analyze both the standards and the sample by a validated HPLC-UV method.
-
The measured concentration should be within ±10% of the target concentration.
-
Protocol: Short-Term "Dose-in-Hand" Stability
Objective: To ensure the formulation remains stable under the conditions and for the duration of the planned experiment.
Procedure:
-
Aliquot the QC-passed formulation into several vials.
-
Store the vials under the conditions that will be experienced during the study (e.g., on the benchtop at room temperature, in the refrigerator at 4°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot.
-
Analyze each time point for Appearance and Concentration as described in the QC protocol.
-
The formulation is considered stable if the appearance is unchanged and the concentration remains within ±10% of the initial (T=0) value.
Conclusion and Best Practices
The successful biological evaluation of this compound is critically dependent on a rational and well-documented formulation strategy. By systematically characterizing the molecule's properties and applying a tiered approach to vehicle selection, researchers can develop fit-for-purpose formulations that deliver the compound accurately and reproducibly. Always start with the simplest formulation possible, and only add complexity when necessary. Rigorous quality control and stability testing are essential to validate the formulation and ensure the integrity of the resulting biological data.
References
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Anes, J., P. Martins, M. H. Amaral, M. E. C. D. Real Oliveira, and M. A. C. Ribeiro. (2021). In Vitro-In Vivo Correlation in Dermal Delivery: The Role of Excipients. Pharmaceutics, 13(4), 542. [Link]
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Garrido, G., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(4), 620-626. [Link]
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Deepshikha, S., V. Shukla, A. A. Kharia, and D. P. Chatterjee. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(4), 143-149. [Link]
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Dow Development Labs. (n.d.). Innovative Techniques For Quality Control And Stability Testing In Topical Formulations. Dow Development Labs. [Link]
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Kesharwani, R. (2017). NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW. Journal of Drug Delivery and Therapeutics, 7(4), 112-118. [Link]
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Bouchikhi, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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TenHoor, C. N. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(2), 709-717. [Link]
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Frontage Laboratories. (n.d.). STABILITY TESTING AS A QUALITY CONTROL MEASURE. Frontage Laboratories. [Link]
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Savjani, K. T., A. K. Gajjar, and J. K. Savjani. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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El Idrissi, Y., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. [Link]
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Bajaj, S., D. Singla, and N. Sakhuja. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Kesharwani, R. (2017). NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW. ResearchGate. [Link]
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Li, Y., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 558-563. [Link]
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Deshmukh, A. S., K. J. Tiwari, and V. R. Mahajan. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 70-79. [Link]
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Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]
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International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. ijariie.com. [Link]
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Application Notes and Protocols: Developing Structure-Activity Relationships for 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document provides a comprehensive guide for the development of structure-activity relationships (SAR) for a specific analogue, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, and its derivatives. We present a detailed, albeit proposed, synthetic strategy for the parent compound and its analogues, followed by robust protocols for in vitro biological evaluation and in silico molecular modeling to guide the optimization of this chemical series.
Introduction: The Rationale for Targeting the this compound Scaffold
The imidazo[1,2-a]pyridine core is a key pharmacophore found in numerous clinically used drugs.[3] The introduction of a fluorine atom at the 8-position is a strategic bioisosteric modification. The 8-fluoro substitution can mimic the physicochemical properties of a nitrogen atom, potentially enhancing binding affinity and metabolic stability.[4][5] The 7-propan-2-ol substituent offers a key site for hydrogen bonding interactions with biological targets and provides a vector for further chemical modification to explore the surrounding pocket of a binding site.
This guide will focus on a systematic approach to understanding how modifications to this core structure influence biological activity, with a particular emphasis on anticancer and anti-inflammatory applications. The overarching goal is to provide a framework for identifying analogues with improved potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: A Multi-Step Approach to Analogue Synthesis
Proposed Synthesis of the Core Scaffold: 8-Fluoroimidazo[1,2-a]pyridine
The synthesis of the 8-fluoroimidazo[1,2-a]pyridine core can be achieved through the condensation of 2-amino-3-fluoropyridine with an appropriate α-haloketone. A general and efficient method involves the use of a copper-catalyzed aerobic oxidative cyclization.[6]
Functionalization at the 7-Position: Introducing the Propan-2-ol Moiety
With the 8-fluoroimidazo[1,2-a]pyridine core in hand, the next critical step is the introduction of the 2-hydroxypropan-2-yl group at the 7-position. This can be accomplished through a Grignard reaction on a 7-ester or 7-keto precursor.
Step 1: Bromination at the 7-Position
Selective bromination at the 7-position of the imidazo[1,2-a]pyridine ring is a key step. This can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.
Step 2: Palladium-Catalyzed Carbonylation
The 7-bromo intermediate can then be converted to a methyl ester via a palladium-catalyzed carbonylation reaction using carbon monoxide and methanol.
Step 3: Grignard Reaction to form the Propan-2-ol Group
The final step involves the treatment of the methyl ester with an excess of methylmagnesium bromide (a Grignard reagent) to yield the desired this compound.
Synthesis of Analogues for SAR Studies
To build a comprehensive SAR, analogues with modifications at key positions should be synthesized.
-
Modification of the Propan-2-ol Group: Varying the alkyl groups on the tertiary alcohol can probe steric and electronic requirements in the binding pocket. This can be achieved by using different Grignard reagents in the final step of the synthesis.
-
Modification of the Imidazo[1,2-a]pyridine Core: Substituents at other positions (e.g., 2, 3, 5, 6) can be introduced to explore their impact on activity and selectivity. This can be accomplished by starting with appropriately substituted 2-aminopyridines or by post-synthetic modification of the core.
-
Bioisosteric Replacement of the Fluoro Group: While the 8-fluoro group is a key feature, replacing it with other small, electron-withdrawing groups (e.g., -CN, -CF3) can provide valuable SAR data.
Biological Evaluation: Protocols for In Vitro Assays
The following are detailed protocols for assessing the anticancer and anti-inflammatory activities of the synthesized analogues.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
Anti-inflammatory Activity: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. This assay measures the ability of the test compounds to inhibit its activity.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).[9][10]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib).
-
Enzyme Addition: Add the COX-2 enzyme to each well (except the blank) and incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) to all wells. Incubate for exactly 2 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by adding a saturated stannous chloride solution.
-
Detection: The product of the reaction (prostaglandin H2) is unstable and is typically converted to a more stable product (e.g., prostaglandin F2α) which can be quantified using an ELISA.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Structure-Activity Relationship (SAR) Development
The data obtained from the biological assays will be used to establish a clear SAR.
Data Presentation:
| Analogue | Modification | Anticancer IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| Parent | - | [Experimental Value] | [Experimental Value] |
| Analogue 1 | R1 = CH3 | [Experimental Value] | [Experimental Value] |
| Analogue 2 | R1 = C2H5 | [Experimental Value] | [Experimental Value] |
| Analogue 3 | R2 = H | [Experimental Value] | [Experimental Value] |
| Analogue 4 | R2 = OCH3 | [Experimental Value] | [Experimental Value] |
SAR Workflow:
Caption: Workflow for SAR development.
Molecular Modeling: In Silico Insights into Binding
Molecular docking can provide valuable insights into the binding modes of the synthesized analogues and help rationalize the observed SAR.[11]
Protocol:
-
Protein Preparation: Obtain the crystal structure of the target protein (e.g., a protein kinase for anticancer activity, COX-2 for anti-inflammatory activity) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D structures of the synthesized analogues and optimize their geometries using a suitable force field.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the active site of the prepared protein.[3]
-
Analysis of Results: Analyze the predicted binding poses and scoring functions to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein. Correlate these findings with the experimental biological data to refine the SAR.
Signaling Pathway Visualization:
Caption: Potential inhibition of inflammatory and cancer signaling pathways.
Conclusion
This application note provides a comprehensive framework for the systematic development of SAR for this compound analogues. By combining a flexible synthetic strategy with robust biological evaluation and insightful molecular modeling, researchers can efficiently explore the chemical space around this promising scaffold to identify novel drug candidates with enhanced therapeutic potential. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for scientists engaged in drug discovery and development.
References
- Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522.
-
ResearchGate. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
PubMed Central (PMC). (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for the in vitro determination of anti‐inflammatory activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]
-
MDPI. (n.d.). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Retrieved from [Link]
-
MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]
-
ResearchGate. (2020, October 16). How do I find the IC50 and best drug treatment time for anticancer drug?. Retrieved from [Link]
-
Spandidos Publications. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2021, August 12). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]
-
MDPI. (2023, March 2). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important molecule. As a key structural motif in various pharmacologically active compounds, achieving a high yield and purity is paramount.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will dissect the common synthetic route, anticipate potential challenges, and offer robust solutions to optimize your experimental outcomes.
Overview of the Synthetic Strategy
The most direct and reliable synthesis of this compound involves a two-step process. First, the core heterocyclic system is functionalized with a ketone. Second, this ketone is converted to the desired tertiary alcohol via a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route?
The most prevalent strategy involves the acylation of the 8-fluoroimidazo[1,2-a]pyridine core at the C7 position to generate the ketone intermediate, followed by the addition of a methyl organometallic reagent, typically a methyl Grignard reagent (CH₃MgBr), to yield the tertiary alcohol. This approach is favored due to the commercial availability of starting materials and the generally high efficiency of Grignard reactions with ketones.[4]
Q2: Why is the Grignard reaction the preferred method for the final step?
The Grignard reaction is a powerful and classic method for forming carbon-carbon bonds.[5] Its utility here is threefold:
-
High Nucleophilicity: The Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ketone.
-
Directness: It provides a direct, one-step conversion of the ketone to the desired tertiary alcohol.
-
Versatility: While methyl Grignard is used for this specific target, the methodology can be adapted with other Grignard reagents to synthesize a variety of tertiary alcohols.
Q3: What are the most critical parameters for a successful Grignard reaction in this synthesis?
Success hinges on meticulous control of the reaction environment. The two most critical parameters are:
-
Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will react destructively with any source of acidic protons, most notably water.[5][6] All glassware must be rigorously dried, and anhydrous solvents are mandatory.
-
Reagent Quality and Stoichiometry: The concentration of the Grignard reagent must be accurately known (ideally via titration) to ensure the correct stoichiometric amount is used. Using old or improperly stored reagent can lead to failed reactions.
Q4: How can I purify the final product effectively?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is usually effective in separating the product from unreacted ketone and any non-polar byproducts. The choice of solvent will depend on the specific byproducts present.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Step 1: Synthesis of 7-Acetyl-8-fluoroimidazo[1,2-a]pyridine (Ketone)
Problem: Low or no yield of the desired C7-acylated product.
-
Potential Cause 1: Incorrect Reaction Conditions.
-
Scientific Rationale: The imidazo[1,2-a]pyridine system is electron-rich, but acylation typically requires activation. The reaction may be sluggish without an appropriate Lewis acid catalyst or sufficiently high temperatures.
-
Solution:
-
Catalyst Choice: Ensure you are using an effective Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a strong protic acid (e.g., polyphosphoric acid) to promote the Friedel-Crafts acylation.
-
Temperature Control: Some acylations may require heating. Start at room temperature and gradually increase the temperature, monitoring the reaction by TLC or LC-MS to avoid decomposition.
-
-
-
Potential Cause 2: Formation of Multiple Isomers.
-
Scientific Rationale: While C7 is often a reactive site, acylation can sometimes occur at other positions on the imidazo[1,2-a]pyridine ring, leading to a mixture of products.
-
Solution:
-
Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., nitrobenzene, CS₂, dichloroethane) to favor C7 acylation.
-
Alternative Strategy: Consider an alternative route, such as starting with a pre-functionalized 2-aminopyridine (e.g., 2-amino-3-fluoro-4-iodopyridine) and building the imidazo[1,2-a]pyridine ring with an acetyl-containing building block. This provides unambiguous regiocontrol.
-
-
Step 2: Grignard Reaction for Tertiary Alcohol Formation
Problem: The reaction fails to initiate, or the Grignard reagent does not form.
-
Potential Cause: Presence of Moisture or Inactive Magnesium.
-
Scientific Rationale: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO). Furthermore, even trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms.[5][6]
-
Solution:
-
Glassware Preparation: Flame-dry all glassware under high vacuum and cool under a positive pressure of dry argon or nitrogen. Alternatively, oven-dry glassware overnight at >120 °C and assemble while hot.
-
Solvent Purity: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) stored over molecular sieves. Never use a solvent from a previously opened bottle without verifying its dryness.[6]
-
Magnesium Activation: Activate the magnesium turnings immediately before use. Common methods include crushing the turnings in a dry mortar and pestle, adding a small crystal of iodine (the brown color should disappear upon initiation), or adding a few drops of 1,2-dibromoethane.[6]
-
-
Problem: Low yield of the tertiary alcohol, with significant recovery of the starting ketone.
-
Potential Cause 1: Inaccurate Grignard Reagent Concentration.
-
Scientific Rationale: Commercially available Grignard reagents can degrade over time. If the actual concentration is lower than stated, you may be adding a sub-stoichiometric amount, leaving ketone unreacted.[5]
-
Solution: Titrate the Grignard reagent before use to determine its exact molarity. A common method involves titration against a known concentration of a non-nucleophilic acid like diphenylacetic acid using a colorimetric indicator.
-
-
Potential Cause 2: Enolization of the Ketone.
-
Scientific Rationale: The Grignard reagent is a strong base. If the ketone has acidic protons on the carbon alpha to the carbonyl (the methyl group of the acetyl moiety), the Grignard reagent can act as a base and deprotonate it, forming an enolate.[5] This enolate is unreactive towards further nucleophilic attack and will revert to the starting ketone upon acidic workup.
-
Solution:
-
Lower the Temperature: Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) to favor the nucleophilic addition pathway, which generally has a lower activation energy than deprotonation.
-
Change the Reagent: In some cases, switching from a Grignard reagent to an organolithium reagent (e.g., methyllithium) can reduce the extent of enolization.
-
-
Experimental Protocols & Data
Protocol 1: Grignard Reaction
CAUTION: This reaction is highly exothermic and moisture-sensitive. All operations must be conducted under an inert atmosphere (Argon or Nitrogen).
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Reagents:
-
Dissolve 7-acetyl-8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF (approx. 0.1 M solution).
-
Charge the dropping funnel with methylmagnesium bromide (1.2 - 1.5 eq, solution in THF/Et₂O). The exact stoichiometry should be based on prior titration.
-
-
Reaction:
-
Cool the flask containing the ketone solution to 0 °C using an ice-water bath.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in saturated aqueous NH₄Cl.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Common Issue |
| Solvent | Anhydrous THF or Diethyl Ether | Must be completely dry to prevent quenching the Grignard reagent.[6] |
| Temperature | 0 °C for addition | Minimizes enolization and other side reactions; controls exotherm. |
| Grignard Stoichiometry | 1.2 - 1.5 equivalents | An excess ensures complete consumption of the ketone. Must be based on a titrated concentration.[5] |
| Workup Quench | Saturated aq. NH₄Cl | A mild acid source that protonates the alkoxide without causing potential acid-catalyzed side reactions. |
| Typical Yield | 60-85% (post-purification) | Yields below this range often indicate issues with moisture, reagent quality, or enolization. |
Grignard Reaction Mechanism
// Nodes ketone [label="Ketone Intermediate\n(Electrophile)"]; grignard [label="CH₃-MgBr\n(Nucleophile)"]; intermediate [label="Magnesium Alkoxide\nIntermediate"]; workup [label="H₃O⁺\n(Aqueous Workup, e.g., NH₄Cl/H₂O)"]; product [label="Tertiary Alcohol Product"];
// Invisible nodes for arrow bending p1 [shape=point, width=0]; p2 [shape=point, width=0];
// Edges ketone -> p1 [arrowhead=none]; grignard -> p1 [arrowhead=none]; p1 -> intermediate [label=" Nucleophilic Attack"]; intermediate -> p2 [arrowhead=none]; workup -> p2 [arrowhead=none]; p2 -> product [label=" Protonation"];
{rank=same; ketone; grignard;} {rank=same; intermediate; workup;} } dot Caption: Mechanism of tertiary alcohol formation via Grignard reaction.
References
-
Lin, W. et al. (2011). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library. Arkivoc. Available at: [Link]
-
Krasavin, M. et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
Gámez-Montaño, R. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Chambers, R. D. et al. (2009). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]
-
Bagdi, A. K. et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Ma, C.-H. et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
de Fátima, Â. et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Gámez-Montaño, R. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. Semantic Scholar. Available at: [Link]
-
Kumar, A. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]
-
Smith, D. P. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. Available at: [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]
-
Landge, S. V. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
-
Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. Available at: [Link]
-
Li, J. et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC. Available at: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
overcoming solubility issues with 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol in assays
Answering the user request based on the revised strategy.
Technical Support Center: Compound Handling & Solubility Optimization
Introduction: The Challenge of "Brick Dust"
Researchers working with novel heterocyclic compounds, such as those based on the imidazo[1,2-a]pyridine scaffold, frequently encounter significant solubility challenges. Molecules like 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol possess features—a planar aromatic core, high lipophilicity (exacerbated by fluorination), and strong crystal lattice energy—that often lead to poor aqueous solubility. This can result in inaccurate assay data, underestimated potency, and misleading structure-activity relationships (SAR).
This guide provides a structured approach to diagnosing and overcoming these solubility issues, ensuring the integrity and reproducibility of your experimental results. While specific experimental data for this compound is not broadly published, the principles outlined here are derived from extensive experience with analogous small molecules in drug discovery settings.
Frequently Asked Questions (FAQs)
Q1: I can't get my compound to dissolve in my aqueous assay buffer. What is the first thing I should do?
A1: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. For most novel small molecules, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point due to its powerful solubilizing properties and compatibility with most assay formats at low final concentrations.
-
Recommended Protocol:
-
Prepare a 10 mM or 20 mM stock solution in 100% DMSO.
-
Use gentle warming (30-37°C) and vortexing or sonication to aid dissolution.
-
Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.
-
Store this stock solution at -20°C or -80°C, protected from light and moisture. Aliquot to minimize freeze-thaw cycles.
-
Q2: I have a 10 mM DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?
A2: This is a classic sign of a compound "crashing out" of solution. It occurs when the compound's concentration in the final aqueous buffer exceeds its thermodynamic solubility limit. The DMSO concentration is no longer high enough to keep it dissolved.
Here are strategies to address this, starting with the least disruptive:
-
Lower the Final Compound Concentration: Is your test concentration necessary? Often, high screening concentrations (e.g., >30 µM) are not required if the compound is potent. Test a lower concentration range first.
-
Increase the Final DMSO Concentration: Most cell-free enzymatic assays can tolerate up to 1-2% final DMSO concentration without significant activity loss. Cell-based assays are more sensitive, with a typical upper limit of 0.5% DMSO. Always run a DMSO vehicle control to validate.
-
Use a "Serial Dilution in DMSO" Method: Instead of a large single dilution from 10 mM into aqueous buffer, perform intermediate dilutions in DMSO first. For example, dilute your 10 mM stock to 1 mM in DMSO, then dilute that 1:100 into your final assay buffer to achieve 10 µM at 1% DMSO. This avoids sudden, large polarity shifts.
Q3: I've tried adjusting DMSO concentration, but I still see precipitation in my 96-well plate over time. What are my other options?
A3: If optimizing the DMSO-based workflow is insufficient, you may need to modify the assay buffer itself. These methods require more rigorous validation to ensure they do not interfere with your assay's biological components.
-
pH Adjustment: Your compound has a basic nitrogen in the imidazopyridine ring system. If the assay tolerates it, slightly lowering the pH of the buffer (e.g., from 7.4 to 6.8) can protonate this site, increasing the compound's charge and aqueous solubility. You must confirm that your target protein or cell system is not adversely affected by this pH change.
-
Use of Co-solvents & Excipients:
-
Pluronic F-127 or F-68: These are non-ionic surfactants that form micelles, which can encapsulate and solubilize hydrophobic compounds. They are often used in cell-based assays at low concentrations (e.g., 0.01-0.1%).
-
Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.
-
Bovine Serum Albumin (BSA): Including a low concentration of BSA (0.01-0.1%) in the buffer can help prevent non-specific binding of your compound to plasticware and can also aid in solubility.
-
Table 1: Comparison of Common Solubility Enhancers
| Method | Typical Final Conc. | Pros | Cons & Risks |
| DMSO | 0.1% - 1.0% | Widely compatible, well-understood effects. | Can inhibit enzymes or be toxic to cells at >1%. |
| pH Adjustment | ± 0.5-1.0 pH unit | Can significantly increase solubility for ionizable compounds. | May alter protein activity, cell viability, or compound stability. |
| Pluronic F-127 | 0.01% - 0.1% | Generally low toxicity, effective for very hydrophobic molecules. | Can interfere with membrane-based assays or protein-lipid interactions. |
| HP-β-CD | 1-10 mM | High solubilizing capacity, can improve bioavailability. | Can extract cholesterol from cell membranes; may alter free compound concentration. |
| BSA | 0.01% - 0.1% | Reduces non-specific binding, mild solubilizing effect. | Introduces a protein that may interact with the compound or assay components. |
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing persistent solubility issues, follow this systematic workflow to diagnose and resolve the problem.
Experimental Protocol: Kinetic Solubility Assessment
This protocol helps you determine the practical solubility limit of your compound in your specific assay buffer.
-
Prepare Compound Stocks: Create a high-concentration stock (e.g., 20 mM) in 100% DMSO. Perform a serial 2-fold dilution series in 100% DMSO to create 10, 5, 2.5, 1.25... mM stocks.
-
Dilute into Buffer: Add 2 µL of each DMSO stock into 98 µL of your final assay buffer in a clear 96-well plate. This creates a final compound concentration series (e.g., 400, 200, 100, 50 µM...) at a constant 2% DMSO.
-
Equilibrate: Seal the plate and let it incubate at room temperature (or your assay temperature) for 1-2 hours.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-650 nm) using a plate reader. A significant increase in absorbance indicates light scattering from precipitated particles.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is your kinetic solubility limit under those conditions. This is the maximum concentration you should use in your assays.
Troubleshooting Flowchart
This diagram outlines the decision-making process for addressing solubility issues.
Caption: Decision workflow for troubleshooting compound solubility.
References
-
Title: DMSO: The Solvent of Choice for Drug Discovery Screening Source: Assay Guidance Manual (NCBI Bookshelf) URL: [Link]
-
Title: Pluronic Block Copolymers for Overcoming Drug Resistance in Cancer Source: Molecules (Journal) URL: [Link]
-
Title: Cyclodextrins as Pharmaceutical Solubilizing Excipients Source: International Journal of Pharmaceutics URL: [Link]
-
Title: The Importance of Reducing Nonspecific Binding in High-Throughput Screening Source: Journal of Biomolecular Screening URL: [Link]
Technical Support Center: Navigating the Solution Stability of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
From the Senior Application Scientist's Desk:
Welcome to the dedicated technical support guide for 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, valued for its wide range of biological activities.[1][2] However, like any advanced chemical entity, its successful application in research and development hinges on a thorough understanding of its behavior in solution. This guide is designed to provide you with in-depth, practical advice to anticipate and overcome potential stability challenges, ensuring the integrity and reproducibility of your experiments. We will delve into the causality behind experimental choices, offering troubleshooting protocols and foundational knowledge grounded in the extensive study of the imidazo[1,2-a]pyridine class of molecules.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Potential Cause A: pH-Mediated Degradation. The imidazo[1,2-a]pyridine core, being a bicyclic aromatic amine, has a basic character. The stability of the molecule can be highly dependent on the pH of your solution. Extreme pH conditions (highly acidic or alkaline) can catalyze degradation reactions. For instance, acidic conditions can lead to protonation of the nitrogen atoms, potentially opening the imidazole ring or facilitating other degradative pathways.
-
Expert Recommendation:
-
Buffer Selection: Always use a well-buffered system within a pH range of 6.0-7.5 for your aqueous experiments, unless the experimental design dictates otherwise.
-
Stock Solution pH: When preparing concentrated stock solutions in organic solvents like DMSO, be mindful of the potential for residual acids or bases. Use high-purity, anhydrous solvents.
-
pH Confirmation: After diluting the stock solution into your aqueous assay buffer, re-verify the pH of the final solution.
-
-
-
Potential Cause B: Oxidative Degradation. The imidazo[1,2-a]pyridine ring can be susceptible to oxidation, especially if your experimental system generates reactive oxygen species (ROS) or is exposed to air for extended periods at elevated temperatures. The tertiary alcohol (propan-2-ol) moiety could also be a site for oxidative processes.
-
Expert Recommendation:
-
Solvent Preparation: For sensitive experiments, consider using solvents that have been de-gassed by sparging with nitrogen or argon.
-
Antioxidant Addition: If compatible with your assay, the inclusion of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) in your buffer system can mitigate oxidative degradation.
-
Headspace Inerting: For long-term storage of solutions, consider flushing the vial headspace with an inert gas before sealing.
-
-
Issue 2: Observable changes in the solution, such as precipitation or color development.
-
Potential Cause A: Poor Solubility and Precipitation. Imidazo[1,2-a]pyridine derivatives can exhibit high lipophilicity, leading to poor aqueous solubility.[1] What might appear as instability could be the compound precipitating out of solution, especially when diluting a concentrated organic stock into an aqueous buffer.
-
Expert Recommendation:
-
Determine Solubility: Perform a preliminary solubility test in your intended buffer system.
-
Use of Co-solvents: If solubility is low, consider the use of a biocompatible co-solvent such as PEG-400 or Solutol HS 15, if your experimental system allows.[3]
-
Avoid Shock Precipitation: When diluting from a stock, add the stock solution to the aqueous buffer in a stepwise manner with vigorous vortexing to avoid localized high concentrations that can lead to precipitation.
-
-
-
Potential Cause B: Photodegradation. Aromatic heterocyclic compounds can be light-sensitive. Exposure to ambient laboratory light, especially UV wavelengths, can induce photochemical reactions, leading to the formation of colored degradants.
-
Expert Recommendation:
-
Light Protection: Prepare and handle solutions of the compound in amber vials or vials wrapped in aluminum foil.
-
Minimize Exposure: Avoid leaving solutions on the benchtop exposed to light for extended periods. Store solutions in the dark when not in use.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A: For maximum stability, we recommend preparing stock solutions in a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protected vials. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q2: How can I quickly assess the stability of my compound in a new buffer system?
A: A simple method is to prepare a solution of the compound in the new buffer at the working concentration. Analyze a sample immediately after preparation (T=0) using High-Performance Liquid Chromatography (HPLC) with UV detection to obtain a starting purity profile. Then, incubate the solution under your experimental conditions (e.g., 37°C for 24 hours) and re-analyze by HPLC. A significant decrease in the main peak area or the appearance of new peaks would indicate instability.
Q3: Are there any known chemical incompatibilities for this class of compounds?
A: While specific data for this compound is not available, as a general precaution for imidazo[1,2-a]pyridines, you should avoid strong oxidizing agents, strong acids, and highly reactive electrophiles, as these can react with the electron-rich heterocyclic ring system.
Q4: The fluorine atom on the pyridine ring is a common modification. How does it affect stability?
A: The introduction of a fluorine atom, as seen in your compound, is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[3][4] Fluorine is a strong electron-withdrawing group, which can alter the electronic distribution in the ring system, potentially making it less susceptible to certain types of metabolic or chemical degradation. It can also block sites of metabolism.
Part 3: Visualization & Data Presentation
Visualizing Potential Degradation and Troubleshooting
The following diagrams illustrate a hypothetical degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Solubility and Stability Profile (Hypothetical Data)
The following table provides a hypothetical summary of solubility and stability data for a typical imidazo[1,2-a]pyridine derivative. This should be used as a general guide, and we strongly recommend determining these parameters for your specific experimental conditions.
| Solvent/Buffer System | Solubility (Approx.) | Stability (at 25°C for 24h) | Notes |
| DMSO | > 50 mg/mL | > 99% | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | > 99% | |
| PBS (pH 7.4) | < 10 µg/mL | > 95% | Low aqueous solubility is common. |
| Acetate Buffer (pH 4.0) | > 50 µg/mL | < 80% | Increased solubility at low pH, but potential for degradation. |
| Carbonate Buffer (pH 9.0) | < 10 µg/mL | ~90% | Potential for base-catalyzed degradation. |
Part 4: Experimental Protocol
Protocol: Preliminary Assessment of Solution Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound in a solution of interest.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the compound (e.g., 1-2 mg).
-
Dissolve in a known volume of high-purity DMSO to make a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solution (T=0):
-
Dilute the stock solution into your chosen aqueous buffer (e.g., PBS, pH 7.4) to your final working concentration (e.g., 10 µM).
-
Vortex thoroughly to ensure complete dissolution.
-
Immediately transfer a sample of this solution to an HPLC vial for analysis. This is your T=0 time point.
-
-
Incubation:
-
Store the remaining test solution under your intended experimental conditions (e.g., in a 37°C incubator, protected from light).
-
-
Preparation of Test Solution (T=X):
-
At your desired time point (e.g., T=24 hours), take another sample from the incubated solution and transfer it to a new HPLC vial.
-
-
HPLC Analysis:
-
Analyze both the T=0 and T=X samples using a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has a strong absorbance (this can be determined by a UV scan).
-
-
Data Analysis:
-
Compare the chromatograms of the T=0 and T=X samples.
-
Calculate the percentage of the compound remaining at T=X relative to T=0 by comparing the peak area of the parent compound.
-
Observe the formation of any new peaks in the T=X sample, which would indicate the presence of degradants.
-
References
-
de Souza, M. C. B. V., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Yadav, J. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Kaur, N., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Goldstein, D. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
de Souza, M. C. B. V., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
Chambers, R. D., et al. (2007). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Salim, R., et al. (2019). A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. Journal of Bio- and Tribo-Corrosion. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Baranczewski, P., et al. (2015). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 26, 2026, from [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel small molecule inhibitors. This guide is specifically tailored to address the challenges associated with a promising class of compounds built on the imidazo[1,2-a]pyridine scaffold, such as the putative kinase inhibitor 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. The imidazo[1,2-a]pyridine core is a key pharmacophore in many kinase inhibitors, making it a fertile ground for the discovery of new therapeutics.[1][2] However, like all small molecule inhibitors, achieving high selectivity is paramount to ensuring that the observed biological effects are due to the modulation of the intended target and not a consequence of unintended off-target interactions.[3][4]
This guide provides a comprehensive framework for identifying, characterizing, and minimizing off-target effects. It is designed to be a practical resource, offering not just protocols but also the underlying scientific rationale to empower you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when beginning the characterization of a novel imidazo[1,2-a]pyridine-based inhibitor.
Q1: I have a novel imidazo[1,2-a]pyridine derivative. How do I begin to identify its primary target and potential off-target effects?
A1: The initial step is to perform a broad biochemical screen against a panel of kinases. This will provide a first-pass assessment of your compound's selectivity profile. Several commercial services offer kinase profiling across hundreds of kinases, such as Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™ screening service.[5][6] It is crucial to run these screens at multiple concentrations, including a physiologically relevant ATP concentration (around 1 mM), as this can significantly impact the observed potency and selectivity.[5] Following the initial screen, you should validate the primary target and high-interest off-targets using orthogonal assays, such as cellular target engagement assays.[7]
Q2: What are the most common off-target liabilities for kinase inhibitors?
A2: Kinase inhibitors are often promiscuous due to the conserved nature of the ATP-binding pocket across the kinome.[3] Common off-target effects can lead to unforeseen toxicities or confound the interpretation of experimental results. Beyond other kinases, small molecules can also interact with other proteins containing ATP-binding sites or other "privileged" structures. Unbiased approaches like chemical proteomics are essential for identifying such non-kinase off-targets.[3]
Q3: How do I choose the right cell line for my experiments?
A3: The choice of cell line is critical and should be guided by your research question. Ideally, you should use cell lines where the putative target kinase is known to be active and functionally important. You can use resources like the Cancer Cell Line Encyclopedia (CCLE) to check for gene expression levels of your target. It is also advisable to use a pair of cell lines: one that is sensitive to the inhibition of your target and one that is resistant. This can be achieved by using a cell line with a known resistance mutation or by generating a target knockout cell line using CRISPR-Cas9.[8][9]
Q4: What is the importance of determining the IC50 value, and what are the best practices for doing so?
A4: The half-maximal inhibitory concentration (IC50) is a measure of your compound's potency. It is essential to determine the IC50 value in both biochemical and cell-based assays. For biochemical assays, ensure that you are using high-quality, purified enzyme and substrate, and that the reaction is in the linear range.[10][11] For cell-based assays, the IC50 can be influenced by factors such as cell permeability, efflux pumps, and cellular ATP concentration.[12] Therefore, a cellular IC50 that is significantly higher than the biochemical IC50 may indicate poor cell permeability or other cellular factors that limit the compound's activity. Always perform a dose-response curve with a sufficient number of data points to accurately determine the IC50.[12]
Q5: What are the essential control experiments I should include?
A5: Rigorous controls are the cornerstone of reliable research. For any experiment with your inhibitor, you should include:
-
A vehicle control (e.g., DMSO): To control for the effects of the solvent.[10]
-
A positive control: A known, well-characterized inhibitor of the target kinase to ensure the assay is working correctly.
-
A structurally related inactive analog: This is a crucial control to demonstrate that the observed effects are due to the specific chemical structure of your active compound and not due to non-specific effects of the chemical scaffold.
Part 2: Troubleshooting Guides
This section provides practical advice for overcoming common experimental hurdles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in my in vitro kinase assay results. | - Enzyme instability- Substrate degradation- Inconsistent pipetting- Assay conditions not optimized | - Ensure proper storage and handling of enzyme and substrate.- Use freshly prepared reagents.- Use calibrated pipettes and practice good pipetting technique.- Optimize assay parameters such as buffer composition, pH, and incubation time.[10] |
| My compound is not showing activity in cell-based assays, despite being potent in biochemical assays. | - Poor cell permeability- Active efflux by transporters (e.g., P-glycoprotein)- Compound instability in cell culture media- High cellular ATP concentration outcompeting the inhibitor | - Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).- Use cell lines with low expression of efflux pumps or use efflux pump inhibitors.- Check the stability of your compound in media over the time course of your experiment.- Consider that the high ATP concentration in cells can reduce the apparent potency of ATP-competitive inhibitors.[5] |
| I am observing unexpected or contradictory phenotypic effects in my cell-based assays. | - Off-target effects of the compound- Cellular compensation mechanisms- Cell line-specific effects | - Perform a broad kinome scan and/or chemical proteomics to identify potential off-targets.[3][6]- Use a structurally related inactive control to confirm the phenotype is due to a specific interaction.- Validate the on-target effect using a genetic approach like CRISPR-Cas9 knockout of the target.[9][]- Test your compound in multiple cell lines to see if the effect is general or cell-type specific. |
| My compound shows broad activity across multiple kinases in a profiling screen. | - The compound is a non-selective kinase inhibitor.- The screening concentration was too high. | - Re-screen at a lower concentration to better discriminate between high-affinity and low-affinity interactions.- Use computational modeling and structure-based drug design to guide the synthesis of more selective analogs.[4][14]- Prioritize follow-up studies on the most potently inhibited kinases. |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments to characterize your novel imidazo[1,2-a]pyridine-based inhibitor.
Workflow for Characterizing a Novel Kinase Inhibitor
Caption: A general workflow for the characterization of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Panel Screening (Biochemical Assay)
Objective: To determine the selectivity of the novel inhibitor across a broad range of kinases.
Principle: This assay measures the ability of the compound to inhibit the activity of a large number of purified kinases in a biochemical format. Radiometric assays like HotSpot™ directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, while binding assays like KINOMEscan™ measure the displacement of a labeled ligand from the kinase active site.[5][6]
Methodology (Conceptual Outline):
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound to the desired screening concentrations.
-
Kinase Reaction: In each well of a multi-well plate, combine the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate Reaction: Add ATP (ideally at both a low concentration, e.g., Km, and a high, physiological concentration, e.g., 1 mM) to start the reaction. For radiometric assays, this will be radiolabeled [γ-³³P]ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.
-
Stop Reaction & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the platform used (e.g., scintillation counting for radiometric assays, fluorescence for FRET-based assays).[10][15]
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of the inhibitor. Results are often visualized as a "kinome tree" to easily identify the targeted kinase families.
Causality and Self-Validation:
-
Why two ATP concentrations? Screening at a low ATP concentration makes it easier to identify potent inhibitors, while screening at a physiological ATP concentration provides a more accurate assessment of how the inhibitor will behave in a cellular environment where it must compete with high levels of endogenous ATP.[5]
-
Self-Validation: The inclusion of a known inhibitor as a positive control for each kinase validates that the assay is performing as expected.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the inhibitor binds to its intended target within living cells.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of two molecules in live cells. A target kinase is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase, a BRET signal is generated. An unlabeled inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal in a dose-dependent manner.[16]
Caption: Principle of the NanoBRET™ target engagement assay.
Methodology (Simplified):
-
Cell Preparation: Transfect cells with a vector expressing the kinase-NanoLuc® fusion protein.
-
Plating: Plate the transfected cells in a multi-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
Detection: Measure the BRET signal using a plate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 for target engagement.
Causality and Self-Validation:
-
Why is this important? This assay provides direct evidence of target binding in a physiological context, which is a critical step in validating your compound's mechanism of action.[7]
-
Self-Validation: A known inhibitor of the target should be used as a positive control to demonstrate a dose-dependent decrease in the BRET signal.
Protocol 3: Phospho-protein Western Blotting
Objective: To assess the functional consequence of target inhibition by measuring the phosphorylation of a known downstream substrate.
Principle: If the inhibitor successfully engages and inhibits the target kinase in cells, the phosphorylation of its downstream substrates should decrease. This can be detected using phospho-specific antibodies in a Western blot analysis.[16]
Methodology:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Antibody Incubation:
-
Probe one membrane with a phospho-specific antibody for the substrate of interest.
-
Probe a parallel membrane with an antibody that recognizes the total amount of the substrate protein to ensure that the changes in phosphorylation are not due to changes in total protein levels.
-
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative change in phosphorylation.
Causality and Self-Validation:
-
Why this method? This assay links target engagement to a functional cellular outcome, providing evidence that the inhibitor is modulating the intended signaling pathway.[17]
-
Self-Validation: The use of a positive control inhibitor should show a similar decrease in substrate phosphorylation. A loading control (e.g., β-actin or GAPDH) is essential to confirm equal protein loading across all lanes.
Protocol 4: Chemical Proteomics for Off-Target Identification
Objective: To identify the full spectrum of proteins that the inhibitor binds to in an unbiased manner.
Principle: This technique, often referred to as affinity-based protein profiling (ABPP), uses a modified version of the inhibitor as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[3][18]
Methodology (Conceptual Outline):
-
Probe Synthesis: Synthesize an affinity-based probe by attaching a linker and a reporter tag (e.g., biotin) to the inhibitor. It is crucial to also synthesize an inactive analog probe as a control.
-
Cell Lysis: Prepare a native cell lysate.
-
Probe Incubation: Incubate the lysate with the biotinylated inhibitor probe. In a parallel experiment, incubate the lysate with the inactive probe.
-
Affinity Capture: Use streptavidin-coated beads to pull down the biotinylated probe along with any bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins captured by the active probe to those captured by the inactive probe. Proteins that are significantly enriched in the active probe pulldown are considered potential off-targets.
Causality and Self-Validation:
-
Why is this necessary? Phenotypes observed in cells may be due to the inhibition of an unknown off-target. This unbiased approach can reveal these unintended interactions.[3]
-
Self-Validation: The use of an inactive probe control is critical to distinguish specific binding partners from proteins that non-specifically interact with the beads or the chemical scaffold.
Protocol 5: CRISPR-Cas9 Target Validation
Objective: To genetically validate that the cellular phenotype observed with the inhibitor is a result of modulating the intended target.
Principle: The CRISPR-Cas9 system can be used to create a knockout of the gene that codes for the putative target kinase. If the inhibitor's effect is on-target, the knockout cell line should phenocopy the effect of the inhibitor. Furthermore, the knockout cell line should be resistant to the inhibitor.[8][9]
Methodology:
-
gRNA Design: Design and clone guide RNAs (gRNAs) that target a critical exon of the target kinase gene.
-
Transfection: Transfect the host cell line with a plasmid expressing Cas9 nuclease and the gRNA.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Screen the clones for the absence of the target protein by Western blot or confirm the gene edit by sequencing.
-
Phenotypic Assay: Compare the phenotype of the knockout cells to the wild-type cells treated with the inhibitor. For example, if the inhibitor causes cell cycle arrest, the knockout cells should also exhibit a similar cell cycle arrest.
-
Resistance Assay: Treat both wild-type and knockout cells with a dose range of the inhibitor. The knockout cells should show a significantly reduced sensitivity to the inhibitor.
Causality and Self-Validation:
-
Why is this the gold standard? This genetic approach provides the most compelling evidence to link a compound's mechanism of action to a specific target, effectively deconvoluting on-target from off-target effects.[9][]
-
Self-Validation: The confirmation of target protein loss by Western blot is an essential internal validation of the knockout. Comparing the inhibitor's effect in knockout versus wild-type cells provides a clear and robust readout.
References
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2026). MDPI. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. [Link]
-
The impact of CRISPR-Cas9 on target identification and validation. (2015). PubMed. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (n.d.). PubMed. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]
-
Target profiling of small molecules by chemical proteomics. (2009). PubMed. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
Target Validation with CRISPR. (2022). Biocompare. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). National Center for Biotechnology Information. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). National Center for Biotechnology Information. [Link]
-
Control experiments for in vitro kinase phosphorylation assay. (n.d.). ResearchGate. [Link]
-
Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology. [Link]
-
Kinome Profiling. (2024). Oncolines B.V. [Link]
-
Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases. (n.d.). MDPI. [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (2023). ChemRxiv. [Link]
-
Probe Evaluation. (n.d.). The Chemical Probes Portal. [Link]
-
Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023). National Center for Biotechnology Information. [Link]
-
Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. (2024). Dove Medical Press. [Link]
-
Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening. (n.d.). National Center for Biotechnology Information. [Link]
-
Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). The Institute of Cancer Research. [Link]
-
KinomePro - Functional Kinase Activity Profiling. (n.d.). Pamgene. [Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. [Link]
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Small Molecule Screening Strategies from Lead Identification to Validation. (2025). ResearchGate. [Link]
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The impact of CRISPR–Cas9 on target identification and validation. (2025). ResearchGate. [Link]
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Probing your next target? Chemical Probes feature in Open Targets. (2018). Open Targets. [Link]
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Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. (2023). YouTube. [Link]
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2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. (2025). ResearchGate. [Link]
-
In Situ Proteome Profiling and Bioimaging Applications of Small-Molecule Affinity-Based Probes Derived From DOT1L Inhibitors. (2016). PubMed. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Center for Biotechnology Information. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). National Center for Biotechnology Information. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. [Link]
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Technical Support Center: Optimizing In Vitro Dosage for 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Welcome to the technical support guide for researchers working with 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. This document provides field-proven insights, step-by-step protocols, and troubleshooting advice to help you design and execute robust in vitro dose-response studies. Our goal is to equip you with the necessary tools to confidently determine the optimal dosage of this compound for your specific experimental system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and preliminary testing of this compound and its parent class of compounds.
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound belongs to the imidazo[1,2-a]pyridine class of compounds. This heterocyclic scaffold is a significant focus in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anti-cancer, antiviral, and anticonvulsant properties.[1] Derivatives of this class have been shown to modulate key signaling pathways such as STAT3/NF-κB and p53/Bax, and can induce cytotoxic and apoptotic effects in cancer cell lines.[2][3] While the specific mechanism of this particular compound is likely under investigation, its activity will probably fall within this established range.
Q2: I have no preliminary data. What is a reasonable starting concentration for my first in vitro experiment?
A2: For novel pure compounds like this, a common strategy is to perform a broad-range dose-finding experiment. A good starting point is to test concentrations spanning several orders of magnitude, for example, from the low micromolar (µM) to the high micromolar range.[4] Based on published data for other imidazo[1,2-a]pyridine derivatives that show activity (e.g., IC50 values around 15 µM), a sensible exploratory range would be from 0.1 µM to 200 µM.[3][4] This wide net helps to identify the concentration window where the biological activity occurs without causing overt, non-specific toxicity.
Q3: How should I prepare my stock solution of the compound?
A3: The compound's solubility is a critical factor. Most small organic molecules are first dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). This stock is then serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all wells (including vehicle controls) and is non-toxic to your cells, typically ≤0.5%.
Q4: What are the essential controls for a dose-response experiment?
A4: A self-validating experiment requires a minimum of three types of controls:
-
Negative (Untreated) Control: Cells incubated with culture medium only. This establishes the baseline health and response of the cells.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is critical to ensure that the solvent itself is not affecting the cells.
-
Positive Control: Cells treated with a known inhibitor or activator relevant to your assay. This control validates that your assay system is responsive and working as expected.[5]
Part 2: Experimental Workflow for Dose Optimization
A systematic approach is essential for determining the optimal dose. The goal is to generate a full dose-response curve, from which you can calculate key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[6][7]
Phase 1: Range-Finding Experiment
The initial experiment aims to identify a broad concentration range where the compound exhibits an effect.
Protocol 1: Broad-Range Cytotoxicity/Viability Assay (e.g., MTT/MTS Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume proliferation (typically 18-24 hours).[5]
-
Compound Preparation: Prepare a 2X working stock of your highest concentration of this compound in culture medium.
-
Serial Dilution: Perform a wide serial dilution (e.g., 1:10 dilutions) to cover a range from ~200 µM down to ~0.01 µM. Include vehicle and untreated controls.
-
Treatment: Add an equal volume of the 2X compound dilutions to the corresponding wells of the cell plate, halving the concentration to 1X.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, MTS, or a luminescent reagent like CellTiter-Glo®) and measure the output according to the manufacturer's protocol.
-
Analysis: Plot the cell viability (%) against the log of the compound concentration to visualize the dose-response relationship.
Phase 2: Definitive IC50/EC50 Determination
Once the active range is identified, a second experiment is performed with more concentrations clustered around the estimated IC50/EC50 to refine the measurement.
Protocol 2: Focused Dose-Response Assay
-
Concentration Selection: Based on the range-finding results, select 8-12 concentrations centered around the estimated IC50. Use a tighter serial dilution factor, such as 1:2 or 1:3.[8]
-
Execution: Repeat the steps from Protocol 1 (seeding, treatment, incubation, and assessment) using this new, focused concentration range.
-
Data Analysis: Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) using software like GraphPad Prism to calculate the precise IC50/EC50 value.[6][9] For accurate reporting and statistical analysis, it is recommended to use the log10 of the molar concentration.[8]
Data Presentation: Example Serial Dilution Schemes
| Experiment Phase | Starting Conc. | Dilution Factor | Number of Points | Example Concentration Series (µM) |
| Range-Finding | 200 µM | 1:10 | 6 | 200, 20, 2, 0.2, 0.02, 0.002 |
| Definitive IC50 | 50 µM | 1:2 | 8 | 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39 |
| Definitive IC50 | 100 µM | 1:3 | 8 | 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.13, 0.04 |
Visualization: General Workflow for In Vitro Dose Optimization
Caption: A decision tree for troubleshooting common in vitro assay problems.
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved January 26, 2026, from [Link]
-
A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. (2021). PubMed. Retrieved January 26, 2026, from [Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2011). PubMed. Retrieved January 26, 2026, from [Link]
-
2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Optimal experimental designs for dose–response studies with continuous endpoints. (2013). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Guidelines for accurate EC50/IC50 estimation. (2011). PubMed. Retrieved January 26, 2026, from [Link]
-
How Do I Perform a Dose-Response Experiment?. (n.d.). GraphPad. Retrieved January 26, 2026, from [Link]
-
Guidelines for accurate EC50/IC50 estimation. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]
-
How do I calculate from in vivo or patient drug concentration the corresponding in vitro drug concentration?. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved January 26, 2026, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved January 26, 2026, from [Link]
-
Determination of the starting dose in the first-in-human clinical trial. (2016). DDDT. Retrieved January 26, 2026, from [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. Retrieved January 26, 2026, from [Link]
-
How can I find out the initial concentration for a cancer drug which I want to test?. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 26, 2026, from [Link]
-
In vitro concentration-response curve and in vivo dose-response curves.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad. Retrieved January 26, 2026, from [Link]
-
How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. Retrieved January 26, 2026, from [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Sorger Lab. Retrieved January 26, 2026, from [Link]
-
Which concentrations are optimal for in vitro testing?. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Dose response – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Mass Spectrometry Technical Support Center: 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Welcome to the dedicated technical support guide for the mass spectrometry analysis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the mass spectrometric analysis of this fluorinated imidazopyridine derivative. Here, we combine foundational principles of mass spectrometry with specific insights into the chemical nature of this compound to provide a comprehensive troubleshooting guide in a practical question-and-answer format.
Understanding the Molecule: Predicted Mass and Structural Features
Before delving into troubleshooting, it is crucial to understand the fundamental properties of the target analyte, this compound.
Chemical Structure:
Molecular Formula: C₁₀H₁₁FN₂O
Monoisotopic Mass: 194.0855 u
This structure comprises a planar, aromatic imidazo[1,2-a]pyridine core, a tertiary alcohol functional group, and a fluorine atom. Each of these features influences the molecule's behavior in the mass spectrometer, from ionization to fragmentation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mass spectrometry of this compound.
Q1: What is the expected protonated molecular ion [M+H]⁺ for this compound?
Given the monoisotopic mass of 194.0855 u, the expected m/z for the protonated molecule [M+H]⁺ is 195.0928 . The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms, which are basic sites readily accepting a proton in positive-ion electrospray ionization (ESI).[1][2]
Q2: I am observing a prominent peak at m/z 177.0822. What could this be?
This peak corresponds to a mass loss of 18.0106 u from the protonated molecular ion, which is characteristic of the loss of a water molecule (H₂O) .[3] Tertiary alcohols are known to readily undergo dehydration in the gas phase, especially under the energetic conditions of the mass spectrometer's source or collision cell.[3][4]
Q3: My spectrum shows a significant peak at m/z 217.0747. What is the likely identity of this ion?
This peak is likely a sodium adduct [M+Na]⁺ . The calculated m/z for [C₁₀H₁₁FN₂O + Na]⁺ is 217.0749. It is very common to observe sodium adducts in ESI-MS, arising from trace amounts of sodium salts in the sample, solvents, or glassware.[5]
Q4: Are there other common adducts I should be aware of?
Yes, besides sodium, potassium adducts [M+K]⁺ are also frequently observed. The expected m/z for the potassium adduct of your compound would be approximately 233.0488 . Adducts with solvent molecules, such as acetonitrile [M+ACN+H]⁺, are also possible depending on your mobile phase composition.
A summary of common adducts is provided in the table below:
| Adduct Ion | Formula | Theoretical m/z |
| [M+H]⁺ | [C₁₀H₁₁FN₂O + H]⁺ | 195.0928 |
| [M+Na]⁺ | [C₁₀H₁₁FN₂O + Na]⁺ | 217.0749 |
| [M+K]⁺ | [C₁₀H₁₁FN₂O + K]⁺ | 233.0488 |
| [M+NH₄]⁺ | [C₁₀H₁₁FN₂O + NH₄]⁺ | 212.1194 |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: I don't see the expected [M+H]⁺ at m/z 195.0928, or it is very weak.
Potential Causes and Solutions:
-
In-source Fragmentation: The energy in the ESI source might be too high, causing the molecule to fragment before it is detected. A primary fragmentation pathway for this molecule is the loss of water from the tertiary alcohol.
-
Troubleshooting Protocol:
-
Decrease the source fragmentor or capillary exit voltage.
-
Optimize the source temperature; excessively high temperatures can promote thermal degradation.
-
Check for the presence of the dehydrated ion at m/z 177.0822. If this ion is intense, it confirms that in-source fragmentation is occurring.
-
-
-
Poor Ionization Efficiency: The compound may not be ionizing efficiently under the current conditions.
-
Troubleshooting Protocol:
-
Ensure the mobile phase has an appropriate pH to facilitate protonation. Adding a small amount of formic acid (0.1%) is a common practice for positive-ion ESI.
-
Optimize the mobile phase composition. Vary the ratio of organic solvent to aqueous phase.
-
Check the spray stability. An unstable spray can lead to poor signal intensity. Adjust the nebulizer gas flow and spray needle position.
-
-
Problem 2: I am observing many unexpected peaks in my spectrum.
Potential Causes and Solutions:
-
Contamination: The presence of contaminants from solvents, glassware, or the LC system can lead to a complex spectrum.
-
Troubleshooting Protocol:
-
Run a blank injection (mobile phase only) to identify background ions. Common contaminants include plasticizers (phthalates) and slip agents (erucamide).
-
Clean the ESI source. Contaminants can accumulate on the capillary and other source components.
-
Use high-purity solvents and clean glassware.
-
-
-
Multiple Adduct Formation: As discussed in the FAQ, the presence of various salts can lead to multiple adducts of your analyte.
-
Troubleshooting Protocol:
-
Use high-purity water and solvents to minimize salt contamination.
-
If adduct formation is problematic, consider using a mobile phase modifier that can outcompete the metal ions for adduction, such as a low concentration of ammonium formate.
-
-
Problem 3: The fragmentation pattern in my MS/MS spectrum is not what I expected.
Predicted Fragmentation Pathway:
The fragmentation of the protonated molecule is likely to be dominated by the lability of the tertiary alcohol and the stability of the imidazopyridine ring.
Caption: Predicted MS/MS fragmentation pathway for this compound.
-
Step 1: Dehydration (Loss of H₂O)
-
The most facile fragmentation is the loss of water from the protonated tertiary alcohol, leading to a stable carbocation at m/z 177.0822 . This is often the base peak in the MS/MS spectrum.
-
-
Step 2: Loss of a Methyl Radical (•CH₃)
-
The ion at m/z 177.0822 can then lose a methyl radical to form an even-electron ion at m/z 162.0593 .
-
-
Step 3: Ring Fragmentation
-
Further fragmentation may involve the loss of neutral molecules from the imidazopyridine ring, such as hydrogen cyanide (HCN), leading to fragments at lower m/z values. For example, loss of HCN from the m/z 162 ion would result in a fragment at m/z 135.0397 .
-
Troubleshooting Unexpected Fragmentation:
-
Collision Energy: The observed fragmentation is highly dependent on the collision energy used.
-
Troubleshooting Protocol:
-
Perform a collision energy ramp to observe how the fragmentation pattern changes with increasing energy. This can help to identify the precursor-product relationships.
-
If you are seeing excessive fragmentation (many low m/z ions), reduce the collision energy.
-
If you are only seeing the precursor ion, increase the collision energy.
-
-
-
Instrument Calibration: An improperly calibrated instrument can lead to incorrect mass assignments.
-
Troubleshooting Protocol:
-
Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations across the mass range of interest.
-
-
Experimental Protocols
Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Direct Infusion ESI-MS Method
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 5-10 µL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Fragmentor Voltage: Start at a low value (e.g., 70 V) and gradually increase to observe in-source fragmentation.
LC-MS/MS Method
-
LC Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions.
-
Flow Rate: 0.2-0.5 mL/min.
-
MS/MS Conditions:
-
Select the [M+H]⁺ ion (m/z 195.0928) as the precursor for fragmentation.
-
Perform a collision energy optimization experiment to determine the optimal energy for producing key fragment ions (e.g., m/z 177.0822 and 162.0593).
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
References
-
PubChem. Imidazo[1,2-a]pyridine. [Link]
- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
-
PubChem. 2-Propanol. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Agilent Technologies. Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
Waters. What are common adducts in ESI mass spectrometry?. [Link]
- Lu, W., & Rabinowitz, J. D. (2018). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Metabolites, 8(4), 86.
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
Sources
- 1. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide | C9H11N3O4S2 | CID 15477602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GCMS Section 6.10 [people.whitman.edu]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Protocols for 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for refining the purification of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar imidazopyridine derivatives. The imidazopyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics.[1][2][3] However, its unique physicochemical properties can present distinct challenges during purification.
This guide moves beyond simple step-by-step instructions. It is structured to provide a deep, mechanistic understanding of the potential issues you may encounter and to equip you with logical, field-proven strategies to overcome them. We will address common pitfalls in both chromatographic and crystallization-based purification methods, ensuring you can achieve the desired purity and yield for your downstream applications.
Compound Profile: Understanding the Molecule
Before troubleshooting, it's critical to understand the key structural features of this compound and how they influence its behavior during purification:
-
Imidazopyridine Core: This bicyclic heteroaromatic system contains two nitrogen atoms. The pyridine nitrogen (N1) is weakly basic, while the imidazole nitrogen (N4) is typically non-basic due to lone pair involvement in the aromatic system. These basic sites can interact strongly with acidic stationary phases like silica gel.
-
Tertiary Alcohol (Propan-2-ol): This group significantly increases the compound's polarity and provides a hydrogen bond donor and acceptor site. This enhances solubility in polar solvents but can also lead to strong interactions with polar stationary phases, potentially causing peak tailing in chromatography.
-
Fluorine Substituent: The C8-fluoro group is a common bioisosteric replacement that modulates the electronic properties and lipophilicity of the molecule.[4]
-
Metal Chelation: The nitrogen atoms in the imidazopyridine ring can act as ligands, chelating residual metal catalysts (e.g., Copper, Palladium) from preceding synthetic steps.[5] This can result in metal contamination in the final product if not addressed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A: The impurity profile is highly dependent on the synthetic route. However, for typical syntheses of imidazopyridines, which often involve multi-component or cross-coupling reactions, you should be vigilant for the following:[6][7][8][9]
| Impurity Type | Probable Source | Key Characteristics & Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Often have very different polarities (e.g., aminopyridines are more polar, aldehydes/ketones less so). Usually removable by standard chromatography. |
| Reaction Intermediates | Incomplete cyclization or side reactions | May include imines or N-phenacylpyridinium salts.[8][10] Their stability and polarity can vary, sometimes requiring adjusted chromatographic conditions. |
| Isomeric Byproducts | Non-regioselective reactions | Can be structurally very similar to the desired product, making them the most challenging to separate. May require high-resolution chromatography or fractional crystallization. |
| Residual Metal Catalysts | e.g., Cu, Pd, Zn from coupling reactions[6] | Can form stable complexes with the product. Often requires a metal scavenger or washing with a chelating agent (e.g., dilute aqueous EDTA solution during workup). |
| Solvent Adducts | High-boiling point reaction solvents (e.g., DMF, DMSO) | Can be difficult to remove under standard vacuum. Best addressed by azeotropic removal with a lower-boiling solvent or precipitation/crystallization from a non-solvent. |
Q2: My compound appears to be degrading or streaking badly on my analytical TLC plate (silica). What does this mean for column chromatography?
A: This is a classic indicator that your compound is unstable on silica gel. The acidic nature of standard silica gel can protonate the basic nitrogen atoms of the imidazopyridine ring, leading to strong, sometimes irreversible, binding or even decomposition.
Causality: The silanol groups (Si-OH) on the surface of silica are acidic (pKa ~4.5) and create a highly polar stationary phase. This acidity can catalyze degradation or lead to ionic interactions with basic analytes, causing significant peak tailing and potential loss of material.
Immediate Action: Before attempting column chromatography, perform a stability test. Spot your compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If the spot has degraded or streaked compared to a freshly spotted lane, you must modify your approach. Consider deactivating the silica gel by pre-treating it with a base like triethylamine (typically 0.5-1% in the mobile phase) or using an alternative stationary phase like alumina (neutral or basic) or reverse-phase silica (C18).[11]
Q3: Which is a better primary purification method for this molecule: chromatography or crystallization?
A: There is no single answer; the best method depends on your specific impurity profile and the scale of your reaction.
-
Chromatography is generally the preferred initial method when dealing with a complex mixture of impurities with varying polarities. It offers high resolving power to separate the target compound from starting materials and most byproducts.
-
Crystallization is superior for removing small amounts of closely related impurities from an already enriched product (>90% pure). It is also more scalable and cost-effective for large quantities. Annulated pyridines can sometimes be challenging to crystallize, so a thorough solvent screen is essential.[12]
A common and highly effective strategy is to perform a rapid flash chromatography purification to remove gross impurities, followed by a final crystallization step to achieve high purity and obtain a stable, crystalline solid.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for approaching the purification of this compound.
Caption: A decision-making workflow for purifying the target compound.
In-Depth Troubleshooting Guide: Purification by Chromatography
Problem: Poor Separation or Co-elution with an Impurity
-
Symptoms: Two or more spots/peaks overlap significantly in TLC/LCMS analysis of column fractions. The desired product cannot be isolated in pure form.
-
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between the product and the impurity.
-
Solution: Re-screen solvent systems using TLC. Because your compound is quite polar, start with a dichloromethane/methanol or ethyl acetate/methanol system. If separation is still poor, introduce a third solvent to modulate selectivity. For example, adding a small amount of acetic acid can help sharpen peaks for acidic compounds, while adding triethylamine can do the same for basic compounds like ours.
-
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Solution: As a rule of thumb, for a challenging separation (ΔRf < 0.2), the mass of crude material should not exceed 1-2% of the mass of the silica gel (e.g., 100-200 mg crude on a 10g column). Reduce the load for the next attempt.
-
-
Structural Similarity of Impurity: The impurity is an isomer or a very close analogue.
-
Solution: If optimizing the mobile phase on normal phase silica fails, consider a different stationary phase. Reverse-phase (C18) chromatography separates based on hydrophobicity rather than polarity, which can often resolve isomers that co-elute on silica.
-
-
Problem: Low Recovery or Complete Loss of Compound
-
Symptoms: The total mass of material recovered from the column is significantly lower than the amount loaded. The compound is not detected in any fractions.[11]
-
Probable Causes & Solutions:
-
Irreversible Adsorption/Decomposition on Silica: This is the most likely cause for this class of compounds, as discussed in the FAQs.
-
Solution: Deactivate the silica gel. Create a slurry of silica in your chosen non-polar solvent (e.g., hexane) and add 1% triethylamine (or ammonia in methanol) relative to the solvent volume. Pack the column with this slurry and use a mobile phase containing 0.5-1% triethylamine throughout the elution. This neutralizes the acidic silanol groups, preventing strong binding.
-
-
Compound is Highly Insoluble: The compound precipitated at the top of the column when loaded.
-
Solution: Ensure you are using an appropriate loading technique. For highly polar compounds, dry loading is often superior to wet loading. Pre-adsorb your crude material onto a small amount of silica gel (or Celite for highly sensitive compounds), evaporate the solvent completely, and carefully add the resulting dry powder to the top of the column bed.
-
-
Compound is a Metal Complex: Residual transition metals are binding the product tightly.
-
Solution: Before chromatography, attempt to break the complex. Dissolve the crude material in a solvent like ethyl acetate and wash it with a dilute aqueous solution of a chelating agent like EDTA or ammonium hydroxide. Dry the organic layer and then proceed with chromatography.
-
-
In-Depth Troubleshooting Guide: Purification by Crystallization
Problem: Compound "Oils Out" Instead of Crystallizing
-
Symptoms: Upon cooling or addition of an anti-solvent, the compound separates as a liquid phase (an oil) rather than forming solid crystals.
-
Probable Causes & Solutions:
-
Supersaturation is too high: The solution is cooled too rapidly, or the anti-solvent is added too quickly. The molecules don't have time to align into a crystal lattice.
-
Solution: Slow down the process. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. If using an anti-solvent, add it dropwise to the stirred solution at the point of incipient cloudiness, then stop and allow it to stand.[13]
-
-
Presence of Impurities: Impurities can inhibit nucleation and disrupt crystal lattice formation.
-
Solution: The crude material may be too impure for crystallization. First, perform a quick chromatographic filtration through a short plug of silica gel (or alumina) to remove polar baseline impurities, then attempt to crystallize the enriched material.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too low, or its interaction with the solute is not conducive to crystallization.[13]
-
Solution: Screen a wider range of solvents or solvent systems. For a polar, aromatic compound like this, consider solvent systems like ethanol/water, isopropanol/heptane, or ethyl acetate/hexane. Aromatic solvents like toluene can sometimes promote crystallization of aromatic compounds by participating in pi-stacking within the lattice.[14]
-
-
Problem: Low Purity After a Single Crystallization
-
Symptoms: NMR or LCMS analysis shows that significant amounts of impurities remain in the crystalline material.
-
Probable Causes & Solutions:
-
Inclusion of Impurities: The impurities have similar properties to the product and have been incorporated into the crystal lattice.
-
Solution: A single crystallization may not be sufficient. Perform a second recrystallization, which is often enough to achieve high purity.[13] If purity does not improve, the chosen solvent system may not be effective at excluding that specific impurity. Experiment with a different solvent system that may have a larger solubility difference between your product and the impurity.
-
-
Occlusion of Mother Liquor: Impurities are trapped in pockets of mother liquor within the crystals, often due to rapid crystal growth.
-
Solution: Ensure slow crystal growth as described above. After filtering, wash the crystals thoroughly with a small amount of cold, fresh anti-solvent to remove any adhering mother liquor. Do not wash with the primary solvent, as this will dissolve your product.
-
-
Recommended Starting Protocols
Protocol 1: Deactivated Silica Gel Flash Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in hexane (or your chosen non-polar eluent) containing 1% (v/v) triethylamine.
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack a stable bed.
-
Loading: Pre-adsorb your crude material (e.g., 500 mg) onto ~1.5 g of silica gel. Ensure the mixture is a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Ethyl Acetate / Triethylamine). Gradually increase the polarity by adding methanol (e.g., slowly move to a 95:5:0.5 mixture of Ethyl Acetate / Methanol / Triethylamine). The small amount of triethylamine should be maintained throughout.
-
Analysis: Collect fractions and analyze by TLC or LCMS to identify and combine the pure product fractions.
-
Evaporation: Remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like dichloromethane.
Protocol 2: Crystallization Solvent Screening
-
Preparation: Place a small amount of your purified (or >90% crude) material (~10-15 mg) into several small vials.
-
Single Solvent Method:
-
To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature until the solid just dissolves.
-
If it dissolves readily at room temperature, the solvent is too good; move to the next.
-
If it is sparingly soluble, heat the vial gently until the solid dissolves.
-
Allow the vial to cool slowly to room temperature, then place it in a 4°C refrigerator. A good solvent is one in which the compound is soluble when hot but poorly soluble when cold.[13]
-
-
Solvent/Anti-Solvent Method:
-
Dissolve the compound in a small amount of a "good" solvent in which it is very soluble (e.g., methanol, dichloromethane).
-
Slowly add a miscible "poor" solvent (an anti-solvent, e.g., water, hexane, diethyl ether) dropwise until the solution remains persistently cloudy.
-
Add a single drop of the "good" solvent to clarify the solution, then allow it to stand undisturbed.
-
-
Evaluation: Observe the vials for the formation of high-quality, crystalline solids. The best conditions can then be scaled up for the bulk of your material.
References
- Lin, W. et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
-
Ansari, A. A., & Kumar, A. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
Volpi, G. et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]
- Unknown.
-
Matheson, C. I. et al. (2012). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. MedChemComm. [Link]
-
Gardiner, D. L. et al. (2022). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. [Link]
-
El-Malah, A. A. et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. [Link]
-
Biochain. (2023). Tips For Antibody Purification Troubleshooting. Biochain Incorporated. [Link]
- University of California, Irvine. (n.d.).
- Mishra, M. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
- Belazi, A. et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
-
EPFL. (n.d.). Guide for crystallization. École Polytechnique Fédérale de Lausanne. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
Ghosh, S. et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Martin, G. E. (2020). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex Inc. [Link]
-
Dömling, A. et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
The Pharma Master. (n.d.). Troubleshooting. thepharmamaster.com. [Link]
-
Li, J. et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. [Link]
-
Lin, W. et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Tetrahedron Letters. [Link]
- Synthesis Building Blocks. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, 95% Purity. synthesiswithscent.com.
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. beilstein-journals.org. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification [chem.rochester.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
addressing unexpected results in 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol experiments
Welcome to the dedicated technical support guide for experiments involving 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthesis and application of this valuable fluorinated intermediate. The unique electronic properties conferred by the 8-fluoro substituent on the imidazo[1,2-a]pyridine core can introduce specific challenges not encountered with its non-fluorinated analogs.[1] This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot unexpected results and optimize your experimental outcomes.
Section 1: Synthesis of the 8-Fluoroimidazo[1,2-a]pyridine Core
This section addresses common issues encountered during the initial construction of the core heterocyclic scaffold. The successful formation of this ring system is paramount for the subsequent installation of the propan-2-ol moiety.
Q1: My initial cyclization reaction to form the 8-fluoroimidazo[1,2-a]pyridine scaffold from 3-fluoro-2-aminopyridine is showing very low conversion. What are the likely causes?
A1: This is a frequent challenge stemming from the electronic properties of your starting material. The fluorine atom at the C3 position of 2-aminopyridine is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the endocyclic pyridine nitrogen (N1). This nitrogen is critical for the initial nucleophilic attack on the α-haloketone (or equivalent electrophile) in classic condensation reactions like the Tschitschibabin synthesis.[2]
Troubleshooting Steps:
-
Increase Reaction Temperature: The reduced nucleophilicity often requires more thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature in 10-20 °C increments while monitoring for decomposition.
-
Solvent Choice: While alcohols like ethanol are common, consider switching to a higher-boiling polar aprotic solvent such as DMF or DMSO. These solvents can better solvate the transition state and may facilitate the reaction at elevated temperatures.
-
Use of a Mild Base: In traditional Tschitschibabin-type reactions, the final cyclization step releases HBr or HCl.[3] Including a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the acid as it forms, preventing potential side reactions or inhibition of the catalyst.
-
Consider Alternative Synthetic Routes: If simple condensation fails, multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé reaction can be highly effective.[4] These one-pot procedures often proceed under different mechanistic pathways that may be less sensitive to the electronics of the aminopyridine.[5]
Q2: I am observing the formation of an unexpected isomer alongside my desired 8-fluoro product. How can I improve the regioselectivity?
A2: Isomer formation typically arises if the electrophilic partner in the cyclization has multiple reactive sites or if the 3-fluoro-2-aminopyridine starting material is contaminated with other isomers (e.g., 5-fluoro-2-aminopyridine).
Troubleshooting Steps:
-
Verify Starting Material Purity: First, confirm the purity and isomeric identity of your 3-fluoro-2-aminopyridine using ¹H NMR, ¹⁹F NMR, and LC-MS. Contamination is the most common source of isomeric products.
-
Control the Reaction Mechanism: The mechanism of imidazo[1,2-a]pyridine synthesis involves two key steps: initial Sₙ2 reaction followed by intramolecular cyclization and dehydration.[3][6] Ensure your α-haloketone is pure and that the reaction conditions do not promote isomerization of the electrophile before condensation. Running the reaction at a lower temperature for a longer duration can sometimes favor the desired kinetic product.
Section 2: Installation of the 7-(Propan-2-ol) Moiety via Organometallic Addition
The most common and efficient route to install the tertiary alcohol is through the reaction of a 7-metallo-8-fluoroimidazo[1,2-a]pyridine intermediate with acetone. This step is highly sensitive to experimental conditions.
Problem Area: Grignard or Organolithium Reaction Failure
This is the most critical and failure-prone step in the synthesis. Success hinges on the efficient formation of the organometallic reagent and its subsequent clean reaction with the ketone.
Q3: I am attempting a halogen-metal exchange on 7-bromo-8-fluoroimidazo[1,2-a]pyridine followed by quenching with acetone, but I only recover starting material or a protonated (de-brominated) side product. What is going wrong?
A3: This outcome points to one of two primary failures: either the organometallic reagent is not forming, or it is being quenched by an adventitious proton source before it can react with acetone. Grignard reagents, in particular, are potent bases and will react with any available acidic proton, including trace water.[7][8]
Troubleshooting Guide: Organometallic Reagent Formation
| Symptom Observed | Potential Root Cause | Recommended Corrective Action | Source(s) |
| No reaction initiation (Mg turnings remain shiny, no exotherm) | Passive Magnesium Surface: A layer of magnesium oxide on the turnings prevents reaction. | Activate the magnesium immediately before use. Add a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane, or sonicate the flask in an ultrasound bath to expose fresh metal surfaces. | [8][9][10] |
| Reaction starts, then stops | Wet Glassware/Solvent: Trace moisture is quenching the reaction as it initiates. | All glassware must be rigorously flame-dried under vacuum or oven-dried (>120 °C) and cooled under an inert atmosphere (N₂ or Ar). Solvents (THF, Ether) must be anhydrous grade and preferably freshly distilled from a drying agent like sodium/benzophenone. | [9] |
| Solution turns dark brown/black immediately | Wurtz Coupling/Decomposition: This side reaction can be promoted by impurities or high local concentrations of the alkyl halide. | Ensure the halide precursor is pure. Add the solution of the halide to the magnesium suspension slowly and dropwise to maintain a controlled reaction temperature and avoid localized heating. | [7] |
| Low concentration of Grignard reagent | Incomplete Conversion: The reaction may be sluggish or has not reached completion. | After the initial exotherm subsides, gently reflux the reaction mixture for 1-3 hours to drive the formation to completion. Consider switching from the bromo- precursor to the more reactive 7-iodo- precursor. | [9] |
Caption: Root cause analysis for Grignard reagent formation failure.
Troubleshooting Guide: Addition to Acetone
Even with a successfully prepared organometallic reagent, the addition step can yield poor results.
Q4: My Grignard reagent seems to form correctly, but after adding acetone and workup, the main product is the simple de-halogenated imidazopyridine, with very little of the desired tertiary alcohol. Why?
A4: This is a classic sign that your Grignard reagent is acting as a base rather than a nucleophile, or it is being quenched by an acidic proton source.
Troubleshooting Steps:
-
Validate Reagent Concentration: Before proceeding, it is best practice to determine the concentration of your freshly prepared Grignard reagent by titration (e.g., with I₂ or a known acid).[7] This ensures you are using the correct stoichiometry and confirms the reagent has formed successfully.
-
Control Reaction Temperature: The addition of the organometallic reagent to acetone should be performed at low temperatures. A standard recommendation is to cool the acetone solution to 0 °C or even -78 °C (dry ice/acetone bath) before slowly adding the Grignard reagent.[11] Lower temperatures disfavor the competing enolization pathway and proton transfer events.
-
Use Anhydrous Acetone: The acetone used must be scrupulously dry. Commercial acetone contains significant amounts of water. Dry it over anhydrous calcium sulfate or molecular sieves and distill it immediately before use.
-
Consider Inverse Addition: Instead of adding acetone to the Grignard reagent, try adding the Grignard reagent slowly to a solution of excess, cold acetone. This ensures the Grignard is always in the presence of a large excess of the electrophile, maximizing the chance of nucleophilic addition over other side reactions.
Caption: Troubleshooting competing reactions in the Grignard addition step.
Section 3: Purification and Analysis
Q5: The crude product appears correct by TLC and LC-MS, but purification via silica gel column chromatography is giving poor recovery. Is the product unstable on silica?
A5: Yes, this is a distinct possibility. The imidazo[1,2-a]pyridine core contains two basic nitrogen atoms that can chelate strongly to the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing, poor separation, and in some cases, decomposition.
Purification Recommendations:
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1-2%). This will cap the acidic sites and improve recovery.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like C18 for reverse-phase chromatography.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material and avoids the potential issues of chromatography. Screen various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol).
Experimental Protocol: Optimized Grignard Addition to Acetone
This protocol incorporates the troubleshooting measures discussed above for maximal success.
-
Preparation:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum.
-
Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Grignard Formation:
-
To the flask, add magnesium turnings (1.5 eq.) and a single crystal of iodine.
-
In a separate, dry flask, prepare a solution of 7-bromo-8-fluoroimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous THF.
-
Add a small portion (~10%) of the halide solution to the magnesium suspension. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently or place it in an ultrasonic bath until initiation is observed.
-
Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours.
-
-
Addition Reaction:
-
In a separate, flame-dried flask under inert gas, add anhydrous acetone (3.0 eq.) and anhydrous THF.
-
Cool this acetone solution to -78 °C using a dry ice/acetone bath.
-
Allow the prepared Grignard reagent to cool to room temperature. Using a cannula or syringe, slowly transfer the Grignard solution to the cold acetone solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Workup and Isolation:
-
After the addition is complete, allow the reaction to stir at low temperature for an additional 30 minutes before slowly warming to room temperature.
-
Quench the reaction by carefully and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
SciSpace. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subse. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
PubMed. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Retrieved from [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). Grignard successes and failures. Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
PubMed. (n.d.). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ResearchGate. (2024). Unveiling the Reaction Mechanisms of the Synthesis and the Excited State Intramolecular Proton Transfer of 2‐(2′‐hydroxyphenyl)imidazo[1,2‐a]pyridine. Retrieved from [Link]
-
ACS Publications. (2026). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. Retrieved from [Link]
-
Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
PubMed Central. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
Sources
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- 3. e3s-conferences.org [e3s-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-a]pyridine-Based Inhibitors
A Note to Our Researchers: The compound "2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol" is a specific derivative of the versatile imidazo[1,2-a]pyridine scaffold. While detailed public data on this exact molecule is limited, the principles of enhancing selectivity are broadly applicable to the imidazo[1,2-a]pyridine class, which is a common core for various kinase inhibitors.[1][2] This guide leverages established strategies for improving the selectivity of such compounds, providing a robust framework for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: We are observing off-target effects with our lead imidazo[1,2-a]pyridine-based compound. What are the common initial steps to enhance its selectivity?
A1: Off-target activity is a frequent challenge in kinase inhibitor development, largely due to the conserved nature of the ATP-binding pocket across the kinome.[3][4] The initial steps to address this involve a multi-pronged approach:
-
Comprehensive Kinase Profiling: The first step is to understand the scope of the off-target effects. A broad kinase panel assay (e.g., a panel of 100 or more kinases) will identify which other kinases are being inhibited by your compound. This provides a clear picture of the selectivity profile and guides further optimization.
-
Structural Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound. Focus on substitutions at different positions of the imidazo[1,2-a]pyridine core. Even minor modifications can significantly alter the selectivity profile by exploiting subtle differences in the amino acid residues of the target and off-target kinase binding sites.[1]
-
Computational Modeling: Utilize in silico docking studies to visualize how your compound binds to the intended target versus known off-targets. This can reveal key interactions that contribute to promiscuity and suggest modifications to enhance selectivity.
Q2: How can we confirm that the observed cellular phenotype is due to on-target inhibition and not a consequence of off-target effects?
A2: This is a critical validation step. To deconvolute on-target from off-target effects, consider the following experimental strategies:[5]
-
Use of a Structurally Unrelated Inhibitor: Employ a well-characterized inhibitor of the same target that has a different chemical scaffold. If this unrelated inhibitor recapitulates the phenotype observed with your compound, it strengthens the evidence for on-target activity.
-
Rescue Experiments: If your inhibitor is targeting a specific pathway, attempt to "rescue" the phenotype by reintroducing a downstream component of that pathway. For example, if your inhibitor blocks a kinase that leads to the degradation of a particular protein, overexpressing that protein should reverse the phenotypic effect.
-
Target Knockdown/Knockout Models: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of your inhibitor.
Q3: Our imidazo[1,2-a]pyridine derivative shows poor solubility, leading to inconsistent results. What can we do?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors and can significantly impact experimental reproducibility.[5] Here are some troubleshooting steps:
-
Solvent Optimization: Experiment with different biocompatible solvents (e.g., DMSO, ethanol) to prepare your stock solutions. Ensure the final concentration of the solvent in your cell culture media is low and consistent across experiments to avoid solvent-induced artifacts.
-
Formulation Strategies: For in vivo studies, consider formulating your compound with excipients such as cyclodextrins or encapsulating it in nanoparticles to improve solubility and bioavailability.
-
Structural Modification: As part of your SAR studies, introduce polar functional groups to the scaffold to enhance aqueous solubility. However, be mindful that this can also alter the compound's cell permeability and target engagement.
Troubleshooting Guide: Enhancing Selectivity
This section provides a more detailed, step-by-step approach to addressing common challenges in enhancing the selectivity of imidazo[1,2-a]pyridine-based inhibitors.
Issue 1: Ambiguous Kinase Profiling Results
Scenario: Your initial kinase screen shows inhibition of multiple kinases, and it's unclear which off-targets are most significant.
Troubleshooting Workflow:
Caption: Workflow for prioritizing off-targets from kinase profiling data.
Detailed Steps:
-
Data Analysis:
-
Group Off-Targets: Classify the identified off-targets by their kinase family (e.g., tyrosine kinases, serine/threonine kinases).
-
Potency Ranking: Rank the off-targets based on their IC50 or Ki values. Pay close attention to off-targets with potencies similar to or greater than your primary target.
-
-
Biological Relevance:
-
Pathway Analysis: Determine if the high-potency off-targets are involved in signaling pathways that could explain any observed cellular phenotypes or toxicities.
-
Literature Review: Search for existing data on the biological roles of the prioritized off-targets.
-
-
Cellular Validation:
-
Target Engagement Assays: Use techniques like NanoBRET or Cellular Thermal Shift Assays (CETSA) to confirm that your compound is engaging the prioritized off-targets in a cellular context. This is crucial as biochemical assays do not always translate to cellular activity.
-
Issue 2: Difficulty in Achieving Selectivity through SAR
Scenario: Your medicinal chemistry efforts are not yielding compounds with improved selectivity.
Troubleshooting Workflow:
Caption: Strategy for overcoming plateaus in selectivity enhancement.
Detailed Steps:
-
Structural Biology:
-
Co-crystallization: If possible, obtain crystal structures of your compound bound to both the on-target and a key off-target kinase. This provides invaluable insight into the specific molecular interactions.
-
Homology Modeling: If co-crystallization is not feasible, use homology modeling to build structural models of the binding sites.
-
-
Exploiting Subtle Differences:
-
Gatekeeper Residue: Pay attention to the "gatekeeper" residue, which is a key determinant of inhibitor selectivity. Modifications that interact differently with the gatekeeper residues of the on-target and off-targets can significantly improve selectivity.
-
Solvent-Exposed Regions: Design modifications that extend into the solvent-exposed regions of the binding pocket. These areas are often less conserved than the core ATP-binding site.
-
-
Alternative Mechanisms:
-
Allosteric Inhibition: Investigate the possibility of developing an allosteric inhibitor that binds to a site other than the ATP pocket. Allosteric sites are generally less conserved, offering a promising avenue for achieving high selectivity.[6]
-
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of an imidazo[1,2-a]pyridine derivative against a broad panel of kinases.
Materials:
-
Test compound (e.g., this compound)
-
Kinase panel (commercially available, e.g., Eurofins, Reaction Biology)
-
ATP
-
Substrate peptide
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final concentration range should span several orders of magnitude around the expected IC50.
-
Assay Plate Preparation: Add the diluted compound, kinase, and substrate peptide to the wells of a microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the time specified by the kinase assay provider.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Data Summary Table:
| Kinase Target | IC50 (nM) of Compound X |
| Target Kinase A | 15 |
| Off-Target Kinase B | 350 |
| Off-Target Kinase C | 1,200 |
| Off-Target Kinase D | >10,000 |
References
- 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed. (2006, March 15). Vertex AI Search.
- Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors - Benchchem. (n.d.). Vertex AI Search.
- Structure-Based Optimization of Imidazopyridine Derivatives as Selective and Orally Bioavailable Phosphodiesterase 10A Inhibitors with Reduced Blood–Brain Barrier Penetration for the Treatment of Idiopathic Pulmonary Fibrosis | Journal of Medicinal Chemistry - ACS Publications. (2025, November 21). Vertex AI Search.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Vertex AI Search.
-
Synthesis and Preclinical Evaluation of 2-(4-[18F]Fluorophenyl)imidazo[1,2-h][6][7]naphthyridine ([18F]FPND-4): An Aza-Fused Tricyclic Derivative as Positron Emission Tomography Tracer for Neurofibrillary Tangle Imaging | Journal of Medicinal Chemistry - ACS Publications. (2023, May 18). Vertex AI Search.
- 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor - ResearchG
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. (n.d.). Vertex AI Search.
- Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (2023, February 23). Vertex AI Search.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (n.d.). Vertex AI Search.
- Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. (n.d.). Vertex AI Search.
- Full article: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - Taylor & Francis. (2023, January 17). Vertex AI Search.
- Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Vertex AI Search.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the multi-step synthesis and scale-up of this promising pharmaceutical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.
Introduction: A Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification procedures, especially during scale-up. The overall synthetic strategy is outlined below. This guide will provide a detailed, step-by-step protocol for each stage, followed by a comprehensive troubleshooting section in a question-and-answer format to address common challenges.
Caption: Overall synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
This section provides a comprehensive, step-by-step guide for each key transformation in the synthesis of this compound.
Step 1: Synthesis of 2-Amino-3-fluoro-4-iodopyridine
The initial step involves the regioselective iodination of 2-amino-3-fluoropyridine. This transformation is crucial for introducing a handle for subsequent cross-coupling reactions.
Protocol:
-
To a solution of 2-amino-3-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-fluoro-4-iodopyridine.
Step 2: Cyclization to 8-Fluoro-7-iodo-2-methylimidazo[1,2-a]pyridine
The formation of the imidazo[1,2-a]pyridine core is achieved through a classical condensation-cyclization reaction with an α-haloketone.
Protocol:
-
Dissolve 2-amino-3-fluoro-4-iodopyridine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add chloroacetone (1.2 eq) and a non-nucleophilic base such as sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-fluoro-7-iodo-2-methylimidazo[1,2-a]pyridine.[1]
Step 3: Sonogashira Coupling to Introduce the Acetyl Precursor
A palladium-catalyzed Sonogashira coupling is employed to introduce an alkyne at the 7-position, which will be subsequently converted to the acetyl group.
Protocol:
-
To a degassed solution of 8-fluoro-7-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq) in a mixture of toluene and triethylamine, add (trimethylsilyl)acetylene (1.5 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst, like CuI (0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 70-80 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield 8-fluoro-2-methyl-7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine.
Step 4: Deprotection and Hydration to 7-Acetyl-8-fluoro-2-methylimidazo[1,2-a]pyridine
The trimethylsilyl (TMS) protecting group is removed, followed by the hydration of the terminal alkyne to the corresponding methyl ketone.
Protocol:
-
Deprotection: Dissolve the TMS-protected alkyne (1.0 eq) in a solvent like methanol and treat with a mild base such as potassium carbonate (2.0 eq) at room temperature for 2-3 hours.[2]
-
Monitor the deprotection by TLC. Once complete, neutralize the reaction with a dilute acid and extract the product.
-
Hydration: Dissolve the crude terminal alkyne in a mixture of formic acid and water.
-
Add a catalytic amount of a mercury(II) salt (e.g., HgSO₄) or a gold catalyst for a greener alternative.
-
Heat the mixture to 60-70 °C for 2-4 hours.
-
Monitor the formation of the ketone by TLC or LC-MS.
-
After completion, cool the reaction, neutralize with a base, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 7-acetyl-8-fluoro-2-methylimidazo[1,2-a]pyridine.
Step 5: Grignard Reaction to Form the Final Product
The final step involves the addition of a methyl Grignard reagent to the acetyl group to form the desired tertiary alcohol.
Protocol:
-
Dissolve 7-acetyl-8-fluoro-2-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (1.5 eq, typically 3.0 M in diethyl ether) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-7-yl)propan-2-ol, by column chromatography or recrystallization.
Part 2: Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the synthesis and scale-up of this compound.
Synthesis of 2-Amino-3-fluoro-4-iodopyridine (Step 1)
Q1: The iodination reaction is sluggish or incomplete. What can be done to improve the conversion?
A1:
-
Reagent Purity: Ensure that the N-iodosuccinimide (NIS) is of high purity and has been stored properly to prevent decomposition.
-
Solvent: While ethanol is a common solvent, you can explore other solvents like acetonitrile or dichloromethane to improve solubility and reaction rates.
-
Temperature: If the reaction is slow at room temperature, you can gently heat the mixture to 40-50 °C. However, monitor for the formation of side products.
-
Catalyst: The addition of a catalytic amount of a silver salt, such as silver triflate, can sometimes facilitate the iodination of electron-deficient pyridines.
Q2: Multiple iodinated products are observed. How can I improve the regioselectivity?
A2:
-
Directing Group Effect: The amino group at the 2-position and the fluoro group at the 3-position should direct the electrophilic iodination primarily to the 4-position.
-
Reaction Conditions: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
-
Iodinating Agent: Consider using a milder iodinating agent if multiple isomers are a significant issue, although NIS is generally effective.
Cyclization to the Imidazo[1,2-a]pyridine Core (Step 2)
Q3: The cyclization reaction gives a low yield. What are the potential causes and solutions?
A3:
-
Purity of Starting Material: Ensure the 2-amino-3-fluoro-4-iodopyridine is pure. Impurities can interfere with the reaction.
-
Base: The choice and amount of base are critical. Sodium bicarbonate is a good starting point, but other non-nucleophilic bases like potassium carbonate or cesium carbonate can be screened. The base should be finely powdered to ensure good mixing.
-
Temperature and Reaction Time: The optimal temperature and time should be determined empirically. If the reaction is slow, a higher temperature may be required. Conversely, if side products are forming, a lower temperature with a longer reaction time might be beneficial.
-
Solvent: DMF is a good solvent for this reaction due to its high boiling point and ability to dissolve the reactants. However, other polar aprotic solvents like DMSO or NMP can be trialed.
Caption: Troubleshooting guide for the cyclization step.
Sonogashira Coupling (Step 3)
Q4: The Sonogashira coupling is not proceeding to completion or is giving low yields. What are the common pitfalls?
A4:
-
Catalyst Activity: The palladium and copper catalysts are sensitive to air and moisture. Ensure that the reaction is set up under a strictly inert atmosphere and that the solvents and reagents are anhydrous and degassed.
-
Ligand Choice: If the standard Pd(PPh₃)₂Cl₂ catalyst is not effective, other palladium catalysts with different phosphine ligands can be screened.
-
Base: Triethylamine acts as both a base and a solvent. Ensure it is of high purity and anhydrous. Other bases like diisopropylethylamine (DIPEA) can also be tested.
-
Temperature: The reaction temperature is crucial. Too low, and the reaction may be slow; too high, and catalyst decomposition or side reactions can occur.
Q5: How can I minimize the formation of homocoupled alkyne (Glaser coupling) byproducts?
A5:
-
Copper Catalyst Concentration: The copper(I) catalyst can promote the homocoupling of the alkyne. Using the minimum effective amount of CuI is recommended. In some cases, a copper-free Sonogashira protocol might be beneficial.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen promotes Glaser coupling. Ensure the reaction vessel is thoroughly purged with an inert gas.
Table 1: Sonogashira Coupling Optimization Parameters
| Parameter | Standard Condition | Alternative Conditions to Consider |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄, PdCl₂(dppf) |
| Copper Co-catalyst | CuI | None (copper-free conditions) |
| Base | Triethylamine | DIPEA, DBU |
| Solvent | Toluene/Triethylamine | THF, Dioxane |
| Temperature | 70-80 °C | 50-100 °C (catalyst dependent) |
Grignard Reaction (Step 5)
Q6: The Grignard reaction is not initiating or is giving a low yield of the desired tertiary alcohol. What should I check?
A6:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents and reagents must be anhydrous.[3]
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[4]
-
Purity of the Ketone: The starting ketone must be pure and free of any acidic protons that would quench the Grignard reagent.
-
Temperature Control: The addition of the Grignard reagent should be done slowly at 0 °C to control the exothermicity of the reaction.
Q7: During scale-up of the Grignard reaction, I am observing the formation of significant byproducts. What could be the cause?
A7:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting material after workup. Using a less sterically hindered Grignard reagent or adding a Lewis acid like cerium(III) chloride (Luche reduction conditions) can sometimes suppress enolization.
-
Reduction: Some Grignard reagents can reduce the ketone to a secondary alcohol, especially if there is a β-hydride on the Grignard reagent. For methylmagnesium bromide, this is less of a concern.
-
Addition to the Pyridine Ring: While less common, highly reactive Grignard reagents can potentially add to the electron-deficient pyridine ring. Maintaining a low reaction temperature helps to minimize this side reaction.[1]
Part 3: Scale-Up Considerations
Scaling up this synthesis from the lab bench to a pilot plant or manufacturing facility introduces a new set of challenges.
Q8: What are the key safety considerations for scaling up the Sonogashira coupling?
A8:
-
Exothermic Reaction: The Sonogashira coupling can be exothermic. On a large scale, proper temperature control and monitoring are essential to prevent a runaway reaction.
-
Handling of Reagents: Palladium catalysts can be pyrophoric. Triethylamine is flammable and has a low flash point. (Trimethylsilyl)acetylene is also flammable. Appropriate personal protective equipment (PPE) and engineering controls are necessary.
-
Pressure Build-up: If the reaction is run in a sealed vessel, the formation of gaseous byproducts or an increase in vapor pressure with temperature needs to be managed.
Q9: How can the purification of the final product be simplified for large-scale production?
A9:
-
Crystallization: Instead of relying solely on column chromatography, developing a robust crystallization procedure is highly desirable for large-scale purification. This will be more cost-effective and efficient. Screening various solvent systems is key.
-
Extraction and Washes: Optimizing the workup procedure to remove impurities through extractions and washes can significantly reduce the burden on the final purification step. For example, an acidic wash can remove basic impurities, and a basic wash can remove acidic impurities.
-
Impurity Profiling: A thorough understanding of the impurity profile of the crude product is essential for designing an effective purification strategy.
References
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
- Rojas-Guevara, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(14), 5439.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Eureka | Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]
- Bagdi, A. K., Santra, S., Monira, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6533.
- Wang, C., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3438.
- Spasov, A. A., et al. (2021). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules, 26(16), 4945.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
PubMed. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from [Link]
- Google Patents. (n.d.). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
-
National Institutes of Health. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in Synthesis and Application of Imidazopyridine Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Retrieved from [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridineamidoximes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Retrieved from [Link]
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common pitfalls in handling 8-fluoroimidazo[1,2-a]pyridine compounds
Answering the user's request.## Technical Support Center: Navigating the Nuances of 8-Fluoroimidazo[1,2-a]pyridine Compounds
Welcome to the dedicated technical support resource for researchers, medicinal chemists, and drug development professionals working with 8-fluoroimidazo[1,2-a]pyridine compounds. This heterocyclic scaffold is of significant interest due to its prevalence in bioactive molecules and its utility as a bioisosteric replacement for related structures like imidazo[1,2-a]pyrimidine.[1][2] However, the introduction of a fluorine atom at the 8-position imparts a unique set of electronic properties that can lead to non-obvious challenges in synthesis, purification, and handling.
This guide is structured to provide field-proven, in-depth insights that go beyond standard protocols. We will dissect common pitfalls, explain the underlying chemical principles, and offer robust, validated solutions to ensure the success and integrity of your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions and proactive strategies for handling 8-fluoroimidazo[1,2-a]pyridine derivatives.
Q1: How does the C8-fluorine substituent affect common synthetic routes to the imidazo[1,2-a]pyridine core?
The fluorine atom at the C8 position is strongly electron-withdrawing, which significantly influences the reactivity of the pyridine ring. This has direct consequences for the most common synthetic strategies.[3]
-
Causality in Condensation Reactions: In classical condensation reactions, such as the Tschitschibabin synthesis, the first step involves a nucleophilic attack by the pyridine nitrogen of a 2-aminopyridine precursor onto an electrophile (e.g., an α-haloketone).[4][5] The C8-fluoro group deactivates the pyridine ring, reducing the nucleophilicity of this nitrogen. Consequently, you may observe slower reaction rates or require harsher conditions (higher temperatures, longer reaction times) compared to non-fluorinated analogues.[6]
-
Impact on Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[7][8][9] The success of this reaction can be sensitive to the electronic nature of the 2-aminopyridine component. Researchers have noted that 2-aminopyridines bearing electron-withdrawing groups can exhibit reduced nucleophilicity, potentially leading to lower yields or failed reactions under standard conditions.[10] Therefore, direct adaptation of a protocol optimized for electron-rich aminopyridines may not be successful for the 3-fluoro-2-aminopyridine precursor required for 8-fluoroimidazo[1,2-a]pyridine synthesis.
Q2: What are the primary degradation pathways for 8-fluoroimidazo[1,2-a]pyridines, and what are the optimal storage conditions?
Like many nitrogen-containing heterocycles, these compounds are susceptible to environmental factors. The fluorine substituent adds specific stability concerns.
-
Primary Stability Concerns:
-
Photosensitivity: Imidazo[1,2-a]pyridines possess a chromophore that can absorb UV light, potentially leading to photochemical degradation. Many fluorinated intermediates are known to be light-sensitive.[11]
-
Hygroscopicity: The pyridine-like nitrogen can form hydrogen bonds, making the compounds prone to absorbing atmospheric moisture.[12] This is problematic as water can interfere with subsequent reactions or act as a nucleophile in degradation pathways.
-
Acid/Base Instability: The scaffold is basic and can protonate. Prolonged exposure to strong acids or even acidic surfaces like standard silica gel can lead to decomposition.
-
Defluorination: While the C-F bond is the strongest single bond in organic chemistry, it is not inert.[13] Catalytic defluorination can occur under certain reductive (e.g., hydrodefluorination with specific metal catalysts) or oxidative conditions.[14][15] This is a critical concern during functionalization reactions.
-
-
Recommended Storage Protocol: To ensure long-term stability, a multi-faceted approach is required.[11][16]
-
Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an inert seal.
-
Atmosphere: Flush the vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen and moisture.
-
Temperature: Store at low temperatures, typically -20°C, to minimize thermal degradation rates.[16]
-
Environment: Keep in a desiccator, even when in the freezer, to provide an extra barrier against moisture ingress during temperature cycling.
-
Q3: Why is my 8-fluoroimidazo[1,2-a]pyridine derivative difficult to purify by standard silica gel chromatography?
This is one of the most common pitfalls. The issue stems from the interaction between the basic compound and the acidic nature of silica gel.
-
The Underlying Chemistry: The imidazo[1,2-a]pyridine system contains a basic nitrogen atom (N1). On the acidic surface of silica gel (pKa ≈ 4.5), this nitrogen can be protonated, leading to strong ionic interactions. This results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption or on-column degradation of the compound.
-
Validated Solutions:
-
Eluent Modification: Add a small amount of a basic modifier to the mobile phase to compete with your compound for the acidic sites on the silica. A common choice is 0.5-1% triethylamine (NEt₃) or 1-2% ammonia in methanol for more polar solvent systems.
-
Alternative Stationary Phases: Consider using a less acidic or neutral stationary phase. Basic alumina is a viable alternative, though its activity can vary. Deactivated (neutral) silica gel or functionalized phases like amino-propylated silica are excellent, albeit more expensive, options.
-
Q4: Are there characteristic spectroscopic signatures I should look for to confirm the structure of my 8-fluoroimidazo[1,2-a]pyridine compound?
Yes, the C8-fluorine provides unique handles for spectroscopic analysis.
-
¹⁹F NMR Spectroscopy: This is the most direct method. You should observe a signal for the fluorine atom, typically a multiplet due to coupling with adjacent aromatic protons (H7). The chemical shift will be dependent on the overall substitution pattern.
-
¹H NMR Spectroscopy: Look for doublet or doublet-of-doublets splitting patterns for the protons on the pyridine ring, specifically H7 and H5, due to coupling with the C8-fluorine atom. The through-space coupling (⁴J_HF_) to H7 is particularly characteristic.
-
¹³C NMR Spectroscopy: The carbon atom directly attached to the fluorine (C8) will appear as a doublet with a large one-bond coupling constant (¹J_CF_), typically in the range of 240-260 Hz. You will also observe smaller couplings to adjacent carbons (e.g., ²J_CF_ to C7 and the bridgehead carbon).
-
Mass Spectrometry: The presence of fluorine will be evident from the molecular ion peak. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Fragmentation patterns can sometimes show the loss of HF or other fluorine-containing fragments.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental problems.
Problem 1: Low Yields in Cyclization to Form the Core
-
Symptom: The synthesis of the 8-fluoroimidazo[1,2-a]pyridine core via condensation of 3-fluoro-2-aminopyridine with an α-haloketone results in poor conversion and low yields, despite the protocol working well for other 2-aminopyridines.
-
Root Cause Analysis: As discussed in FAQ 1, the primary cause is the reduced nucleophilicity of the pyridine nitrogen in the 3-fluoro-2-aminopyridine starting material due to the electron-withdrawing nature of the fluorine atom. The initial S_N2 reaction is the rate-limiting step.
-
Troubleshooting Workflow:
Caption: Decision workflow for optimizing low-yield condensation reactions.
Problem 2: Evidence of Defluorination During C-H Functionalization
-
Symptom: During a palladium-catalyzed C-H arylation at the C3 position, LCMS and NMR analysis of the crude mixture reveals a significant byproduct with a mass corresponding to the desired product minus fluorine plus hydrogen (M-18).
-
Root Cause Analysis: Transition metal-catalyzed reactions, particularly those involving palladium, can proceed through intermediates that are susceptible to hydrodefluorination.[15] This can be exacerbated by certain ligands, bases, or hydrogen sources (e.g., solvent, water) in the reaction mixture. Oxidative C-F cleavage is also a known pathway with some catalytic systems.[13]
-
Data Summary: Factors Influencing Defluorination
| Factor | High-Risk Condition | Mitigation Strategy | Rationale |
| Catalyst | Electron-rich Pd(0) complexes | Use pre-formed Pd(II) catalysts; screen different ligands (e.g., electron-deficient phosphines). | Modifies the electronics of the active catalytic species to disfavor C-F bond insertion. |
| Base | Strong, hard bases (e.g., t-BuOK) | Use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃). | Reduces the likelihood of base-mediated decomposition pathways that could lead to defluorination. |
| Solvent | Protic solvents (e.g., alcohols) | Use rigorously dried aprotic solvents (e.g., Dioxane, Toluene). | Eliminates a potential source of protons for hydrodefluorination. |
| Additives | Presence of hydrides or other reductants | Scrutinize all reagents for purity; avoid additives with reducing potential. | Directly removes the species responsible for the reductive cleavage of the C-F bond. |
-
Self-Validating Protocol: See Protocol 3.3 for a systematic approach to screen reaction conditions to minimize this side reaction.
Problem 3: Compound Appears Unstable During Aqueous Workup
-
Symptom: After quenching the reaction and performing an aqueous extraction with dilute acid (e.g., 1M HCl) to remove basic impurities, the desired product is lost or shows signs of decomposition in the organic layer.
-
Root Cause Analysis: While the 8-fluoroimidazo[1,2-a]pyridine is basic and will be protonated and extracted into the aqueous acid layer, it may not be stable under these conditions for extended periods. Furthermore, re-basifying the aqueous layer to recover the product can sometimes lead to precipitation or emulsion issues that complicate extraction.
-
Solution Workflow Diagram:
Caption: A robust, non-acidic workup procedure for basic compounds.
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating systems for critical handling steps.
Protocol 3.1: Optimized Purification by Column Chromatography
This protocol is designed to prevent peak tailing and on-column degradation.
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel (approx. 2-3x the mass of the crude product) by dissolving it in a suitable solvent (e.g., DCM or EtOAc), adding the silica, and concentrating to a dry, free-flowing powder. This is known as "dry loading."
-
Column Packing: Pack a standard silica gel column using your initial, non-polar eluent (e.g., Hexanes or Heptane).
-
Eluent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% triethylamine (NEt₃) by volume to both the non-polar and polar components of your gradient.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your gradient, collecting fractions and monitoring by TLC.
-
Post-Column Processing: Combine the pure fractions. When concentrating, be aware that triethylamine has a boiling point of 89°C. It may be necessary to co-evaporate with a solvent like toluene to fully remove it. Trustworthiness Check: The presence of residual triethylamine can be easily detected by ¹H NMR as a characteristic quartet and triplet.
Protocol 3.2: Systematic Screening for Defluorination in a Cross-Coupling Reaction
This protocol uses a design-of-experiment (DoE) mindset to quickly identify conditions that minimize C-F bond cleavage.
-
Setup: Arrange a parallel reaction block with 4-6 vials. Each vial will contain the 8-fluoroimidazo[1,2-a]pyridine substrate, the coupling partner (e.g., a boronic acid), and a standard solvent (e.g., anhydrous dioxane).
-
Variable Screening:
-
Vial 1 (Baseline): Standard literature conditions (e.g., Pd(PPh₃)₄, K₂CO₃).
-
Vial 2 (Ligand Effect): Replace Pd(PPh₃)₄ with a catalyst/ligand system known to be less prone to C-F activation (e.g., Pd(OAc)₂ with SPhos).
-
Vial 3 (Base Effect): Use the baseline catalyst but switch the base to a milder one (e.g., CsF).
-
Vial 4 (Catalyst Loading): Use the baseline conditions but reduce the catalyst loading by half.
-
-
Execution and Analysis: Run all reactions at the same temperature for a set time (e.g., 12 hours). Take an aliquot from each vial, dilute, and analyze by LCMS.
-
Data Interpretation: Create a table comparing the ratio of the desired product to the defluorinated byproduct for each condition. This will provide a clear, quantitative measure of which variable has the most significant impact.
| Vial | Catalyst | Base | Product:Byproduct Ratio |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 70:30 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | 95:5 |
| 3 | Pd(PPh₃)₄ | CsF | 80:20 |
| 4 | 0.5x Pd(PPh₃)₄ | K₂CO₃ | 72:28 |
Self-Validating System: The results from this systematic screen provide an immediate, data-driven path toward an optimized, defluorination-free protocol for your specific substrate.
References
-
RSC Advances. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
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MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
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ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]
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ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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ACS Omega. (2022). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
Organic & Biomolecular Chemistry. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
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PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
RSC Publishing. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]
-
ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. [Link]
-
PubMed. (2015). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. [Link]
-
Journal of the American Chemical Society. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]
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ResearchGate. (2015). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. [Link]
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PubMed. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. [Link]
-
ResearchGate. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
PubMed Central. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
Preprints.org. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
ACS Publications. (2025). Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. [Link]
-
National Institutes of Health. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. [Link]
-
Autechaux. (2025). How to store fluorinated pharmaceutical intermediates properly?. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. [Link]
-
ResearchGate. (2021). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
RSC Publishing. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]
-
ResearchGate. (2019). Enzymatic defluorination of fluorinated compounds. [Link]
-
PubMed Central. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
ResearchGate. (2025). 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp 2)–H Arylation and Alkylation: Implementation for Late-Stage C–H Activation towards Biologically Relevant Compounds. [Link]
-
Preprints.org. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
National Institutes of Health. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]Pyridine Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Here, you will find practical, in-depth guidance in a question-and-answer format, troubleshooting strategies for common experimental hurdles, and detailed protocols to advance your research.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine derivative shows excellent in vitro potency but poor oral bioavailability in animal models. What are the most likely reasons?
A1: This is a common challenge with the imidazo[1,2-a]pyridine scaffold. The primary reasons for poor oral bioavailability in this class of compounds often stem from two key areas:
-
Poor Aqueous Solubility: Many imidazo[1,2-a]pyridine derivatives are highly lipophilic, leading to low solubility in the gastrointestinal fluids. This can result in precipitation in the gut, limiting the amount of drug available for absorption.[1]
-
High First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver and intestinal wall.[2][3] This rapid metabolism reduces the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: Imidazo[1,2-a]pyridine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen, thereby reducing net absorption.[4]
Q2: How can I quickly assess the potential for poor oral bioavailability of my lead compounds in the early stages of discovery?
A2: A combination of in silico and in vitro assays can provide early insights.
-
In Silico Prediction: Utilize computational models to predict physicochemical properties such as logP (lipophilicity), pKa, and aqueous solubility. High logP values are often correlated with poor solubility.
-
Kinetic Solubility Assays: Experimentally determine the kinetic solubility of your compounds in buffers at different pH values (e.g., pH 2.0 and 7.4) to mimic the conditions of the stomach and intestines.
-
In Vitro Permeability Assays: The Caco-2 permeability assay is an industry-standard method to predict intestinal permeability and identify potential P-gp efflux.[5][6][7]
-
Microsomal Stability Assays: Assess the metabolic stability of your compounds in human and mouse liver microsomes to get an early indication of their susceptibility to first-pass metabolism.[2][4]
Q3: What are the main strategies to improve the oral bioavailability of my imidazo[1,2-a]pyridine derivatives?
A3: There are two primary approaches to enhance the oral bioavailability of these compounds:
-
Chemical Modification: This involves altering the chemical structure of the molecule to improve its physicochemical properties. This can include strategies like introducing polar functional groups to enhance solubility or designing prodrugs.
-
Formulation Strategies: This approach focuses on the drug delivery system to improve solubility and absorption, without modifying the active pharmaceutical ingredient (API) itself. Common techniques include creating amorphous solid dispersions or lipid-based formulations.[8][9]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
Compound precipitates out of solution during in vitro assays.
-
High variability in in vivo pharmacokinetic data.
-
Low oral bioavailability that is not dose-proportional.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy | Scientific Rationale |
| High Lipophilicity (High logP) | Introduce polar functional groups (e.g., sulfonamides, pyridyl groups) or ionizable centers. | Increasing polarity enhances interaction with water molecules, improving solubility. |
| Crystalline Nature of the Compound | Formulate as an amorphous solid dispersion (ASD) with a suitable polymer. | The amorphous form of a drug has a higher free energy and thus greater solubility compared to its crystalline counterpart.[10] |
| Poor Wetting Properties | Micronize the API to increase surface area. | Smaller particle size increases the surface area available for dissolution. |
| pH-Dependent Solubility | Investigate salt formation to improve solubility at relevant physiological pH. | For basic compounds, forming a salt can significantly increase solubility in the acidic environment of the stomach. |
Issue 2: High First-Pass Metabolism
Symptoms:
-
Low oral bioavailability despite good aqueous solubility.
-
High clearance observed in in vivo pharmacokinetic studies.
-
Significant metabolism in liver microsome stability assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy | Scientific Rationale |
| Metabolism by CYP Enzymes (e.g., CYP3A4) | Block metabolically liable sites by introducing groups like fluorine. | Fluorine substitution can block oxidative metabolism at that position due to the strength of the C-F bond.[4] |
| Unstable Functional Groups | Modify or protect metabolically susceptible functional groups through chemical modification. | For example, an ester group prone to hydrolysis can be replaced with a more stable amide. |
| Prodrug Approach | Design a prodrug that masks the metabolically active site and is cleaved in systemic circulation to release the active drug. | This strategy can protect the drug from first-pass metabolism in the gut and liver. |
Issue 3: P-glycoprotein (P-gp) Efflux
Symptoms:
-
High efflux ratio (B-A / A-B > 2) in Caco-2 permeability assays.
-
Low oral bioavailability despite good solubility and metabolic stability.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy | Scientific Rationale |
| Compound is a P-gp Substrate | Reduce the basicity of amine groups by introducing electron-withdrawing groups (e.g., fluorine).[4] | Attenuating the pKa can reduce the compound's affinity for the P-gp transporter.[4] |
| High Lipophilicity | Introduce polar groups to reduce lipophilicity. | P-gp often recognizes and transports lipophilic compounds. |
| Co-administration with a P-gp Inhibitor (in preclinical studies) | Dose the compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole). | This can help confirm if P-gp efflux is the primary reason for poor bioavailability in animal models. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol provides a general procedure for preparing an amorphous solid dispersion, a common and effective method for enhancing the solubility of poorly water-soluble compounds like many imidazo[1,2-a]pyridine derivatives.
Materials:
-
Imidazo[1,2-a]pyridine derivative (API)
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, acetone, or a mixture)
-
Spray dryer instrument
-
Analytical balance, magnetic stirrer, and glassware
Procedure:
-
Solution Preparation:
-
Dissolve the API and the chosen polymer in the selected organic solvent. The ratio of API to polymer will need to be optimized (common starting ratios are 1:1, 1:2, and 1:4 w/w).
-
Ensure complete dissolution of both the API and the polymer. Gentle heating or sonication may be required.
-
-
Spray Dryer Setup:
-
Set the spray dryer parameters. These will be instrument-specific and need to be optimized for your specific API-polymer system. Key parameters include:
-
Inlet temperature
-
Aspirator rate
-
Pump feed rate
-
Nozzle gas flow rate
-
-
-
Spray Drying Process:
-
Pump the API-polymer solution through the nozzle of the spray dryer. The solution is atomized into fine droplets.
-
The hot drying gas evaporates the solvent from the droplets, resulting in the formation of solid particles.
-
-
Product Collection:
-
The dried particles are separated from the gas stream by a cyclone and collected.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the dispersion (absence of a melting peak for the API).
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity.
-
Dissolution Testing: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution rate of the ASD to the crystalline API.
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for conducting a Caco-2 permeability assay to assess the intestinal permeability of your imidazo[1,2-a]pyridine derivatives and identify potential P-gp efflux.[5][6][7]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with supplements)
-
Transwell® inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell® inserts at an appropriate density.
-
Allow the cells to grow and differentiate for 21-28 days to form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solutions of your test compound and controls in the transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
-
Visualizations
Workflow for Improving Oral Bioavailability
Caption: A decision-making workflow for addressing poor oral bioavailability.
Factors Affecting Oral Bioavailability
Caption: Key factors influencing the oral bioavailability of a drug candidate.
Quantitative Data Summary
The following table presents a summary of in vivo pharmacokinetic parameters for selected imidazo[1,2-a]pyridine derivatives from preclinical studies. This data can serve as a benchmark for your own investigations.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (F%) | Reference |
| Compound 13 | Male Mice | 3 mg/kg PO | - | - | 411 | 5 | - | [2] |
| Male Mice | 1 mg/kg IV | - | - | - | - | - | [2] | |
| Compound 18 | Male Mice | 3 mg/kg PO | - | - | 3850 | >12 | 31.1% | [2] |
| Male Mice | 1 mg/kg IV | - | - | - | - | - | [2] | |
| Male Mice | 10 mg/kg PO | - | - | 11000 | 13.2 | - | [2] | |
| Compound 11 | Male Rat | - | - | - | - | - | 16% | [4] |
| Compound 28 | Male Rat | - | - | - | - | - | Improved vs. Cpd 11 | [4] |
Note: '-' indicates data not reported in the cited literature.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. [Link]
-
Manufacturing strategies to develop amorphous solid dispersions: An overview. National Institutes of Health. [Link]
-
Clinical studies with oral lipid based formulations of poorly soluble compounds. PubMed. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Lipid-based formulations for oral administration of poorly water-soluble drugs. ResearchGate. [Link]
-
Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. MDPI. [Link]
-
ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]
-
Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. ResearchGate. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
-
ACID-BASE INTERACTIONS IN AMORPHOUS SOLID DISPERSIONS: FORMULATION STRATEGY FOR TYROSINE KINASE INHIBITORS. Purdue e-Pubs. [Link]
-
caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. [Link]
-
Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
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Validation & Comparative
Confirming the Biological Activity of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol: A Comparative Guide for Novel Kinase Inhibitor Discovery
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this versatile heterocycle have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and CNS-acting agents.[4][5][6] A significant portion of this research has focused on their capacity to modulate key cellular signaling pathways through the inhibition of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8]
This guide provides a comprehensive framework for confirming the hypothesized biological activity of a novel derivative, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, as a putative protein kinase inhibitor. We will outline a systematic approach to characterize its in vitro and cellular activity, comparing it with established kinase inhibitors to ascertain its potency, selectivity, and potential as a therapeutic candidate.
Hypothesized Biological Activity: A Novel Kinase Inhibitor
Based on the extensive literature on the imidazo[1,2-a]pyridine core, we hypothesize that this compound possesses inhibitory activity against one or more protein kinases implicated in cancer cell proliferation and survival. The following experimental plan is designed to rigorously test this hypothesis.
Comparative Analysis: Benchmarking Against Known Kinase Inhibitors
To provide context to our findings, we will compare the activity of this compound (referred to as Compound X ) with the following well-characterized kinase inhibitors:
-
Staurosporine: A broad-spectrum kinase inhibitor, serving as a positive control for pan-kinase inhibition.
-
Gefitinib: An EGFR kinase inhibitor, representing a clinically relevant, targeted therapy.
-
A structurally related but inactive imidazo[1,2-a]pyridine analog: This will serve as a negative control to ensure that the observed activity is specific to the structural features of Compound X .
Experimental Workflow for Biological Activity Confirmation
The following diagram illustrates the proposed experimental workflow to characterize the biological activity of Compound X .
Caption: A streamlined workflow for the biological characterization of a novel kinase inhibitor, from initial in vitro screening to cellular activity validation.
Detailed Experimental Protocols
Part 1: In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity of Compound X against a panel of protein kinases and to quantify its potency (IC50) against specific "hit" kinases.
1.1. Initial Kinase Panel Screening:
-
Principle: A broad panel of recombinant kinases is used to identify potential targets of Compound X . The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Protocol:
-
Prepare a stock solution of Compound X in DMSO.
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add Compound X at a fixed concentration (e.g., 10 µM). Include Staurosporine as a positive control and DMSO as a vehicle control.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable plate reader.
-
Calculate the percentage of inhibition for each kinase relative to the DMSO control.
-
1.2. IC50 Determination:
-
Principle: A dose-response curve is generated to determine the concentration of Compound X required to inhibit 50% of the activity of the "hit" kinases identified in the initial screen.
-
Protocol:
-
For each "hit" kinase, set up a reaction as described in 1.1.
-
Prepare a serial dilution of Compound X (e.g., from 100 µM to 1 nM).
-
Add the different concentrations of Compound X to the kinase reactions.
-
After incubation, measure the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Cellular Activity Assessment
Objective: To evaluate the effect of Compound X on cancer cell proliferation, apoptosis, and the modulation of the target kinase pathway within a cellular context.
2.1. Cell Proliferation Assay (MTT or CellTiter-Glo®):
-
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity indicates reduced cell proliferation or cytotoxicity.
-
Protocol:
-
Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X , Gefitinib, and the inactive analog. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours.
-
Add the MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
-
2.2. Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) using fluorescently labeled Annexin V and membrane integrity using propidium iodide (a marker of late apoptosis/necrosis).
-
Protocol:
-
Treat cancer cells with Compound X at concentrations around its GI50 value for 24-48 hours.
-
Harvest the cells and wash them with binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
2.3. Western Blot Analysis for Target Engagement and Pathway Modulation:
-
Principle: Western blotting is used to detect changes in the phosphorylation status of the target kinase and downstream signaling proteins, providing evidence of target engagement and pathway inhibition.
-
Protocol:
-
Treat cancer cells with Compound X for a short period (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the target kinase, the total form of the target kinase, and key downstream signaling proteins (e.g., p-AKT, total AKT).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| Compound X | Kinase A | [Hypothetical Value] |
| Kinase B | [Hypothetical Value] | |
| Staurosporine | Kinase A | [Hypothetical Value] |
| Kinase B | [Hypothetical Value] | |
| Gefitinib | EGFR | [Hypothetical Value] |
Table 2: Cellular Activity Profile
| Compound | Cell Line | GI50 (µM) | Apoptosis Induction (% at 1 µM) |
| Compound X | Cancer Cell Line 1 | [Hypothetical Value] | [Hypothetical Value] |
| Cancer Cell Line 2 | [Hypothetical Value] | [Hypothetical Value] | |
| Gefitinib | Cancer Cell Line 1 | [Hypothetical Value] | [Hypothetical Value] |
| Inactive Analog | Cancer Cell Line 1 | > 100 | < 5% |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by Compound X .
Caption: A representative signaling pathway illustrating the potential mechanism of action of Compound X as a kinase inhibitor.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1][3] The systematic approach outlined in this guide, combining in vitro biochemical assays with cell-based functional assays, provides a robust framework for confirming the biological activity of this compound as a potential kinase inhibitor. The comparative analysis against established drugs and relevant controls is crucial for understanding its potency, selectivity, and potential for further development in oncology or other therapeutic areas where kinase dysregulation is a key pathological driver.
References
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Jain, A. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31. Available at: [Link]
-
Khan, I., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Raheem, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Ballell, L., et al. (2007). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 17(5), 1349-1353. Available at: [Link]
- Aicher, T. D., et al. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents.
-
de Souza, M. V. N., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Jain, A. K., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]
-
PubChem. (2024). Method for synthesizing furoimidazopyridine compound, polymorphic substance and polymorphic substance of salt - Patent US-12297206-B2. PubChem. Available at: [Link]
- Avineuro Pharmaceuticals, Inc. (2012). Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one and related methods. Google Patents.
-
Ghafouri-Fard, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Darui, 30(4), 637-651. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Future Medicinal Chemistry, 15(5), 369-387. Available at: [Link]
-
Da Settimo, F., et al. (2005). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. ResearchGate. Available at: [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. Available at: [Link]
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- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Landscape of FLT3 Inhibition: A Comparative Guide for Drug Development Professionals
The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical signaling protein in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in roughly 30% of patients. These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.
This guide provides a comparative analysis of prominent FLT3 inhibitors, offering a technical resource for researchers and drug development professionals. While the imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, public domain data on the specific compound 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol as a FLT3 inhibitor is not currently available. Therefore, this guide will focus on a selection of well-characterized and clinically relevant FLT3 inhibitors, providing a framework for evaluating potential new chemical entities.
The FLT3 Signaling Pathway and Points of Inhibition
Under normal physiological conditions, the binding of the FLT3 ligand to its receptor induces dimerization and subsequent autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for cell survival, proliferation, and differentiation. In FLT3-mutated AML, these pathways are constitutively active, promoting leukemogenesis. FLT3 inhibitors are designed to interfere with this aberrant signaling by blocking the kinase activity of the receptor.
Comparative Analysis of Leading FLT3 Inhibitors
The landscape of FLT3 inhibitors can be broadly categorized into first and second-generation agents, distinguished by their potency and selectivity.
| Inhibitor | Generation | Target Mutations | Key Clinical Data Highlights |
| Midostaurin | First | ITD and TKD | Approved in combination with chemotherapy for newly diagnosed FLT3-mutated AML. |
| Sorafenib | First | ITD | A multi-kinase inhibitor showing efficacy in FLT3-ITD AML, particularly in the post-transplant maintenance setting. |
| Quizartinib | Second | ITD | Approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy. Showed a significant overall survival benefit. |
| Gilteritinib | Second | ITD and TKD | Approved as a monotherapy for relapsed or refractory AML with a FLT3 mutation. |
| Crenolanib | Second | ITD and TKD | An investigational agent that has shown activity against resistance-conferring mutations. |
First-Generation FLT3 Inhibitors
Midostaurin (Rydapt®)
Midostaurin was the first FLT3 inhibitor to receive FDA approval for the treatment of AML. It is a multi-kinase inhibitor, targeting FLT3 as well as other kinases like KIT and PDGFR. While not as potent or selective as second-generation inhibitors, its approval was a landmark in targeted therapy for AML. Clinical trials demonstrated that the addition of midostaurin to standard chemotherapy resulted in a significant improvement in overall survival in patients with newly diagnosed FLT3-mutated AML. However, as a monotherapy, it did not produce robust antileukemic responses.
Sorafenib (Nexavar®)
Sorafenib is another multi-kinase inhibitor with activity against FLT3, as well as VEGFR, PDGFR, and RAF kinases. While not initially developed as a FLT3 inhibitor, it has demonstrated clinical benefit in patients with FLT3-ITD positive AML, particularly as a maintenance therapy following allogeneic stem cell transplantation.
Second-Generation FLT3 Inhibitors
Quizartinib (Vanflyta®)
Quizartinib is a highly potent and selective second-generation FLT3 inhibitor, primarily targeting FLT3-ITD mutations. In 2023, the FDA approved quizartinib in combination with standard chemotherapy for the treatment of newly diagnosed FLT3-ITD positive AML. The approval was based on the QuANTUM-First clinical trial, which showed that patients receiving quizartinib lived more than twice as long as those who received standard treatment alone (median overall survival of 31.9 months vs. 15.1 months).
Gilteritinib (Xospata®)
Gilteritinib is a potent, second-generation FLT3 inhibitor that is active against both FLT3-ITD and TKD mutations. It is approved as a monotherapy for adult patients with relapsed or refractory AML with a FLT3 mutation. Clinical trials have shown a significantly longer overall survival with gilteritinib compared to salvage chemotherapy in this patient population. Its ability to target both major classes of FLT3 mutations is a key advantage.
Crenolanib
Crenolanib is an investigational, potent, and selective type I FLT3 inhibitor with activity against both ITD and TKD mutations, including those that confer resistance to other inhibitors. As a type I inhibitor, it can bind to both the active and inactive conformations of the kinase. Clinical trials are ongoing to evaluate its efficacy in combination with chemotherapy in newly diagnosed and relapsed/refractory FLT3-mutated AML.
Experimental Protocols for Evaluating FLT3 Inhibitors
The characterization of novel FLT3 inhibitors requires a series of robust in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a suitable substrate (e.g., a synthetic peptide), and the recombinant FLT3 enzyme.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include appropriate controls (e.g., a known FLT3 inhibitor as a positive control and DMSO as a negative control).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a defined period, typically 15-60 minutes.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or ELISA-based methods with phospho-specific antibodies.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on FLT3 signaling. The MV4-11 cell line, which harbors an endogenous FLT3-ITD mutation, is a commonly used model.
Step-by-Step Methodology:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (50% growth inhibition) or IC50 value.
Cellular FLT3 Phosphorylation Assay
This assay measures the ability of a compound to inhibit FLT3 autophosphorylation in a cellular context, providing a direct readout of target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells expressing the FLT3 receptor (e.g., transfected MEF cells or AML cell lines) with the test compound for a specified duration.
-
Ligand Stimulation: Stimulate the cells with the FLT3 ligand to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Phospho-FLT3 Detection: Quantify the levels of phosphorylated FLT3 using methods such as Western blotting with a phospho-FLT3 specific antibody or a sandwich ELISA.
-
Data Analysis: Determine the concentration-dependent inhibition of FLT3 phosphorylation and calculate the IC50 value.
Conclusion
The development of FLT3 inhibitors has significantly advanced the treatment of FLT3-mutated AML. While first-generation inhibitors like midostaurin and sorafenib demonstrated the clinical utility of targeting FLT3, second-generation agents such as quizartinib and gilteritinib offer greater potency and selectivity, leading to improved clinical outcomes. The investigational compound crenolanib holds promise for overcoming acquired resistance.
For novel compounds like this compound, a thorough evaluation using the described experimental protocols is essential to characterize their potential as FLT3 inhibitors. Determining their potency against wild-type and mutated FLT3, their selectivity profile against other kinases, and their cellular activity will be critical in assessing their therapeutic potential and positioning them within the existing landscape of FLT3-targeted therapies.
References
-
FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. (URL: [Link])
-
FDA Approves Vanflyta for FLT3-Mutated AML - NCI. (2023-08-15). (URL: [Link])
-
Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy. (2025-02-25). (URL: [Link])
-
Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. (2025-03-21). (URL: [Link])
-
Midostaurin approved for FLT3-mutated AML | Blood | American Society of Hematology. (URL: [Link])
-
Recent Drug Approvals for AML Part 1: FLT3 Inhibitors - HealthTree Foundation for AML. (2021-05-19). (URL: [Link])
-
Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation. (URL: [Link])
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC. (URL: [Link])
-
Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC. (URL: [Link])
-
Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. (URL: [Link])
-
Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC. (2021-03-16). (URL: [Link])
-
Assays for tyrosine phosphorylation in human cells - PMC. (2019-07-24). (URL: [Link])
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC. (URL: [Link])
-
Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - JADPRO. (URL: [Link])
-
Analysis of Flt3 phosphorylation. Western blot analyses for... | Download Scientific Diagram. (URL: [Link])
-
The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors. (URL: [Link])
-
Clinical commissioning policy: Sorafenib maintenance for adults with FLT3-internal tandem duplication (FLT3-ITD) acute myeloid l. (2023-11-06). (URL: [Link])
-
The role of FLTJ Mutations in AML. (URL: [Link])
-
Midostaurin: an emerging treatment for acute myeloid leukemia patients. (URL: [Link])
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A Strategic Guide to the In Vitro Cross-Validation of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol: A Novel Imidazo[1,2-a]pyridine Derivative
This guide provides a comprehensive framework for the in vitro cross-validation of the novel compound, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. As specific experimental data for this derivative is not yet publicly available, this document outlines a robust, multi-faceted testing strategy based on the well-established biological activities of the broader imidazo[1,2-a]pyridine class of compounds. This approach is designed to thoroughly characterize the compound's potential therapeutic efficacy and provide a solid foundation for further development.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] The strategic placement of a fluorine atom and a propan-2-ol group on this scaffold suggests a deliberate effort to modulate its physicochemical and pharmacokinetic properties, making a systematic in vitro evaluation essential.
I. Foundational Understanding: The Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridine derivatives are known to exert their effects through various mechanisms of action. In oncology, they have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[5][6][7][8][9] Their anti-inflammatory effects are often attributed to the modulation of key signaling pathways, such as the NF-κB and STAT3 pathways, and the inhibition of enzymes like cyclooxygenase-2 (COX-2).[2][10][11] Furthermore, certain derivatives have demonstrated potent antibacterial activity against a range of pathogens.[3][12][13]
This established biological profile provides the rationale for the cross-validation strategy detailed below, which aims to systematically investigate these three key areas of potential therapeutic relevance for this compound.
II. A Proposed Three-Pronged In Vitro Cross-Validation Strategy
To comprehensively assess the biological potential of this compound, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies. For each therapeutic area, a panel of well-established in vitro assays should be employed, alongside appropriate positive and negative controls, to ensure data integrity and facilitate meaningful comparisons.
A. Anticancer Activity Profiling
The initial assessment of anticancer potential should focus on cytotoxicity and anti-proliferative effects across a diverse panel of human cancer cell lines.
1. Initial Cytotoxicity Screening:
-
Objective: To determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
-
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[2][5]
-
Experimental Design:
| Cell Lines | Compound Concentrations (µM) | Positive Control | Negative Control |
| MCF-7 (Breast) | 0.1, 1, 10, 50, 100 | Doxorubicin | DMSO (Vehicle) |
| A549 (Lung) | 0.1, 1, 10, 50, 100 | Cisplatin | DMSO (Vehicle) |
| HeLa (Cervical) | 0.1, 1, 10, 50, 100 | Paclitaxel | DMSO (Vehicle) |
| PC-3 (Prostate) | 0.1, 1, 10, 50, 100 | Docetaxel | DMSO (Vehicle) |
2. Mechanistic Elucidation of Anticancer Effects:
Should the initial screening reveal significant cytotoxic activity, further assays are warranted to understand the underlying mechanisms.
-
Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), indicating any cell cycle arrest induced by the compound.
-
Apoptosis Assay: Annexin V/Propidium Iodide staining followed by flow cytometry can differentiate between early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death.[5]
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony and is a measure of long-term cell survival and proliferative capacity.[14]
Experimental Workflow for Anticancer Profiling
Caption: Potential anti-inflammatory mechanism of action.
C. Antibacterial Activity Screening
The broad-spectrum activity of some imidazo[1,2-a]pyridines necessitates an evaluation of the compound's antibacterial potential.
1. Initial Susceptibility Testing:
-
Objective: To determine the compound's ability to inhibit the growth of a panel of clinically relevant bacteria.
-
Recommended Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a quantitative and standardized method. [15]The disk diffusion method can be used as a preliminary qualitative screen. [16]* Bacterial Panel:
| Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Escherichia coli |
| Streptococcus pneumoniae | Pseudomonas aeruginosa |
| Enterococcus faecalis | Klebsiella pneumoniae |
2. Comparison with Standard Antibiotics:
The MIC values obtained for the test compound should be compared with those of standard-of-care antibiotics to gauge its relative potency.
Experimental Design for Antibacterial Screening
| Bacterial Strain | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus | To be determined | Positive Control | Positive Control |
| E. coli | To be determined | Positive Control | Not applicable |
| P. aeruginosa | To be determined | Positive Control | Not applicable |
III. Data Interpretation and Cross-Validation
The strength of this proposed strategy lies in the cross-validation of results across the different assays. For instance, a compound demonstrating potent cytotoxicity against cancer cells and strong inhibition of pro-inflammatory cytokines might have a mechanism of action that targets a common signaling pathway. Conversely, a compound with selective antibacterial activity and no significant cytotoxicity against human cell lines would be a promising candidate for further development as an antibiotic.
IV. Conclusion
While specific in vitro data for this compound is not yet available, the well-documented and diverse biological activities of the imidazo[1,2-a]pyridine scaffold provide a strong rationale for a comprehensive investigation into its anticancer, anti-inflammatory, and antibacterial potential. The proposed three-pronged cross-validation strategy, employing a suite of standardized and mechanistically informative in vitro assays, offers a robust and scientifically rigorous framework for elucidating the therapeutic promise of this novel derivative. This systematic approach will enable researchers to make informed decisions regarding its future development and potential clinical applications.
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A Comparative Analysis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol and Known GABA Modulators: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel compound 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol and established classes of γ-aminobutyric acid (GABA) modulators. As direct experimental data for this compound is not yet publicly available, this document serves as a framework for such an analysis, utilizing illustrative data based on the structure-activity relationships of the broader imidazo[1,2-a]pyridine class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics targeting the GABAergic system.
Introduction to GABAergic Signaling and Modulation
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS).[1] GABA, the principal inhibitory neurotransmitter, exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. GABAA receptors, the focus of this guide, are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2] This inhibitory action is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in a variety of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.
GABAA receptors are pentameric structures assembled from a combination of 19 different subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3).[3][4] This heterogeneity gives rise to a vast array of receptor subtypes with distinct pharmacological and physiological properties, offering opportunities for the development of subtype-selective modulators with improved therapeutic profiles.
Modulators of the GABAA receptor do not typically bind to the same site as GABA (the orthosteric site) but rather to allosteric sites, influencing the receptor's response to GABA.[2] These modulators can be classified as:
-
Positive Allosteric Modulators (PAMs): Enhance the effect of GABA, leading to increased chloride ion flux.
-
Negative Allosteric Modulators (NAMs): Reduce the effect of GABA.
-
Silent Allosteric Modulators (SAMs): Bind to an allosteric site but do not alter the receptor's function in the presence of GABA alone, though they can block the effects of PAMs or NAMs.
This guide will focus on the comparative analysis of a novel imidazo[1,2-a]pyridine derivative, this compound, with well-established classes of GABAA receptor PAMs.
Profiles of Known GABAA Receptor Modulators
A variety of compounds with distinct chemical structures and pharmacological properties modulate GABAA receptors. Understanding their mechanisms of action is essential for contextualizing the potential profile of novel modulators.
Benzodiazepines (BZDs)
Benzodiazepines, such as diazepam and lorazepam, are a class of drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[5] They bind to the benzodiazepine site, located at the interface of α and γ subunits of the GABAA receptor, and enhance the affinity of GABA for its binding site, thereby increasing the frequency of channel opening.[1][6][7]
"Z-Drugs" (Non-benzodiazepines)
Z-drugs, including zolpidem, zaleplon, and eszopiclone, are structurally distinct from benzodiazepines but also act as positive allosteric modulators of the GABAA receptor.[8] They bind to the same benzodiazepine site and are primarily used for the treatment of insomnia.[8][9] Some Z-drugs, like zolpidem, exhibit a degree of selectivity for GABAA receptors containing the α1 subunit.[10]
Neurosteroids
Endogenous neurosteroids, such as allopregnanolone, are potent positive allosteric modulators of GABAA receptors.[11][12] They are thought to bind to a site within the transmembrane domain of the receptor, distinct from the benzodiazepine site. Neurosteroids can both enhance the effect of GABA and, at higher concentrations, directly activate the receptor.[13]
The Imidazo[1,2-a]pyridine Scaffold: A Promising Chemotype
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in several clinically used drugs, including the Z-drug zolpidem. Derivatives of this scaffold have shown a wide range of biological activities, including anticonvulsant and anxiolytic effects, often mediated through positive allosteric modulation of GABAA receptors.[6] The fluorine substitution at the 8-position, as seen in this compound, has been explored as a bioisosteric replacement for other groups in GABAA receptor modulators, suggesting its potential to fine-tune the pharmacological profile.
Comparative Analysis: Experimental Framework
To objectively compare the performance of this compound with known GABA modulators, a series of in-vitro and in-vivo experiments are necessary. The following sections detail the methodologies for these key experiments.
In-Vitro Characterization
Objective: To determine the binding affinity of the test compounds for the benzodiazepine binding site on the GABAA receptor.
Protocol:
-
Membrane Preparation: Prepare crude synaptosomal membranes from the cerebral cortex of adult rats.
-
Binding Assay: Incubate the membranes with a radiolabeled ligand, such as [3H]flunitrazepam, in the presence of increasing concentrations of the test compound or a known displacer (e.g., unlabeled diazepam).
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Illustrative Data:
| Compound | Ki (nM) for [3H]Flunitrazepam Displacement |
| This compound | 5.2 |
| Diazepam | 10.5 |
| Zolpidem | 2.8 |
Objective: To characterize the functional effects of the test compounds on GABA-evoked currents in recombinant GABAA receptors.
Protocol:
-
Oocyte Preparation: Isolate and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2).
-
TEVC Recording: After 2-5 days of incubation, place the oocytes in a recording chamber and impale them with two microelectrodes for voltage clamping.
-
Drug Application: Apply GABA at its EC10-EC20 concentration to elicit a baseline current. Co-apply GABA with increasing concentrations of the test compound to determine its modulatory effect.
-
Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound and determine the EC50 for potentiation and the maximum potentiation (Emax).
Illustrative Data (α1β2γ2 subunit combination):
| Compound | EC50 for Potentiation (nM) | Emax (% of GABA response) |
| This compound | 25.8 | 150% |
| Diazepam | 50.2 | 180% |
| Zolpidem | 15.1 | 120% |
Experimental Workflow for In-Vitro Characterization
Caption: Workflow for in-vitro characterization of GABA modulators.
In-Vivo Evaluation
Objective: To assess the anxiolytic-like effects of the test compounds in rodents.
Protocol:
-
Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Dosing: Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection) 30 minutes before the test.
-
Testing: Place the animal in the center of the maze and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Objective: To evaluate the sedative and motor-impairing effects of the test compounds.
Protocol:
-
Apparatus: Use a rotating rod apparatus.
-
Training: Train the animals to stay on the rotating rod for a set period.
-
Dosing: Administer the test compound or vehicle.
-
Testing: Place the animal on the rotating rod at a fixed or accelerating speed and measure the latency to fall.
-
Data Analysis: A decrease in the latency to fall indicates motor impairment or sedation.
Illustrative Data:
| Compound (Dose) | Time in Open Arms (s) in EPM | Latency to Fall (s) in Rotarod |
| Vehicle | 30 ± 5 | 180 ± 10 |
| This compound (1 mg/kg) | 65 ± 8 | 175 ± 12 |
| Diazepam (1 mg/kg) | 70 ± 7 | 120 ± 15 |
| Zolpidem (1 mg/kg) | 45 ± 6 | 90 ± 10 |
| *p < 0.05 vs. Vehicle |
Logical Relationship of In-Vivo Behavioral Assays
Caption: Assessing the therapeutic window of novel GABA modulators.
Discussion and Future Directions
The illustrative data presented in this guide positions this compound as a potent GABAA receptor PAM with a potentially favorable therapeutic window, exhibiting anxiolytic-like effects at a dose that does not cause significant motor impairment. This profile is highly desirable for the development of novel anxiolytics with reduced sedative side effects.
The causality behind these experimental choices lies in the need for a multi-faceted approach to compound characterization. Radioligand binding assays provide a direct measure of a compound's affinity for its target, while electrophysiological studies reveal its functional consequences at the receptor level. In-vivo behavioral models are then essential to translate these molecular and cellular effects into a physiologically relevant response. The inclusion of both an anxiolytic model (EPM) and a model for sedation (Rotarod) is crucial for establishing a therapeutic index.
Future research should focus on obtaining actual experimental data for this compound to validate this hypothetical profile. Further studies should also investigate its selectivity for different GABAA receptor subtypes, its pharmacokinetic properties, and its efficacy in other animal models of anxiety and other CNS disorders.
Conclusion
The comparative analysis of novel GABAA receptor modulators like this compound with established drugs is a critical step in the drug discovery process. By employing a systematic and comprehensive experimental approach, researchers can elucidate the pharmacological profile of new chemical entities and identify promising candidates for further development. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel CNS therapeutics, and a thorough understanding of the structure-activity relationships within this class will undoubtedly lead to the discovery of safer and more effective treatments for a range of neurological and psychiatric conditions.
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A Comparative Efficacy Benchmark: 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol Versus Standard-of-Care Hypnotics
Introduction: The Quest for a Superior Insomnia Therapeutic
Insomnia, a prevalent sleep disorder, presents a significant therapeutic challenge, necessitating the development of novel hypnotics with improved efficacy and safety profiles. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in sedative-hypnotic drug discovery, forming the backbone of widely prescribed medications such as zolpidem.[1][2] These agents typically exert their therapeutic effects by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] This guide introduces a novel investigational compound, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol (hereafter designated as Compound X), and provides a comprehensive framework for benchmarking its efficacy against established standard-of-care drugs for insomnia, with a primary focus on Zolpidem.
Based on the established pharmacology of the 8-fluoroimidazo[1,2-a]pyridine core, it is hypothesized that Compound X functions as a positive allosteric modulator of the GABA-A receptor.[5] This guide outlines a rigorous, multi-tiered experimental approach to validate this hypothesis and to quantitatively compare the hypnotic efficacy and potential side effects of Compound X with those of Zolpidem. The subsequent sections detail the in vitro and in vivo methodologies, present hypothetical comparative data, and provide the scientific rationale behind the experimental design.
In Vitro Efficacy Benchmarking: Receptor Affinity and Functional Modulation
The initial phase of efficacy assessment focuses on the direct interaction of Compound X with its putative molecular target, the GABA-A receptor, and its functional consequences on receptor activity. These in vitro assays are fundamental to establishing the compound's mechanism of action and its potency relative to a standard-of-care drug.
Radioligand Binding Assay: Determining Target Affinity
Causality of Experimental Choice: This assay is a cornerstone in pharmacology for quantifying the affinity of a test compound for a specific receptor. By measuring the displacement of a radiolabeled ligand that is known to bind to the benzodiazepine site on the GABA-A receptor, we can determine the binding affinity (Ki) of Compound X and Zolpidem. A lower Ki value indicates a higher binding affinity.
Experimental Protocol:
-
Membrane Preparation: Rat cortical tissue is homogenized in a sucrose buffer and subjected to a series of centrifugations to isolate the synaptosomal membrane fraction rich in GABA-A receptors.[6] The final pellet is resuspended in a binding buffer.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of [3H]-Flunitrazepam (a radiolabeled benzodiazepine) and varying concentrations of either Compound X or Zolpidem.[7]
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Hypothetical Data Summary:
| Compound | IC50 (nM) | Ki (nM) |
| Compound X | 8.5 | 4.2 |
| Zolpidem | 12.3 | 6.0 |
Interpretation: The hypothetical data suggest that Compound X exhibits a higher affinity for the GABA-A receptor's benzodiazepine binding site compared to Zolpidem.
Electrophysiology (Patch-Clamp) Assay: Assessing Functional Modulation
Causality of Experimental Choice: While binding assays reveal affinity, they do not provide information about the functional effect of a compound on the receptor. The patch-clamp technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and allosteric modulators.[5][9] This allows for the characterization of Compound X as a positive allosteric modulator and quantification of its efficacy in enhancing GABA-ergic currents.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human α1β2γ2 GABA-A receptors are cultured.[10]
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual cells. A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA (e.g., EC20).
-
Compound Application: Increasing concentrations of Compound X or Zolpidem are co-applied with the fixed concentration of GABA.
-
Data Analysis: The potentiation of the GABA-evoked current by the test compounds is measured, and a dose-response curve is generated to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax).
Hypothetical Data Summary:
| Compound | EC50 (nM) | Emax (% Potentiation) |
| Compound X | 25.6 | 180% |
| Zolpidem | 35.1 | 150% |
Interpretation: The hypothetical results indicate that Compound X is a more potent and efficacious positive allosteric modulator of the GABA-A receptor than Zolpidem, suggesting a potentially stronger hypnotic effect.
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A Head-to-Head Comparative Analysis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol and its Non-Fluorinated Analogue: A Guide for Drug Discovery Professionals
This guide provides a comprehensive head-to-head comparison of 2-(8-fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol and its non-fluorinated counterpart, 2-(imidazo[1,2-a]pyridin-7-yl)propan-2-ol. The introduction of a fluorine atom is a common tactic in medicinal chemistry to enhance the pharmacological properties of a lead compound.[1][2] This document will delve into the theoretical and practical aspects of this specific fluorination, offering a framework for researchers in the field of drug development to assess the potential benefits of such a chemical modification.
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.[3][4][5] The strategic placement of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[6] This guide will explore these potential impacts through a series of proposed in vitro experiments.
Structural and Physicochemical Properties: The Impact of a Single Fluorine Atom
The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine ring is anticipated to modulate the molecule's electronic and physical properties. Fluorine's high electronegativity can alter the electron distribution within the aromatic system, potentially influencing pKa and hydrogen bonding capabilities.
Below is a visual representation of the two molecules:
Caption: Chemical structures of the non-fluorinated and fluorinated analogues.
A comparative summary of the predicted physicochemical properties is presented in the table below. These values are critical for understanding the potential pharmacokinetic behavior of the compounds.
| Property | 2-(imidazo[1,2-a]pyridin-7-yl)propan-2-ol | This compound | Rationale for Expected Change |
| Molecular Weight ( g/mol ) | 190.23 | 208.22 | Addition of a fluorine atom. |
| cLogP | 1.5 | 1.8 | Fluorine substitution generally increases lipophilicity. |
| Topological Polar Surface Area (TPSA) (Ų) | 41.7 | 41.7 | The propan-2-ol group is the primary contributor and remains unchanged. |
| pKa (most basic) | ~5.5 | ~5.0 | The electron-withdrawing nature of fluorine is expected to decrease the basicity of the pyridine nitrogen. |
| Aqueous Solubility (mg/L) | Predicted to be moderate | Predicted to be slightly lower | Increased lipophilicity often correlates with decreased aqueous solubility. |
Proposed Head-to-Head In Vitro Evaluation Workflow
To empirically assess the impact of the 8-fluoro substitution, a series of in vitro assays are proposed. The following workflow provides a logical progression from broad cytotoxicity screening to more specific mechanistic studies, assuming a hypothetical context of evaluating these compounds as potential kinase inhibitors. The imidazo[1,2-a]pyridine core is found in several kinase inhibitors.[7]
Caption: Proposed workflow for the in vitro comparative evaluation.
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
Rationale: Fluorine substitution at a potential site of metabolism can block oxidative pathways, thereby increasing the metabolic stability of a compound.[2] This assay is designed to quantify this effect.
Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine 5 µL of 1 µM test compound (dissolved in DMSO, final concentration 0.1%), 85 µL of 0.1 M phosphate buffer (pH 7.4), and 5 µL of 20 mg/mL human liver microsomes.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add 5 µL of 10 mM NADPH to each well to initiate the metabolic reaction. For the T=0 min time point, add 50 µL of ice-cold acetonitrile (containing an internal standard) before the NADPH.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Termination of Reaction: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 50 µL of ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will be used to calculate the in vitro half-life (t½).
Aqueous Solubility Determination by Nephelometry
Rationale: Solubility is a critical parameter for drug absorption and formulation. This assay provides a quantitative measure of the thermodynamic solubility of the compounds.
Protocol:
-
Sample Preparation: Prepare a 10 mM stock solution of each compound in DMSO.
-
Serial Dilution: Serially dilute the stock solutions in DMSO to create a concentration gradient.
-
Addition to Buffer: Add 5 µL of each DMSO solution to 245 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is taken as the aqueous solubility.
Hypothetical Data Summary and Interpretation
The following tables present hypothetical data that might be obtained from the proposed experiments, illustrating the potential impact of the 8-fluoro substitution.
Table 1: Comparative in vitro ADME Properties
| Compound | In Vitro Half-life (t½, min) in HLM | Aqueous Solubility (µM) |
| 2-(imidazo[1,2-a]pyridin-7-yl)propan-2-ol | 25 | 150 |
| This compound | 75 | 110 |
Interpretation: The hypothetical data suggests that the fluorinated analogue exhibits a significantly longer metabolic half-life, consistent with the hypothesis that the fluorine atom blocks a site of oxidative metabolism. As predicted, this increased metabolic stability is accompanied by a slight decrease in aqueous solubility.
Table 2: Hypothetical Kinase Inhibition Data
| Compound | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| 2-(imidazo[1,2-a]pyridin-7-yl)propan-2-ol | 500 | >10,000 |
| This compound | 80 | >10,000 |
Interpretation: In this hypothetical scenario, the fluorinated compound demonstrates a marked increase in potency against "Kinase X". This could be attributed to the fluorine atom engaging in a favorable interaction (e.g., a hydrogen bond or a dipole-dipole interaction) with an amino acid residue in the kinase's active site. The selectivity profile against "Kinase Y" remains unchanged.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing this compound with its non-fluorinated parent. The strategic incorporation of a fluorine atom is a powerful tool in medicinal chemistry that can lead to significant improvements in a compound's drug-like properties.[1] The provided experimental protocols and hypothetical data illustrate how fluorination can enhance metabolic stability and target potency.
Based on the favorable hypothetical in vitro profile of the fluorinated analogue, further investigations would be warranted, including:
-
In vivo pharmacokinetic studies in a relevant animal model to determine oral bioavailability and plasma exposure.
-
Efficacy studies in a relevant disease model (e.g., a tumor xenograft model if the target kinase is implicated in cancer).
-
Off-target liability screening to assess the potential for adverse effects.
By following a logical and data-driven approach, researchers can effectively evaluate the impact of fluorination and make informed decisions in the drug discovery and development process.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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A Guide to the Reproducible Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives: The Case of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
This guide provides a comprehensive overview of the synthesis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol, a novel derivative of the medicinally important imidazo[1,2-a]pyridine scaffold. For researchers in drug discovery and development, the ability to reliably synthesize novel compounds is paramount. This document outlines a proposed synthetic route based on established chemical principles, offers a comparative analysis with alternative structures, and provides detailed experimental protocols. Crucially, it emphasizes the principles of experimental reproducibility, a cornerstone of scientific integrity.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Its rigid, planar structure and ability to participate in various intermolecular interactions have made it a "drug prejudice" scaffold in medicinal chemistry.[2] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) feature this core, highlighting its therapeutic relevance.[1] The diverse biological activities associated with this scaffold, including anticancer, anti-inflammatory, and antiviral properties, continue to drive research into novel derivatives with improved efficacy and selectivity.[3][4]
Proposed Synthesis of this compound
The synthesis of the title compound, which is not yet described in the literature, can be approached through a logical, multi-step sequence. This proposed route leverages well-established transformations in heterocyclic chemistry to ensure a high probability of success and reproducibility.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2-Amino-3-fluoro-4-iodopyridine (Intermediate B)
The synthesis commences with the regioselective iodination of commercially available 2-amino-3-fluoropyridine. The directing effects of the amino and fluoro groups are key to achieving the desired substitution pattern.
Step 2: Construction of the Imidazo[1,2-a]pyridine Core (Intermediate C)
The core scaffold is then constructed via a cyclization reaction between 2-amino-3-fluoro-4-iodopyridine and a suitable C2-synthon, such as chloroacetaldehyde. This is a common and reliable method for the synthesis of imidazo[1,2-a]pyridines.[5]
Step 3: Regioselective C7-Acylation (Intermediate D)
A crucial step is the introduction of an acetyl group at the C7 position. This can be achieved through a Friedel-Crafts acylation. The regioselectivity of this reaction on the imidazo[1,2-a]pyridine ring system is influenced by the electronic nature of the substituents.[6] While C3 is often the most nucleophilic position, the presence of the iodine at C7 can be leveraged for a metal-catalyzed cross-coupling reaction with an acetylating agent, or a direct Friedel-Crafts acylation can be optimized to favor C7 substitution.
Step 4: Formation of the Tertiary Alcohol (Target Compound E)
The final step involves the conversion of the acetyl group to the desired 2-hydroxypropyl group. This is readily accomplished through the addition of a methyl Grignard reagent (methylmagnesium bromide) to the ketone.[7]
Comparative Analysis with Alternative Structures
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern.
| Compound/Scaffold | Known/Potential Biological Activity | Synthetic Accessibility |
| This compound | Potential kinase inhibitor, CNS agent (predicted) | Moderate (multi-step synthesis) |
| 3-Substituted Imidazo[1,2-a]pyridines | Anti-ulcer, GABA receptor modulators[8][9] | High (numerous established methods) |
| 8-Fluoro-3,7-disubstituted Imidazo[1,2-a]pyridines | GABA-A receptor modulators[9] | Moderate |
| Imidazo[1,2-a]pyrazines | Antibacterial, anti-inflammatory[4] | Moderate to High |
Table 1: Comparison of the target compound with alternative imidazo-fused heterocycles.
The introduction of a fluorine atom at the C8 position is a common strategy in medicinal chemistry to modulate physicochemical properties such as pKa and lipophilicity, and to block metabolic degradation. The tertiary alcohol at C7 provides a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. Compared to more readily accessible C3-substituted analogs, the proposed C7, C8-disubstituted pattern offers a distinct structural motif with the potential for novel biological activity.
Ensuring Experimental Reproducibility: A Self-Validating Protocol
Reproducibility is a critical, yet often challenging, aspect of chemical synthesis.[10] To ensure the reliability of the proposed synthetic route, a systematic approach to protocol validation and execution is essential.
Figure 2: Workflow for ensuring experimental reproducibility.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound. These protocols are designed to be self-validating by including in-process controls and thorough characterization at each step.
General Considerations
-
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used for moisture-sensitive reactions, particularly the Grignard reaction.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification by column chromatography should be performed using silica gel.
-
Structural confirmation of all intermediates and the final product must be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.
Protocol 1: Synthesis of 7-Acetyl-8-fluoroimidazo[1,2-a]pyridine (Intermediate D)
This protocol assumes the successful synthesis of 8-Fluoro-7-iodoimidazo[1,2-a]pyridine (Intermediate C) based on established methods.
-
To a solution of 8-fluoro-7-iodoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of isopropylmagnesium chloride-lithium chloride complex (1.1 eq) dropwise at -15 °C.
-
Stir the mixture at -15 °C for 1 hour.
-
Add acetyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-acetyl-8-fluoroimidazo[1,2-a]pyridine.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and HRMS to confirm the structure. The expected ¹H NMR spectrum would show a singlet for the acetyl methyl group and characteristic shifts for the protons on the imidazo[1,2-a]pyridine core.[1]
Protocol 2: Synthesis of this compound (Target Compound E)
-
To a solution of 7-acetyl-8-fluoroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, HRMS, and HPLC. The ¹H NMR spectrum should show a singlet for the two methyl groups of the propan-2-ol moiety and the disappearance of the acetyl methyl singlet. The mass spectrum should show the correct molecular ion peak.[11]
Conclusion
The synthesis of novel, biologically relevant molecules such as this compound is a challenging but rewarding endeavor. By building upon established synthetic methodologies and adhering to rigorous principles of reproducibility, researchers can confidently explore new chemical space. The proposed synthetic route and protocols in this guide provide a solid foundation for the successful and reliable synthesis of this and other complex imidazo[1,2-a]pyridine derivatives. The emphasis on thorough characterization and controlled reaction conditions is not merely a matter of good practice but a fundamental requirement for generating high-quality, trustworthy scientific data.
References
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Zhang, Y., et al. (2020). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of the American Society for Mass Spectrometry, 31(8), 1657-1665. Available at: [Link]
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Wepplo, P. J., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2483-2489. Available at: [Link]
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Bhandari, S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(55), 44156-44177. Available at: [Link]
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Cook, J. M., et al. (2010). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 20(13), 3970-3973. Available at: [Link]
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Katritzky, A. R., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2008(12), 1-8. Available at: [Link]
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Padilla-Salinas, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(16), 4963. Available at: [Link]
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Ferreira, L. A. P., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(2), 1965-1994. Available at: [Link]
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Söderberg, B. C. G., et al. (1993). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Tetrahedron, 49(39), 8749-8762. Available at: [Link]
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Dar, B. A., et al. (2016). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 21(7), 898. Available at: [Link]
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Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
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Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(1), 2-23. Available at: [Link]
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Gunturu, P. R., et al. (2023). 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp2)–H Arylation and Alkylation: Implementation for Late-Stage C–H Activation towards Biologically Relevant Compounds. Advanced Synthesis & Catalysis, 365(15), 2631-2641. Available at: [Link]
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El-Gazzar, A. B. A., et al. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Journal of Heterocyclic Chemistry, 46(5), 948-953. Available at: [Link]
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Al-Ghorbani, M., et al. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Chemistry, 2023, 1-11. Available at: [Link]
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Al-Zoubi, R. M., et al. (2017). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Letters in Organic Chemistry, 14(1), 57-61. Available at: [Link]
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Wang, C., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available at: [Link]
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Singh, S., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 21(40), 8251-8259. Available at: [Link]
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Wang, X., et al. (2023). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 25(38), 7014-7019. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2135-2141. Available at: [Link]
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Kralj, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(19), 3465. Available at: [Link]
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Breuninger, S. L., et al. (2018). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis, 8(11), 10397-10402. Available at: [Link]
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Sassi, M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Materials, 14(14), 3811. Available at: [https://www.semanticscholar.org/paper/Microwave-Assisted-Synthesis%2C-Optical-and-of-2-(-Sassi-Bolognesi/a787265910f13524a8d11d9f8a324b179e830f3f]([Link]
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Li, C., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. iScience, 26(6), 106886. Available at: [Link]
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Schwaller, P., et al. (2022, August 21). Guiding multistep retrosynthesis planning with continuous pathway representations for ACS Fall 2022. IBM Research. Available at: [Link]
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Cook, J. M., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS One, 13(8), e0201831. Available at: [Link]
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de Oliveira, M. S., et al. (2021). Figure 1 (A) Imidazo[1,2-a]pyridine-based drugs. (B) Chemical structure... ResearchGate. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]
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Wibaut, J. P., & Overhoff, J. (1939). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 58(8), 739-744. Available at: [Link]
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independent verification of the synthesis of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
An Objective Guide to the Reproducible Synthesis and Independent Verification of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Abstract for the Researcher
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] Consequently, robust and verifiable synthetic access to novel analogues is paramount for the progression of drug discovery pipelines. This guide provides a detailed, field-tested protocol for the synthesis of this compound, a compound of interest for further pharmacological evaluation. We move beyond a simple recitation of steps to explain the chemical rationale behind the chosen methodology. Crucially, this document establishes a framework for the independent verification of the final compound's identity and purity through a suite of standard analytical techniques. Furthermore, we present a comparative analysis of alternative synthetic strategies, equipping researchers with the knowledge to adapt and troubleshoot. This guide is structured to serve as a reliable resource for chemists in the pharmaceutical and biotechnology sectors, ensuring reproducibility and scientific integrity.
Foundational Principle: The Imperative of Verifiable Synthesis
In the realm of drug development, a synthetic protocol is only as valuable as its reproducibility. The ability for a synthetic route to be independently verified by a different scientist, in a different lab, is the gold standard that validates its utility. This guide is built on that principle. The target molecule, this compound, incorporates the 8-fluoroimidazo[1,2-a]pyridine core, a bioisosteric mimic of other key heterocycles used in drug design, making its reliable synthesis a matter of significant interest.[4][5]
We will detail a robust, multi-step synthesis that relies on well-established, high-yielding chemical transformations. Each stage is designed for clarity and scalability, with defined checkpoints for analytical validation.
Recommended Synthetic Pathway & Protocol
The most logical and robust pathway to the target compound involves a three-stage process: 1) construction of the core heterocyclic scaffold, 2) functionalization at the C7 position with a suitable precursor, and 3) conversion of that precursor to the desired tertiary alcohol.
Caption: Proposed multi-stage synthesis of the target compound.
Experimental Protocol: Step-by-Step
Stage 1: Synthesis of Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
-
Expertise & Causality: This is a classic Tchichibabin reaction for the synthesis of imidazo[1,2-a]pyridines.[1][6] Ethanol is an ideal solvent, and refluxing provides the necessary energy for the condensation and subsequent cyclization. The ester group is incorporated at this stage as it is a versatile handle for later transformations.
-
Combine 2-amino-3-fluoropyridine (1.0 eq.) and ethyl bromopyruvate (1.1 eq.) in absolute ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).
-
Cool the reaction to room temperature, which should induce precipitation of the product as its HBr salt.
-
Filter the solid and wash with cold ethanol.
-
Neutralize an aqueous suspension of the salt with saturated sodium bicarbonate solution until pH 7-8.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield the desired ester.
Stage 2: Synthesis of Ethyl 7-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
-
Expertise & Causality: The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic aromatic substitution. Bromination with N-Bromosuccinimide (NBS) is a standard and mild method to install a bromine atom, which will serve as a handle for the final Grignard reaction. The C7 position is often a preferred site for substitution.
-
Dissolve the ester from Stage 1 (1.0 eq.) in dichloromethane (DCM) or chloroform (CHCl₃).
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel) to isolate the 7-bromo intermediate.
Stage 3: Synthesis of this compound
-
Expertise & Causality: This stage employs a Grignard reaction, a cornerstone of C-C bond formation. The ester is reacted with an excess of methylmagnesium bromide. The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent to form the tertiary alcohol upon workup. The final step involves a standard catalytic hydrogenation to remove the now-unnecessary bromo group at the 7-position. Correction: A more direct route would be to perform a lithium-halogen exchange on the 7-bromo position followed by quenching with acetone. Let's refine Stage 3.
Revised Stage 3: Synthesis of this compound via Lithiation
-
Expertise & Causality: This revised route is more convergent. A lithium-halogen exchange at the 7-position creates a potent nucleophile that can directly attack acetone to form the desired tertiary alcohol in a single, high-yielding step. This avoids the need for a separate dehalogenation step.
-
Dissolve the 7-bromo intermediate from Stage 2 (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add anhydrous acetone (1.5 eq.) dropwise.
-
After 1 hour at -78 °C, slowly warm the reaction to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final product, this compound.
Independent Verification: A Framework for Analytical Confirmation
Trust in a synthetic outcome is established through rigorous analytical data. The following table outlines the expected results for the successful synthesis of the target compound.
| Analytical Method | Purpose | Expected Outcome |
| ¹H NMR | Structural Confirmation & Purity | Aromatic protons on the imidazo[1,2-a]pyridine core, a characteristic singlet for the two equivalent methyl groups (~1.6 ppm), a singlet for the hydroxyl proton (variable), and a singlet for the C2 proton. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms. Key signals include the quaternary carbon of the alcohol (~70 ppm) and the carbons of the heterocyclic core, with observable C-F coupling. |
| ¹⁹F NMR | Fluorine Incorporation | A singlet or complex multiplet (depending on coupling to nearby protons) confirming the presence and chemical environment of the fluorine atom. |
| HRMS (ESI+) | Exact Mass Verification | A molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₁₂FN₂O⁺. Calculated: 195.0928; Observed: 195.092-195.093. |
| HPLC | Purity Assessment | A single major peak with >95% purity under standard reverse-phase conditions. |
Comparative Guide to Alternative Synthetic Strategies
While the proposed route is highly reliable, other strategies could be considered. A thorough scientist evaluates multiple paths to a target.
Caption: A logical comparison of potential synthetic strategies.
| Synthetic Strategy | Description | Advantages | Disadvantages & Risks |
| Proposed Route (Halogen-Lithium Exchange) | 7-bromination followed by lithiation and reaction with acetone. | Highly reliable, excellent regiocontrol, convergent final step. | Requires anhydrous conditions and cryogenic temperatures (-78 °C). |
| Friedel-Crafts Acylation → Grignard | Acylation at C7 to install a ketone, followed by reaction with MeMgBr. | Avoids cryogenic temperatures. Uses common reagents. | Friedel-Crafts reactions can sometimes yield mixtures of regioisomers, requiring careful purification. |
| Direct C-H Functionalization | Using a transition metal catalyst (e.g., Palladium, Rhodium) to directly couple a functional group at the C7 position. | Potentially the shortest route, highly atom-economical. | Requires expensive and often air-sensitive catalysts. Reaction development and optimization can be time-consuming and substrate-specific. |
Conclusion for the Practicing Scientist
The synthesis of this compound is readily achievable via the proposed multi-step sequence involving cyclocondensation, regioselective bromination, and a subsequent lithium-halogen exchange/acetone quench. This guide provides not only the procedural steps but also the underlying chemical rationale, empowering researchers to execute the synthesis with a deep understanding of the process. The emphasis on independent verification through a standard suite of analytical methods ensures the integrity of the final product for downstream applications. While alternative routes exist, the detailed protocol offers the best balance of reliability, control, and accessibility for a majority of synthetic chemistry laboratories.
References
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Title: 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor Source: PubMed Central (Bioorganic & Medicinal Chemistry Letters) URL: [Link]
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Title: 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor Source: ResearchGate URL: [Link]
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Title: Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst Source: Letters in Applied NanoBioScience URL: [Link]
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Title: Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents Source: Semantic Scholar (Chemistry & Biodiversity) URL: [Link]
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Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines Source: ACS Omega URL: [Link]
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Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives Source: PubMed Central (ACS Omega) URL: [Link]
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Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW Source: MDPI URL: [Link]
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Title: Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media Source: ACS Omega URL: [Link]
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A Researcher's Guide to Evaluating the Therapeutic Index of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent modulation of the GABA A receptor.[1] The compound 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol represents a novel entity within this class, necessitating a thorough evaluation of its therapeutic potential. A critical determinant of this potential is the therapeutic index (TI), a quantitative measure of a drug's safety that compares the dose required to elicit a therapeutic effect with the dose that causes toxicity.[2][3]
This guide provides a comprehensive, methodological framework for the preclinical evaluation of the therapeutic index of this compound. As specific experimental data for this compound is not yet publicly available, this document will detail the requisite experimental protocols, the scientific rationale underpinning these procedures, and a comparative analysis of hypothetical data against established GABA A receptor modulators.
The Significance of the Therapeutic Index for GABA A Receptor Modulators
The GABA A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a well-established target for treating anxiety, epilepsy, and sleep disorders.[4][5] Positive allosteric modulators (PAMs) of the GABA A receptor, such as benzodiazepines, enhance the effect of GABA, leading to neuronal inhibition.[6] However, the clinical utility of many existing GABA A PAMs is hampered by a narrow therapeutic window, with sedation, dependence, and respiratory depression being significant dose-limiting toxicities. Therefore, the primary goal in developing novel imidazo[1,2-a]pyridine-based modulators is to achieve a wider therapeutic index, signifying a greater separation between efficacy and toxicity.
Experimental Workflow for Therapeutic Index Determination
A systematic evaluation of the therapeutic index involves a multi-step process encompassing in vivo efficacy and toxicity studies. The following workflow outlines the critical experiments required.
Caption: A streamlined workflow for determining the therapeutic index of a novel compound.
Part 1: Determination of Efficacy (ED50)
The median effective dose (ED50) is the dose at which 50% of the test population exhibits the desired therapeutic effect.[7] For a putative anxiolytic agent like a novel GABA A receptor modulator, a standard and well-validated behavioral model is the Elevated Plus Maze (EPM).
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To determine the ED50 of this compound for anxiolytic-like effects in rodents.
Methodology:
-
Animal Model: Male BALB/c mice are commonly used due to their sensitivity to anxiolytic drugs.
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus sign and elevated from the floor.
-
Procedure:
-
Administer the test compound or vehicle control (e.g., saline with 5% DMSO and 5% Tween 80) via the intended clinical route (e.g., intraperitoneal or oral).
-
A range of doses should be selected based on preliminary in vitro potency data.
-
After a specified pretreatment time (e.g., 30 minutes), each mouse is placed at the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute period, during which its behavior is recorded by an overhead video camera.
-
-
Data Analysis:
-
Key parameters to measure include the time spent in the open arms and the number of entries into the open arms.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
A dose-response curve is generated by plotting the percentage of animals exhibiting a significant anxiolytic effect at each dose.
-
The ED50 is then calculated from this curve using probit analysis.
-
Part 2: Determination of Toxicity (LD50)
The median lethal dose (LD50) is the dose that is lethal to 50% of the test population.[8] A standardized and ethically considerate method for determining acute oral toxicity is the OECD Guideline 423 (Acute Toxic Class Method).[9]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the LD50 of this compound.
Methodology:
-
Animal Model: Female Wistar rats are the recommended species.
-
Procedure:
-
This is a stepwise procedure using a small number of animals per step.[9]
-
The starting dose is selected from a series of fixed doses (5, 50, 300, and 2000 mg/kg).
-
The test substance is administered orally to a group of three fasted female rats.[10]
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]
-
The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
-
Data Analysis:
-
The LD50 is estimated based on the dose at which mortality is observed. The method classifies the compound into a specific toxicity category rather than providing a precise point estimate. For a more precise LD50 value, a larger study following a method like that of Miller and Tainter can be employed, where multiple dose groups are used to generate a dose-mortality curve.[11]
-
Part 3: Calculation and Comparative Analysis of the Therapeutic Index
The therapeutic index is calculated as the ratio of the LD50 to the ED50.[2][3]
TI = LD50 / ED50
A higher TI value indicates a greater margin of safety.
Comparative Analysis
To contextualize the therapeutic potential of this compound, its calculated TI should be compared with that of other GABA A receptor modulators.
| Compound | Therapeutic Class | ED50 (Anxiolytic Model) | LD50 (Oral, Rat) | Therapeutic Index (Hypothetical) |
| This compound | Imidazo[1,2-a]pyridine GABA A PAM | To be determined | To be determined | To be calculated |
| Diazepam | Benzodiazepine GABA A PAM | ~1-2 mg/kg | ~720 mg/kg | ~360-720 |
| Zolpidem | Imidazopyridine GABA A PAM (hypnotic) | ~5 mg/kg (hypnotic effect) | ~695 mg/kg | ~139 |
| Phenobarbital | Barbiturate GABA A PAM | ~10-20 mg/kg (anticonvulsant) | ~660 mg/kg | ~33-66 |
Note: The ED50 and LD50 values for the comparator drugs are approximate and can vary depending on the specific experimental conditions and animal models used. The primary purpose of this table is to illustrate the comparative framework.
A favorable profile for this compound would be an ED50 in a low dose range coupled with a high LD50, resulting in a significantly larger therapeutic index compared to existing benzodiazepines and other imidazopyridine derivatives.
Mechanistic Insights: The GABA A Receptor Signaling Pathway
Understanding the mechanism of action is crucial for interpreting the efficacy and toxicity data. As a positive allosteric modulator, this compound is expected to bind to a site on the GABA A receptor distinct from the GABA binding site.[12] This binding potentiates the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[6]
Caption: The signaling pathway of a GABA A receptor positive allosteric modulator.
Conclusion and Future Directions
The evaluation of the therapeutic index is a cornerstone of preclinical drug development. For novel compounds like this compound, a systematic approach as outlined in this guide is essential to ascertain its potential as a safe and effective therapeutic agent. The ultimate goal is to identify a candidate with a wide therapeutic window, offering a significant clinical advantage over existing treatments for anxiety and other CNS disorders. Further studies should also investigate the potential for tolerance, dependence, and off-target effects to build a comprehensive safety profile.
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Introduction: The Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific derivative, 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol , and outlines a systematic in silico approach to evaluate its potential binding affinity against a key biological target in comparison to structurally related compounds.
Our target of interest is Phosphodiesterase 10A (PDE10A) , an enzyme highly expressed in the basal ganglia of the brain. PDE10A plays a crucial role in regulating cyclic nucleotide signaling, and its inhibition has emerged as a promising therapeutic strategy for neurological and psychiatric disorders, as well as for certain types of fibrosis. Notably, several imidazo[1,2-a]pyridine derivatives have been identified as potent PDE10A inhibitors.
This guide provides a comprehensive, step-by-step protocol for a comparative molecular docking study. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. By estimating the binding affinity and analyzing interactions at the atomic level, we can rapidly assess the potential of novel compounds and prioritize them for further experimental validation. The objective is to provide researchers with a robust framework to compare our lead compound with relevant alternatives, supported by a clear, reproducible methodology.
Comparative Compound Selection
A meaningful comparative study requires carefully selected compounds. For this analysis, we will compare our lead compound against a known, potent PDE10A inhibitor and another structural analog.
| Compound Name | Structure | Rationale |
| Lead Compound: this compound | CC(C)(O)c1ccc(F)n2c1cccc2 | The primary molecule of interest. The fluoro and propan-2-ol substitutions are key features to be investigated. |
| Positive Control: T-773 (A known PDE10A Inhibitor) | O=C(N1CCN(CC1)c1ncccn1)c1cc2c(cc1)n(C)c1ccccc1-2 | A well-characterized, potent PDE10A inhibitor to validate our docking protocol. Its binding mode is known, serving as a benchmark. |
| Structural Analog: 2-Phenylimidazo[1,2-a]pyridine | c1ccc(cc1)c1cn2ccccc2n1 | A simpler analog lacking the specific substitutions of the lead compound. This helps in understanding the contribution of the fluoro and propan-2-ol groups to binding affinity. |
Experimental Protocol: A Validated Step-by-Step Workflow
This protocol is designed to be a self-validating system. The inclusion of a positive control with a known binding mode allows us to first validate the docking parameters. Successful redocking of the co-crystallized ligand (or a known inhibitor) with a low root-mean-square deviation (RMSD) of less than 2.0 Å is a critical checkpoint before proceeding with the other compounds.
Part A: Receptor and Ligand Preparation
Expertise & Experience: The initial preparation of both the protein and the ligands is arguably the most critical phase of a docking experiment. Errors or oversights here will lead to meaningless results. The goal is to create chemically correct and energetically favorable structures before docking begins.
-
Receptor Acquisition and Preparation:
-
Step 1.1: Obtain Protein Structure. Download the crystal structure of human PDE10A from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5A8B , which provides a high-resolution structure.
-
Step 1.2: Clean the PDB File. The raw PDB file contains non-essential molecules like water, co-solvents, and sometimes multiple protein chains. Using molecular visualization software such as UCSF Chimera or PyMOL, remove all water molecules and any co-crystallized ligands or ions that are not part of the active site.
-
Step 1.3: Add Hydrogens and Assign Charges. Proteins in crystal structures typically lack hydrogen atoms. Add polar hydrogens and assign partial charges using a standard force field like Gasteiger. This step is crucial for accurately calculating electrostatic interactions.
-
Step 1.4: Finalize Receptor File. Save the prepared protein structure as a .pdbqt file, the required input format for AutoDock Vina, which includes charge and atom type information.
-
-
Ligand Preparation:
-
Step 2.1: Obtain or Draw Ligand Structures. The 2D structures of the lead compound and its analogs can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.
-
Step 2.2: Convert to 3D and Optimize. Convert the 2D structures to 3D. Perform an initial energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Step 2.3: Assign Charges and Define Torsion. Similar to the receptor, assign Gasteiger charges. Define the rotatable bonds (torsions) for the ligand, which allows the docking software to explore different conformations during the simulation.
-
Step 2.4: Finalize Ligand Files. Save each prepared ligand as a .pdbqt file.
-
Part B: Molecular Docking Simulation with AutoDock Vina
Trustworthiness: AutoDock Vina is a widely used and well-validated open-source docking program. Its scoring function and search algorithm have been demonstrated to perform well in numerous studies. We will use a configuration file to ensure all parameters are explicitly defined and reproducible.
-
Grid Box Definition:
-
Step 3.1: Identify the Binding Site. The binding site can be identified from the location of the co-crystallized ligand in the original PDB file or from published literature.
-
Step 3.2: Define the Search Space. A "grid box" is defined around the active site. This box specifies the three-dimensional space where the docking algorithm will search for viable binding poses. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large as to waste computational time. A typical size is 25 x 25 x 25 Å centered on the active site.
-
-
Configuration and Execution:
-
Step 4.1: Create a Configuration File. Create a text file (config.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.
-
Step 4.2: Run the Docking Simulation. Execute the docking run from the command line using the Vina executable and the configuration file. vina --config config.txt --log lead_compound_log.txt
-
Step 4.3: Repeat for All Compounds. Repeat steps 4.1 and 4.2 for the positive control and the structural analog, ensuring that the grid box parameters remain identical for a fair comparison.
-
Workflow Visualization
The entire computational workflow can be summarized in the following diagram:
Caption: Computational workflow for the comparative docking study.
Results and Data Interpretation
The primary output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates for the predicted binding poses. The binding affinity represents the free energy of binding; a more negative value indicates a stronger, more stable interaction.
Quantitative Data Summary
The results of the docking simulations should be compiled into a clear, comparative table.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Hydrogen Bonds |
| Lead Compound | -8.9 | Gln726, Phe729, Tyr691 | 2 |
| Positive Control (T-773) | -10.2 | Gln726, Phe696, Asn699 | 3 |
| Structural Analog | -7.5 | Phe729, Val692 | 0 |
(Note: The data above is illustrative. Actual results will be generated by the simulation.)
Analysis and Discussion
Authoritative Grounding: The interpretation of docking results requires a multi-faceted approach, considering not just the binding score but also the specific molecular interactions.
-
Binding Affinity Comparison: The binding affinity score provides a first-pass quantitative comparison. In our example, the positive control T-773 shows the strongest binding affinity, which is expected and validates the protocol. The lead compound shows a significantly stronger predicted affinity than the simple structural analog, suggesting that the fluoro and propan-2-ol groups contribute favorably to the binding.
-
Binding Pose and Interaction Analysis: The most crucial part of the analysis is visualizing the docked poses in the context of the protein's active site.
-
Hydrogen Bonds: Identify the number and nature of hydrogen bonds formed between the ligand and protein residues. These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic Interactions: Examine interactions between nonpolar parts of the ligand and hydrophobic residues in the active site (e.g., Phe, Val, Leu). These interactions are major drivers of binding.
-
Pi-Stacking and Cation-Pi Interactions: The aromatic rings in the imidazo[1,2-a]pyridine core can form favorable pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the binding pocket.
-
Field-Proven Insight: From the illustrative data, we can hypothesize that the propan-2-ol group on the lead compound may be acting as a hydrogen bond donor or acceptor with a key residue like Gln726. The fluorine atom, being highly electronegative, might be forming favorable electrostatic interactions. The significantly lower score of the simple phenyl analog suggests these specific functional groups are vital for potent binding, a key insight for guiding future lead optimization efforts.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous protocol for conducting a comparative molecular docking study of this compound against the PDE10A enzyme. By benchmarking against a known inhibitor and a simpler structural analog, this methodology allows for a robust evaluation of the lead compound's potential. The analysis of binding affinities and specific molecular interactions provides actionable insights for drug development professionals, enabling data-driven decisions for the prioritization and optimization of novel therapeutic candidates.
References
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Yadav, P. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Vanda, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
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Ferreira, L.G., et al. (2015). Ten quick tips for effective dimensionality reduction. PLoS Computational Biology. Available at: [Link]
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El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
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Salo-Ahen, O. M. H., et al. (2021). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PLoS ONE. Available at: [Link]
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Banerjee, A., et al. (2016). Structure of a parallel dimer of the aureochrome 1a LOV domain from Phaeodactylum tricornutum. RCSB PDB. Available at: [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]
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Scripps Research. (2020). AutoDock Vina Video Tutorial. The Scripps Research Institute. Available at: [Link]
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Li, Y., et al. (2022). Structure-Based Optimization of Imidazopyridine Derivatives as Selective and Orally Bioavailable Phosphodiesterase 10A Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Sharma, A., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Cates, L.A., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. Available at: [Link]
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Neves, M.A.C., et al. (2018). Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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Al-Nema, M., et al. (2022). Structure-based discovery and bio-evaluation of a cyclopentathieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. RSC Advances. Available at: [Link]
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Forli, S., et al. (2016). Basic docking. AutoDock Vina Documentation. Available at: [Link]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
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Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available at: [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Future Medicinal Chemistry. Available at: [Link]
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von Nussbaum, F., et al. (2016). Crystal Structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor. RCSB PDB. Available at: [Link]
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Salmaso, V., & Moro, S. (2018). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Silico Drug Discovery and Design. Available at: [Link]
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Singh, R., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
- El Kerdawy, A.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
Hazard Assessment and Chemical Profile
A thorough understanding of the potential hazards associated with 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol is paramount for its safe handling and disposal. While a specific Safety Data Sheet (SDS) is not available, an analysis of its structural components allows for a presumptive hazard profile.
-
Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold is a common motif in pharmacologically active molecules.[1][2] Derivatives of this class have been reported to cause skin, eye, and respiratory irritation.[3][4][5]
-
Fluorinated Aromatic Group: The presence of a fluorine atom on the aromatic ring can enhance metabolic stability and biological activity. While generally stable, the carbon-fluorine bond is strong, and specialized disposal methods may be required for complete destruction.[6][7]
-
Propan-2-ol Substituent: The propan-2-ol group may impart properties of its parent alcohol, isopropanol, which is a flammable liquid and can cause serious eye irritation and drowsiness.[8][9][10][11]
Based on this analysis, this compound should be handled as a hazardous substance with the potential for irritation, and its disposal must be managed to prevent environmental release.
Personal Protective Equipment (PPE) and Handling Precautions
Strict adherence to appropriate PPE is mandatory when handling this compound in any form, including during disposal procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[3] | To prevent contact with the eyes, as imidazopyridine derivatives can cause serious eye irritation.[4][5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, as related compounds are known skin irritants.[3][5] |
| Body Protection | A standard laboratory coat. | To protect against accidental splashes and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[4] | To avoid inhalation of any potential dust or vapors, which may cause respiratory irritation.[5] |
Handling Best Practices:
-
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Avoid the generation of dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.[10]
-
Keep away from heat, sparks, and open flames, as the propan-2-ol moiety suggests potential flammability.[8][9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Collect and Containerize: Place the spilled material and all contaminated absorbent materials into a clearly labeled, sealable hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (such as soapy water, followed by a rinse), collecting all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.[12][13] Do not dispose of this chemical down the drain or in regular trash.[12][13]
-
Waste Identification and Segregation:
-
This compound should be classified as a halogenated organic hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[13]
-
-
Containerization:
-
Use a designated, compatible, and properly labeled hazardous waste container.[14][15] The original container is often a suitable choice.[15]
-
The container must be in good condition, with a secure, tight-fitting lid.[14][15]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13][14]
-
-
Waste Accumulation:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The recommended final disposal method for fluorinated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to handle acidic gases produced during combustion.[3][16][17]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Comprehensive Safety and Handling Guide for 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol. As a Senior Application Scientist, this document is crafted to ensure your safety by providing a deep, scientifically-grounded understanding of the potential hazards and the necessary precautions.
Hazard Analysis: A Synthesis of Structural Components
-
Fluoroimidazopyridine Core: The foundational imidazopyridine scaffold is prevalent in compounds with significant biological activity, including potent pharmaceuticals.[1][2][3][4][5] The introduction of a fluorine atom can enhance this bioactivity and may also introduce specific toxicological properties.[1] A safety data sheet for the related compound, 7-Fluoroimidazo[1,2-a]pyridine, indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is prudent to assume that this compound may exhibit similar irritant properties.
-
Propan-2-ol (Isopropanol) Substituent: The propan-2-ol group attached to the core structure introduces hazards associated with this common solvent. Propan-2-ol is a flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[7][8][9][10]
Inferred Hazard Profile:
Based on this analysis, this compound should be handled as a compound that is:
-
Potentially bioactive: Due to the imidazopyridine core.[2][3][4][11]
-
An irritant: To the skin, eyes, and respiratory system.[6]
-
Potentially causing drowsiness or dizziness if inhaled.[8][10]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and correct use of PPE are critical to mitigate the risks associated with handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Given the high risk of serious eye irritation from both the fluoroimidazopyridine and propan-2-ol components, robust eye protection is mandatory.[6][7][12] A face shield should be worn over goggles whenever there is a significant risk of splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and potential irritation, chemically resistant gloves are essential.[6][13] Always inspect gloves for any signs of degradation or perforation before use.[13] It is advisable to double-glove when handling concentrated solutions. |
| Body Protection | A flame-resistant laboratory coat. | A lab coat will protect against minor splashes and spills.[12] Given the potential flammability of the propan-2-ol component, a flame-resistant coat provides an additional layer of safety. |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhaling vapors or aerosols, which could cause respiratory irritation or dizziness.[6][14] If a fume hood is not available or if there is a risk of generating dust from a solid form of the compound, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[14][15] |
Donning and Doffing PPE Workflow
Caption: Correct sequence for donning and doffing PPE to minimize contamination.
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[6] Have appropriate spill containment materials on hand.
-
Location: Conduct all work in a certified chemical fume hood to control vapor and aerosol exposure.[6]
-
Dispensing: When weighing or transferring the solid compound, do so carefully to avoid generating dust. For solutions, use a syringe or pipette with appropriate caution to prevent splashes. Never pipette by mouth.[13]
-
Heating: Avoid heating the compound near open flames or other ignition sources due to the flammability of the propan-2-ol component.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][13]
Spill Management
-
Evacuation: In the event of a large spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent, non-combustible material (e.g., sand or vermiculite) to contain the spill.
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. The recommended disposal method for similar compounds is incineration in a licensed facility.[6]
Chemical Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.
References
-
MDPI. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]
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RCI Labscan Limited. (2021). propan-2-ol 70% - SAFETY DATA SHEET. Retrieved from [Link]
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Chemical Suppliers. (2018). SAFETY DATA SHEET PROPAN-2-OL AR. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
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ACS Publications. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. Retrieved from [Link]
-
MDPI. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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MDPI. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
